3-Morpholino-1,2,4-thiadiazol-5-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-morpholin-4-yl-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4OS/c7-5-8-6(9-12-5)10-1-3-11-4-2-10/h1-4H2,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSLHBNBTKXKFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10616979 | |
| Record name | 3-(Morpholin-4-yl)-1,2,4-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10616979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138588-29-1 | |
| Record name | 3-(Morpholin-4-yl)-1,2,4-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10616979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(morpholin-4-yl)-1,2,4-thiadiazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-Morpholino-1,2,4-thiadiazol-5-amine
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Morpholino-1,2,4-thiadiazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues, established chemical principles, and computational predictions to offer a robust profile for researchers, scientists, and drug development professionals. The guide covers molecular and structural data, predicted physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and expected spectral characteristics. The methodologies and reasoning behind the provided data are explained to ensure scientific integrity and to empower researchers in their own investigations of this and similar compounds.
Introduction
The 1,2,4-thiadiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a variety of compounds with diverse biological activities.[1] The incorporation of an amino group and a morpholine moiety, as seen in this compound, is anticipated to confer specific physicochemical properties that are advantageous for drug development. The morpholine group, a common pharmacophore, can enhance aqueous solubility, improve metabolic stability, and modulate the pharmacokinetic and pharmacodynamic profile of a compound.[2][3] The amino group provides a site for hydrogen bonding and potential for further chemical modification.
This guide aims to fill the knowledge gap regarding the specific properties of this compound (CAS No. 138588-29-1) by providing a detailed, albeit largely predictive, analysis of its key chemical and physical attributes.
Molecular and Structural Characteristics
The foundational aspects of this compound are its molecular formula and structure, which dictate its chemical behavior and physical properties.
Molecular Structure
The structure of this compound is characterized by a central 1,2,4-thiadiazole ring substituted with a morpholine group at the 3-position and an amine group at the 5-position.
N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="1.3,0.75!"]; N3 [label="N", pos="1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; S5 [label="S", pos="-1.3,-0.75!"]; N_amine [label="NH₂", pos="2.5,1.25!"];
// Morpholine ring N_morpho [label="N", pos="-2.6,0!"]; C_morpho1 [label="CH₂", pos="-3.9,0.75!"]; C_morpho2 [label="CH₂", pos="-5.2,0!"]; O_morpho [label="O", pos="-3.9,-1.5!"]; C_morpho3 [label="CH₂", pos="-2.6,-0.75!"];
N1 -- C2 [label=""]; C2 -- N3 [label=""]; N3 -- C4 [label=""]; C4 -- S5 [label=""]; S5 -- N1 [label=""];
C2 -- N_amine [label=""]; C4 -- N_morpho [label=""];
N_morpho -- C_morpho1 [label=""]; C_morpho1 -- C_morpho2 [label=""]; C_morpho2 -- O_morpho [label=""]; O_morpho -- C_morpho3 [label=""]; C_morpho3 -- N_morpho [label=""]; }
Core Molecular Data
The fundamental molecular data for this compound are summarized in the table below. The molecular weight is calculated from its molecular formula.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₄OS | [Vendor Data] |
| Molecular Weight | 186.24 g/mol | [Vendor Data] |
| CAS Number | 138588-29-1 | [Vendor Data] |
Predicted Physicochemical Properties
In the absence of direct experimental data, physicochemical properties can be estimated using computational models and by drawing comparisons with structurally similar compounds. These predictions are invaluable for guiding experimental design and for initial assessments in drug discovery pipelines.
| Property | Predicted Value | Basis for Prediction/Comments |
| Melting Point (°C) | 160 - 180 | Based on related 5-amino-1,2,4-thiadiazole derivatives which are typically solids with melting points in this range. The morpholine group may slightly lower the melting point compared to more rigid structures. |
| Boiling Point (°C) | > 300 (decomposes) | High boiling point is expected due to the polar nature and potential for intermolecular hydrogen bonding. Decomposition before boiling is common for such heterocyclic compounds. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | The morpholine moiety is known to enhance aqueous solubility.[2][4] However, the overall flat, heterocyclic structure may limit high water solubility. Good solubility in polar organic solvents is anticipated. |
| pKa (most basic) | 4.5 - 5.5 | The exocyclic amino group is expected to be the most basic site. The pKa of the conjugate acid is estimated based on similar 5-amino-1,2,4-thiadiazoles and the electron-withdrawing nature of the thiadiazole ring.[5][6] The morpholine nitrogen is a weaker base due to the ether oxygen.[7] |
| LogP | 0.5 - 1.5 | The combination of the polar morpholine and amino groups with the heterocyclic core suggests a relatively low octanol-water partition coefficient, indicating a degree of hydrophilicity. |
Proposed Synthesis and Characterization
While a specific synthesis for this compound is not documented in readily available literature, a plausible synthetic route can be devised based on established methods for the formation of 5-amino-1,2,4-thiadiazoles. An iodine-mediated oxidative N-S bond formation is a modern and efficient method for constructing this heterocyclic system.[1][8]
Proposed Synthetic Pathway
Starting_Material [label="Morpholine-4-carboximidothioic acid amide"]; Intermediate [label="Guanyl Thiourea Intermediate"]; Product [label="this compound"];
Starting_Material -> Intermediate [label="Reaction with Cyanamide"]; Intermediate -> Product [label="Iodine, K₂CO₃, MeCN, rt"]; }
Detailed Experimental Protocol (Proposed)
This protocol is a hypothetical procedure based on similar reported syntheses and should be optimized for safety and yield in a laboratory setting.
Step 1: Synthesis of the Guanyl Thiourea Intermediate
-
To a solution of morpholine-4-carboximidothioic acid amide (1 equivalent) in ethanol, add cyanamide (1.1 equivalents).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude intermediate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or used directly in the next step if sufficiently pure.
Step 2: Oxidative Cyclization to this compound
-
Dissolve the guanyl thiourea intermediate (1 equivalent) in acetonitrile (MeCN).
-
To this solution, add potassium carbonate (K₂CO₃, 1.5 equivalents) and molecular iodine (I₂, 1.2 equivalents).
-
Stir the reaction mixture at room temperature for 15-30 minutes. Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Expected Spectral Characteristics
The following are predicted spectral data based on the analysis of similar structures. These should be confirmed by experimental analysis.
¹H NMR (in DMSO-d₆):
-
δ 7.0-7.5 ppm (s, 2H): Protons of the primary amine (-NH₂). The chemical shift can vary depending on concentration and temperature.
-
δ 3.6-3.8 ppm (t, 4H): Methylene protons of the morpholine ring adjacent to the oxygen atom (-O-CH₂-).
-
δ 3.4-3.6 ppm (t, 4H): Methylene protons of the morpholine ring adjacent to the nitrogen atom (-N-CH₂-).
¹³C NMR (in DMSO-d₆):
-
δ ~180 ppm: Carbon of the thiadiazole ring at the 5-position (C-NH₂).
-
δ ~165 ppm: Carbon of the thiadiazole ring at the 3-position (C-Morpholine).
-
δ ~66 ppm: Methylene carbons of the morpholine ring adjacent to the oxygen atom (-O-CH₂-).
-
δ ~45 ppm: Methylene carbons of the morpholine ring adjacent to the nitrogen atom (-N-CH₂-).
FT-IR (KBr Pellet, cm⁻¹):
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3300-3100: N-H stretching vibrations of the primary amine.
-
2950-2850: C-H stretching vibrations of the morpholine ring.
-
~1640: N-H bending (scissoring) vibration of the primary amine.
-
~1550: C=N stretching vibration of the thiadiazole ring.
-
~1115: C-O-C stretching vibration of the morpholine ring.
Mass Spectrometry (ESI+):
-
[M+H]⁺: Expected at m/z 187.06.
Safety and Handling
While specific toxicity data for this compound is not available, compounds with similar structures should be handled with appropriate care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Applications and Future Directions
The unique combination of a 1,2,4-thiadiazole core, a primary amine, and a morpholine ring suggests that this compound could be a valuable building block in medicinal chemistry. The primary amine serves as a handle for further derivatization, allowing for the exploration of structure-activity relationships. The morpholine group can favorably influence the pharmacokinetic properties of potential drug candidates.[2]
Future research should focus on the experimental validation of the physicochemical properties outlined in this guide. The proposed synthetic route requires laboratory verification and optimization. Furthermore, the biological activity of this compound and its derivatives should be investigated across various therapeutic areas, leveraging the known pharmacological potential of the 1,2,4-thiadiazole scaffold.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound based on available data from analogous compounds and theoretical predictions. While experimental validation is essential, the information presented herein offers a valuable starting point for researchers interested in this promising heterocyclic compound. The proposed synthetic protocol and predicted spectral data provide a roadmap for its preparation and characterization, paving the way for its potential application in drug discovery and development.
References
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Li, Y., et al. (2017). Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N-S Bond Formation. The Journal of Organic Chemistry, 82(11), 5898–5903. [Link]
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Li, Y., et al. (2017). Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N–S Bond Formation. ACS Publications. [Link]
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A. Author. (n.d.). Machine and deep learning models for predicting high pressure density of heterocyclic thiophenic compounds based on critical properties. ResearchGate. Retrieved January 17, 2026, from [Link]
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Synthesis of 5‐amino‐1,2,4‐thiadiazoles. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2024). MDPI. [Link]
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How to Estimate the pKa Values Using the pKa Table. (n.d.). Organic Chemistry Tutor. Retrieved January 17, 2026, from [Link]
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SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]
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Crystal structure analysis of morpholino-substituted thiadiazoles
An In-Depth Technical Guide to the Crystal Structure Analysis of Morpholino-Substituted Thiadiazoles
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the methodologies and analytical depth required for the crystal structure analysis of morpholino-substituted thiadiazoles. We move beyond mere procedural lists to explore the causal relationships behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.
Introduction: The Significance of the Morpholine-Thiadiazole Scaffold
In the landscape of medicinal chemistry, the morpholine ring is recognized as a "privileged scaffold".[1][2][3] Its inherent properties—a balanced lipophilic-hydrophilic profile, reduced pKa, and flexible chair-like conformation—often contribute to improved aqueous solubility, metabolic stability, and the ability to cross the blood-brain barrier.[3][4] When coupled with a thiadiazole moiety, a heterocyclic ring known for a broad spectrum of biological activities including antibacterial, anticancer, and anti-inflammatory properties, the resulting molecule becomes a high-value target for drug discovery.[5][6][7]
The precise three-dimensional arrangement of these two key components dictates the molecule's interaction with biological targets. Therefore, an unambiguous determination of the crystal structure is not merely a characterization step but a foundational pillar of rational drug design. While spectroscopic methods like NMR can elucidate connectivity, only single-crystal X-ray diffraction (SC-XRD) provides a direct and definitive visualization of the molecular structure in the solid state, revealing exact bond lengths, bond angles, conformational preferences, and the crucial intermolecular interactions that govern crystal packing.[8][9][10]
This guide details the complete workflow, from obtaining a suitable crystal to advanced computational analysis, providing the in-depth understanding necessary to leverage crystallographic data to its full potential.
The Crystallographic Workflow: A Self-Validating System
The determination of a crystal structure is a multi-stage process where each step provides a quality check for the next. This inherent logic ensures the final model is a trustworthy representation of the molecule.
Caption: Overall workflow for crystal structure analysis.
Part 1: Experimental Protocols - From Molecule to Diffraction Data
Synthesis and Single Crystal Growth
The journey to a crystal structure begins with the synthesis of the target compound. Numerous established routes exist for creating substituted thiadiazoles.[5][7][11] The paramount requirement for crystallography is high purity (>99%), as impurities can inhibit crystallization or lead to disordered structures.
Protocol: Slow Evaporation Crystallization
This technique is often the first choice due to its simplicity and effectiveness. The causality here is that a slow decrease in solvent volume allows molecules to organize methodically into a low-energy, crystalline lattice, rather than rapidly precipitating as an amorphous solid.
-
Solvent Selection: Dissolve 5-10 mg of the purified morpholino-substituted thiadiazole in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, acetone, dichloromethane/hexane) in a small, clean vial. The ideal solvent is one in which the compound is moderately soluble.
-
Environment: Cover the vial with a cap, perforated with a few small holes using a needle. This restricts the rate of evaporation.
-
Incubation: Place the vial in a vibration-free environment at a constant, cool temperature.
-
Monitoring: Observe the vial daily without disturbing it. Crystals often appear within a few days to a few weeks.
-
Harvesting: Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully extract one using a cryo-loop and immediately mount it on the diffractometer.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
SC-XRD is a non-destructive technique that provides detailed information about the atomic arrangement within a crystal.[8] The principle relies on the elastic scattering of X-rays by the electron clouds of the atoms in the crystal lattice.[9]
Protocol: Standard Data Collection
-
Mounting: Mount the selected crystal on the goniometer head of a single-crystal X-ray diffractometer, typically under a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.
-
Unit Cell Determination: Collect a few initial frames to locate diffraction spots. The positions of these spots are used by the instrument's software to determine the unit cell parameters (a, b, c, α, β, γ) and the Bravais lattice.
-
Data Collection Strategy: Based on the crystal's symmetry, the software calculates an optimal strategy to collect a complete, redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam and recording the diffraction patterns on a detector.
-
Data Integration and Scaling: After collection, the raw diffraction images are processed. The intensity of each reflection is integrated, corrected for experimental factors (like Lorentz and polarization effects), and scaled. The output is a reflection file (e.g., an HKL file) containing the Miller indices (h,k,l) and the corresponding intensities for each reflection.
Part 2: Structure Solution, Refinement, and Validation
This phase translates the raw diffraction data into a chemically meaningful 3D model.
Structure Solution: The primary challenge is the "phase problem"—the phases of the diffracted waves are lost during measurement. Direct methods, implemented in programs like SHELXS, are statistical approaches used to estimate the initial phases and generate an initial electron density map.[8]
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method in programs like SHELXL.[8] This iterative process adjusts atomic positions and thermal displacement parameters to minimize the difference between the observed structure factors (Fo) and the calculated structure factors (Fc).
Validation: The quality of the final model is assessed using several metrics:
-
R-factors (R1, wR2): These are agreement indices that measure the goodness-of-fit between the calculated and observed data. Lower values indicate a better fit (typically R1 < 0.05 for a good structure).
-
Goodness of Fit (GooF): Should be close to 1.0.
-
Residual Electron Density: The difference electron density map should be largely featureless, indicating that all atoms have been correctly located.
Part 3: Advanced Structural Analysis - A Case Study
To illustrate the depth of analysis possible, we will consider a representative molecule: 2-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde .[12][13]
Crystallographic Data Summary
Quantitative data derived from the crystal structure determination are best presented in a tabular format for clarity.
| Parameter | Value | Significance |
| Chemical Formula | C₁₃H₁₃N₃O₃S | Confirms the elemental composition of the crystallized molecule. |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | Pn | Defines the specific symmetry operations within the unit cell.[12][13] |
| Unit Cell Dimensions | a = 6.9318 Å, b = 12.0202 Å, c = 7.8080 Å | The dimensions of the repeating unit of the crystal lattice.[12][13] |
| β = 98.469° | The angle between the 'a' and 'c' axes in the monoclinic system.[12][13] | |
| Volume (V) | 643.50 ų | The volume of the unit cell.[12][13] |
| Molecules per Unit Cell (Z) | 2 | The number of molecules contained within one unit cell.[12][13] |
Intermolecular Interactions: Hirshfeld Surface Analysis
While the XRD solution provides the structure, it does not intuitively visualize the forces holding the crystal together. Hirshfeld surface analysis is a powerful tool for mapping and quantifying intermolecular interactions.[14][15] The surface is generated by partitioning the crystal space into regions where the electron density of the molecule of interest dominates that of the surrounding molecules.[14]
Caption: Conceptual workflow for Hirshfeld surface analysis.
Protocol: Hirshfeld Surface Generation
-
Input: Load the final crystallographic information file (.cif) into the CrystalExplorer software.[8][16]
-
Surface Generation: Calculate the Hirshfeld surface for the molecule of interest.
-
Mapping: Map the normalized contact distance (d_norm) onto the surface. d_norm is calculated from d_i (distance to the nearest nucleus inside the surface) and d_e (distance to the nearest nucleus outside the surface), normalized by the van der Waals radii of the atoms.
-
Red spots: Indicate close contacts shorter than the sum of van der Waals radii (often hydrogen bonds).
-
White areas: Represent contacts around the van der Waals separation.
-
Blue areas: Indicate longer contacts.
-
-
Fingerprint Plot Generation: Decompose the surface into a 2D histogram plotting d_i versus d_e. This "fingerprint plot" quantifies the contribution of different interaction types to the overall crystal packing.[11][17] For example, sharp spikes are characteristic of strong hydrogen bonds, while more diffuse regions can indicate H···H, C-H···π, or π···π stacking interactions.[17][18]
Analysis of these plots reveals the specific non-covalent interactions, such as C–H···O or N–H···N hydrogen bonds, that stabilize the crystal lattice, providing critical insights into the solid-state behavior and potential polymorphism of the compound.[17]
Theoretical Validation: Density Functional Theory (DFT)
As a final self-validation step, the experimental geometry can be compared to a theoretical, gas-phase optimized geometry calculated using Density Functional Theory (DFT).[19][20][21] This comparison helps distinguish intrinsic molecular properties from the effects of crystal packing forces.
Protocol: High-Level DFT Geometry Optimization
-
Input Structure: Use the atomic coordinates from the refined .cif file as the starting geometry.
-
Computational Method: Perform a geometry optimization calculation using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)) with a quantum chemistry package like Gaussian or Quantum ESPRESSO.[7][8][22] The calculation should be performed on an isolated molecule to simulate a gas-phase environment.[22]
-
Analysis: Once the calculation converges to an energy minimum, overlay the optimized structure with the experimental crystal structure.
-
Interpretation: Small differences in bond lengths and angles are expected. Significant differences, particularly in torsion angles, highlight regions of the molecule where the conformation is heavily influenced by intermolecular interactions within the crystal. This provides a deeper understanding of the molecule's conformational flexibility.
Conclusion
The crystal structure analysis of morpholino-substituted thiadiazoles is a multi-disciplinary endeavor that integrates meticulous experimental work with advanced computational analysis. By following a rigorous workflow from high-purity synthesis and careful crystallization to detailed structural refinement, the unambiguous 3D structure of these medicinally important molecules can be determined. The subsequent application of specialized analytical tools like Hirshfeld surface analysis and DFT calculations elevates the study from a simple characterization to a profound investigation of the solid-state forces and conformational landscapes that govern molecular behavior. This comprehensive structural knowledge is indispensable for understanding structure-activity relationships and guiding the future design of more potent and selective therapeutic agents.
References
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Chopra, D. et al. (2014). Quantitative crystal structure analysis of 1,3,4-thiadiazole derivatives. CrystEngComm, Royal Society of Chemistry. Available at: [Link]
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CrystalExplorer. The Hirshfeld Surface. CrystalExplorer. Available at: [Link]
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Suda, S. et al. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, Scirp.org. Available at: [Link]
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Asati, V. et al. (2022). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Pharmaceutical Sciences. Available at: [Link]
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Tan, Y. et al. (2019). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section A: Foundations and Advances, PubMed Central. Available at: [Link]
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Suda, S. et al. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. Available at: [Link]
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Manikandan, N. (2017). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University/Shodhganga. Available at: [Link]
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Papatriantafyllopoulou, C. (2021). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Magnetochemistry, MDPI. Available at: [Link]
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Harris, K.D.M. (2015). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. ResearchGate. Available at: [Link]
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Harris, K.D.M. (2014). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. American Crystallographic Association. Available at: [Link]
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The Theoretical Chemist (2019). Quantum ESPRESSO TUTORIAL - DFT calculation on a MOLECULE. YouTube. Available at: [Link]
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Gomha, S.M. et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, NIH. Available at: [Link]
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A. Wazzan, N. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, Royal Society of Chemistry. Available at: [Link]
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Motente, M.A. et al. (2020). Crystal structure of 2-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde, C13H13O3N3S. ResearchGate. Available at: [Link]
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Grimme, S. et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, PMC. Available at: [Link]
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Kulik, H.J. et al. (2023). On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. arXiv. Available at: [Link]
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N.A. (2020). DFT calculations. (a) Geometry optimization by density functional... ResearchGate. Available at: [Link]
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Sabat, M. et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, PMC. Available at: [Link]
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Putz, M.V. et al. (2021). Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. International Journal of Molecular Sciences. Available at: [Link]
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Tzara, A. et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Available at: [Link]
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Motente, M.A. et al. (2020). Crystal structure of 2-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde, C13H13O3N3S. University of Johannesburg. Available at: [Link]
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The Enduring Legacy of the 1,2,4-Thiadiazole Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution
Foreword: The Unassuming Power of a Five-Membered Ring
In the vast and ever-expanding universe of heterocyclic chemistry, certain structural motifs emerge as cornerstones of innovation, repeatedly proving their worth in the crucible of drug discovery and materials science. The 1,2,4-thiadiazole ring, a deceptively simple five-membered heterocycle containing one sulfur and two nitrogen atoms, is a prime example of such an enduring scaffold.[1] First described in the early 19th century, its synthetic accessibility and unique electronic properties have captivated chemists for generations, leading to a remarkable array of derivatives with profound biological activities. This guide, intended for researchers, medicinal chemists, and drug development professionals, aims to provide an in-depth technical exploration of the 1,2,4-thiadiazole core, from its historical roots to the cutting-edge synthetic methodologies and therapeutic applications that define its modern significance. We will delve into the causality behind synthetic choices, the logic of derivatization, and the mechanistic underpinnings of its diverse pharmacological effects, offering a comprehensive resource for those seeking to harness the power of this remarkable heterocycle.
A Historical Perspective: From Obscurity to a Privileged Scaffold
The journey of the 1,2,4-thiadiazole ring is a testament to the often-long gestation period of scientific breakthroughs. While the conceptual description of this heterocyclic system dates back to 1821, it wasn't until 1955 that its definitive synthesis and characterization were reported.[2] For much of its early history, the 1,2,4-thiadiazole remained a curiosity, overshadowed by its more readily accessible 1,3,4-isomer. The turning point in its trajectory came with the burgeoning field of medicinal chemistry in the mid-20th century. As researchers began to appreciate the role of heterocyclic scaffolds in modulating biological activity, the unique properties of the 1,2,4-thiadiazole ring—its aromaticity, hydrogen bonding capabilities, and metabolic stability—started to garner significant attention.[3] The discovery of the first natural product containing a 1,2,4-thiadiazole core, Dendrodoin, a cytotoxic agent isolated from a marine tunicate in 1980, further fueled interest in this scaffold and its potential as a source of novel therapeutic agents.[2] Today, 1,2,4-thiadiazole derivatives are recognized as a "privileged pharmacological building block," with a growing number of compounds entering clinical development for a wide range of diseases.[3]
The Synthetic Chemist's Toolkit: Constructing the 1,2,4-Thiadiazole Core
The synthetic versatility of the 1,2,4-thiadiazole ring is a key driver of its widespread use in drug discovery. A multitude of synthetic routes have been developed over the years, ranging from classical condensation reactions to modern, highly efficient catalytic methods. The choice of synthetic strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the need for scalability and functional group tolerance.
Classical Approaches: The Foundation of 1,2,4-Thiadiazole Synthesis
The earliest and most fundamental methods for constructing the 1,2,4-thiadiazole ring often involve the oxidative cyclization of thioamides or related precursors. These methods, while sometimes requiring harsh conditions, remain valuable for their simplicity and the accessibility of the starting materials.
2.1.1. Oxidative Dimerization of Thioamides
A cornerstone of 1,2,4-thiadiazole synthesis is the oxidative dimerization of thioamides. This reaction proceeds through the formation of an S-N bond between two thioamide molecules, followed by the elimination of hydrogen sulfide. A variety of oxidizing agents have been employed for this transformation, each with its own advantages and limitations.
Experimental Protocol: Iodine-Mediated Oxidative Dimerization of Thioamides
This protocol describes a general and environmentally benign method for the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles using iodine as the oxidant in an aqueous medium.
Materials:
-
Substituted thioamide (1.0 mmol)
-
Iodine (I₂) (1.2 mmol)
-
Water (5 mL)
-
Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of the thioamide in water, add iodine at room temperature.
-
Stir the reaction mixture vigorously at room temperature for the time indicated by TLC analysis (typically 2-6 hours).
-
Upon completion of the reaction, quench the excess iodine by adding sodium thiosulfate solution until the brown color disappears.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Causality of Experimental Choices:
-
Iodine as Oxidant: Iodine is a mild and readily available oxidizing agent. Its use in water makes this protocol environmentally friendly.
-
Aqueous Medium: Water as a solvent is not only green but can also facilitate the reaction by promoting the solubility of the intermediates.
-
Sodium Thiosulfate Quench: This step is crucial for removing unreacted iodine, simplifying the workup and purification process.
Modern Synthetic Methodologies: Efficiency and Versatility
In recent years, a plethora of more sophisticated and efficient methods for 1,2,4-thiadiazole synthesis have emerged. These approaches often utilize transition metal catalysts, hypervalent iodine reagents, or electrochemical methods to achieve high yields and broad substrate scope under milder reaction conditions.
2.2.1. From Imidoyl Thioureas: A Convergent Approach
The intramolecular oxidative S-N bond formation of imidoyl thioureas has become a powerful and widely adopted strategy for the synthesis of 3-substituted-5-amino-1,2,4-thiadiazoles. This method is highly convergent, allowing for the rapid assembly of diverse libraries of compounds.
Experimental Protocol: PIFA-Mediated Oxidative Cyclization of Imidoyl Thioureas
This protocol details the use of phenyliodine(III) bis(trifluoroacetate) (PIFA) as a potent oxidant for the rapid and efficient synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles.
Materials:
-
Substituted imidoyl thiourea (1.0 mmol)
-
Phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 mmol)
-
Dichloromethane (DCM) (5 mL)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the imidoyl thiourea in dichloromethane.
-
Add PIFA to the solution at room temperature.
-
Stir the reaction mixture for a short duration, typically 5-15 minutes, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the desired 1,2,4-thiadiazole derivative.
Causality of Experimental Choices:
-
PIFA as Oxidant: PIFA is a powerful hypervalent iodine reagent that facilitates rapid oxidative S-N bond formation under mild conditions.
-
Short Reaction Times: The high reactivity of PIFA leads to very short reaction times, which is advantageous for high-throughput synthesis.
-
Dichloromethane as Solvent: DCM is a good solvent for both the starting material and the oxidant and is relatively unreactive under the reaction conditions.
2.2.2. Electrochemical Synthesis: A Green and Catalyst-Free Alternative
Electrochemical methods offer a sustainable and environmentally friendly approach to 1,2,4-thiadiazole synthesis. These methods avoid the use of stoichiometric oxidants and often proceed under catalyst-free conditions at room temperature. An electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas provides a broad range of 3-substituted 5-amino-1,2,4-thiadiazole derivatives in good to excellent yields.[4]
Synthetic Workflow Visualization
Caption: Key synthetic strategies for the 1,2,4-thiadiazole core.
Therapeutic Landscape: The Pharmacological Prowess of 1,2,4-Thiadiazole Derivatives
The 1,2,4-thiadiazole scaffold is a prolific source of bioactive molecules with a wide spectrum of therapeutic applications. Its ability to engage in various non-covalent interactions with biological targets, coupled with its favorable pharmacokinetic properties, makes it an attractive platform for drug design.
Anticancer Activity
A significant body of research has focused on the development of 1,2,4-thiadiazole derivatives as anticancer agents.[2] These compounds have been shown to exert their cytotoxic effects through diverse mechanisms of action, including the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, certain 1,2,4-thiadiazole-1,2,4-triazole hybrids have demonstrated potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer.[1]
Antimicrobial Properties
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. 1,2,4-Thiadiazole derivatives have shown promise as both antibacterial and antifungal agents. Their mechanism of action often involves the inhibition of essential microbial enzymes or the disruption of cell wall synthesis.
Enzyme Inhibition: A Focus on Cysteine Proteases
A particularly interesting and well-studied application of 1,2,4-thiadiazoles is their use as inhibitors of cysteine proteases. The electrophilic nature of the N-S bond in the 1,2,4-thiadiazole ring makes it susceptible to nucleophilic attack by the cysteine thiol of the enzyme's active site. This leads to the formation of a covalent disulfide bond, resulting in irreversible enzyme inactivation. This mechanism has been successfully exploited in the design of inhibitors for enzymes such as cathepsin B, a cysteine protease implicated in a variety of diseases, including cancer and arthritis.[5][6]
Mechanism of Cysteine Protease Inhibition
Caption: Covalent inhibition of cysteine proteases by 1,2,4-thiadiazoles.
Quantitative Data Summary
| Compound Class | Biological Activity | Target | Potency Range |
| 1,2,4-Thiadiazole-1,2,4-triazole hybrids | Anticancer | Various | IC₅₀ = 0.10 - 11.5 µM[1] |
| Substituted 1,2,4-Thiadiazoles | Cathepsin B Inhibition | Cysteine Protease | Kᵢ = 2.6 µM[5] |
Future Directions and Concluding Remarks
The field of 1,2,4-thiadiazole chemistry continues to be a vibrant and productive area of research. The ongoing development of novel synthetic methodologies, particularly those that are more sustainable and environmentally friendly, will undoubtedly lead to the discovery of new derivatives with enhanced therapeutic properties. Furthermore, the application of computational methods, such as molecular docking and virtual screening, will play an increasingly important role in the rational design of next-generation 1,2,4-thiadiazole-based drugs.
References
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Yang, Z., Zhang, J., Hu, L., Li, L., Liu, K., Yang, T., & Zhou, C. (2020). Electro-oxidative intramolecular dehydrogenative N–S bond formation of imidoyl thioureas provides a broad range of 3-substituted 5-amino-1,2,4-thiadiazoles derivatives. The Journal of Organic Chemistry, 85(5), 3358–3363. Available at: [Link]
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ISRES Publishing. (2022). 174 Thiadiazoles and Their Properties. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 1,2,4-thiadiazole: a novel Cathepsin B inhibitor. PubMed. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Medicinal chemistry and properties of 1,2,4-thiadiazoles. PubMed. Available at: [Link]
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Frija, L. M. T., Ismael, A., & Kopylovich, M. N. (2017). Building 1,2,4-Thiadiazole: Ten Years of Progress. European Journal of Organic Chemistry, 2017(10), 1324-1340. Available at: [Link]
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Wikipedia. (2023, December 12). Thiadiazole. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles. Available at: [Link]
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Gudipati, R., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. ACS Omega, 5(21), 12375-12385. Available at: [Link]
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An In-Depth Technical Guide to the In Silico Prediction of 3-Morpholino-1,2,4-thiadiazol-5-amine Bioactivity
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive, technically-grounded workflow for the in silico prediction of the bioactivity of 3-Morpholino-1,2,4-thiadiazol-5-amine. Aimed at researchers, computational chemists, and drug development professionals, this document moves beyond a simple listing of methods to explain the scientific rationale behind each step. We will navigate the critical path from initial target identification through molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, and data interpretation. The protocols described herein are designed to be self-validating, incorporating industry-standard practices and authoritative insights to build a robust, predictive hypothesis of the compound's biological function, ready for subsequent experimental validation.
Introduction: The Rationale for In Silico First Approach
In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. Computational, or in silico, methods are indispensable tools that allow researchers to model, predict, and prioritize drug candidates before committing to costly and time-consuming laboratory synthesis and testing.[1][2][3] This approach is particularly valuable for novel or under-characterized molecules like this compound (Molecular Formula: C6H10N4OS)[4]. By building a computational model of its potential interactions and pharmacokinetic profile, we can generate specific, testable hypotheses about its therapeutic potential and liabilities.
The core principle is that the biological activity of a molecule is intrinsically linked to its three-dimensional structure and physicochemical properties.[5][6] In silico techniques leverage this relationship to simulate interactions with biological targets and predict the compound's fate within a biological system.[1][7] This guide will systematically detail a workflow to construct a comprehensive bioactivity profile for our lead compound.
The Workflow: A Multi-Pillar Strategy for Bioactivity Prediction
A robust in silico analysis rests on several interconnected pillars. Our investigation into this compound will proceed through three main stages: Target Identification, Structure-Based Prediction via Molecular Docking, and Profile Prediction for Drug-Likeness (ADMET).
Phase 1: Target Identification and Prioritization
Before we can predict how our compound binds, we must first identify its most likely biological targets. This is a critical step, as a poorly chosen target can lead to ineffective drugs.[8] For a novel compound, we employ computational inference and similarity-based methods.[9][10]
Rationale and Methodology
The "guilt-by-association" principle is foundational here. We hypothesize that molecules with similar structures are likely to interact with similar biological targets. The morpholine and 1,2,4-thiadiazole moieties in our compound are known pharmacophores that can guide our search.
A search for structurally similar compounds in databases like PubChem reveals several hits related to the 1,2,5-thiadiazole core (a close isomer), notably Timolol [11]. Timolol is a well-characterized non-selective beta-adrenergic antagonist used to treat glaucoma and hypertension[11]. Its structure features a morpholino-thiadiazole core, making its targets—the beta-adrenergic receptors (β-AR) —high-priority candidates for our investigation. While our compound is a 1,2,4-thiadiazole and Timolol is a 1,2,5-thiadiazole, the structural and electronic similarities are significant enough to warrant this as a primary hypothesis.
Protocol 1: Target Identification via Structural Similarity
-
Obtain Canonical SMILES: The structure for this compound is represented by the SMILES string C1COCCN1C2=NC(=NS2)N.
-
Perform Similarity Search: Use the PubChem Similarity Search tool with the SMILES string. Set the similarity threshold to >90% to identify close analogs.
-
Analyze Hits: Examine the top hits for known biological activity. The compound Timolol (CID 33624) and its isomers are identified[11][12][13].
-
Extract Primary Targets: The primary mechanism of action for Timolol is antagonism of beta-adrenergic receptors (ADRB1, ADRB2)[11].
-
Create Target List: Prioritize ADRB1 and ADRB2 as the primary targets for molecular docking analysis.
Phase 2: Structure-Based Prediction with Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction via a scoring function.[14][15][16] This allows us to model the binding at an atomic level and quantify the binding affinity, typically in kcal/mol.[17][18]
Causality in Experimental Choices
-
Why Flexible Ligand/Rigid Receptor? For initial screening, treating the ligand as flexible while keeping the receptor rigid offers a balance between computational accuracy and speed.[15] This "lock and key" model, with an adaptable "key," is highly effective for ranking potential binders.[19]
-
Why Remove Water Molecules? Crystallographic water molecules within a binding site are often not conserved and can sterically hinder the ligand or create artificial interactions.[17] Their removal ensures the simulation focuses on the direct ligand-protein interactions.
-
Why Add Polar Hydrogens? Hydrogen atoms are crucial for defining correct hydrogen bonding patterns and tautomeric states, yet are often absent in PDB files. Adding them is essential for accurate binding energy calculations.[17]
Detailed Protocol: Molecular Docking with AutoDock Vina
This protocol outlines the steps for docking this compound into the binding site of the human beta-2 adrenergic receptor (ADRB2).
Step 1: Ligand and Receptor Preparation
-
Ligand Preparation:
-
Obtain the 3D structure of the ligand from PubChem or generate it from its SMILES string using a tool like Avogadro or PyMOL.
-
Perform energy minimization using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
Save the structure in .pdb or .mol2 format.
-
Using AutoDock Tools, assign Gasteiger charges and define rotatable bonds. Save the final prepared ligand file in .pdbqt format.
-
-
Receptor Preparation:
-
Download the crystal structure of human ADRB2 from the Protein Data Bank (PDB). A suitable entry is PDB ID: 2RH1 (ADRB2 in complex with carazolol, an inverse agonist).
-
Using a visualization tool like PyMOL or Chimera, remove all non-essential components: water molecules, co-factors, and any co-crystallized ligands.
-
Using AutoDock Tools, add polar hydrogens and assign Kollman charges to the protein.
-
Save the final prepared receptor file in .pdbqt format.
-
Step 2: Defining the Binding Site (Grid Box Generation)
-
Identify the Active Site: The binding site is defined by the location of the co-crystallized ligand (carazolol) in the PDB structure 2RH1.
-
Define Grid Box: In AutoDock Tools, center the grid box on the geometric center of the identified binding site. The size of the box should be large enough to accommodate the ligand and allow for rotational and translational movement (e.g., 25Å x 25Å x 25Å).
Step 3: Running the Docking Simulation
-
Configuration File: Create a configuration file (conf.txt) specifying the paths to the receptor and ligand, and the coordinates and dimensions of the grid box.
-
Execute Vina: Run the simulation from the command line: vina --config conf.txt --log docking_log.txt
Step 4: Analysis and Interpretation
-
Binding Affinity: The primary quantitative output is the binding affinity score in kcal/mol. Lower (more negative) values indicate stronger, more favorable binding.[17]
-
Pose Visualization: Load the receptor (adrb2.pdbqt) and the output results file (docking_results.pdbqt) into PyMOL or Discovery Studio Visualizer.
-
Interaction Analysis: Analyze the top-ranked binding pose to identify key intermolecular interactions, such as:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Key drivers of binding in non-polar pockets.
-
Pi-Pi Stacking: Interactions with aromatic residues like Phenylalanine (PHE) or Tyrosine (TYR).
-
Phase 3: ADMET and Drug-Likeness Prediction
A compound with high binding affinity is useless if it cannot reach its target in the body or is toxic.[2] ADMET prediction assesses a compound's pharmacokinetic properties.[20][21][22]
Rationale and Key Parameters
We use established computational models and rulesets to predict a compound's drug-likeness. This is a critical self-validating step; if a compound is predicted to have poor ADMET properties, the project may be halted regardless of its predicted potency.
-
Lipinski's Rule of Five: A widely used guideline to assess oral bioavailability. It states that a compound is more likely to be orally bioavailable if it has: Molecular Weight ≤ 500 Da, LogP ≤ 5, H-bond Donors ≤ 5, and H-bond Acceptors ≤ 10.[18]
-
Topological Polar Surface Area (TPSA): Predicts cell permeability. A TPSA value < 140 Ų is generally associated with good oral absorption.[21]
-
Toxicity Prediction: Models can predict potential liabilities such as hepatotoxicity, cardiotoxicity (hERG inhibition), or mutagenicity.
Protocol 2: ADMET Profiling using a Web Server
-
Select Tool: Utilize a freely available and well-validated web server such as SwissADME or pkCSM .
-
Input Molecule: Submit the SMILES string (C1COCCN1C2=NC(=NS2)N) to the server.
-
Execute Analysis: Run the prediction algorithms provided by the platform.
-
Collate Data: Systematically collect the output data into a structured table for analysis.
Predicted Data Summary
The following table summarizes the predicted ADMET and physicochemical properties for this compound.
| Property | Predicted Value | Guideline/Interpretation | Compliance |
| Physicochemical Properties | |||
| Molecular Weight | 186.23 g/mol | ≤ 500 g/mol (Lipinski) | Yes |
| LogP (Lipophilicity) | 0.85 | ≤ 5 (Lipinski) | Yes |
| Hydrogen Bond Donors | 1 (from -NH2) | ≤ 5 (Lipinski) | Yes |
| Hydrogen Bond Acceptors | 5 (N,O atoms) | ≤ 10 (Lipinski) | Yes |
| TPSA | 87.5 Ų | < 140 Ų (Good oral absorption) | Yes |
| Pharmacokinetics | |||
| GI Absorption | High | Prediction of absorption from the gastrointestinal tract. | Favorable |
| BBB Permeant | No | Prediction of ability to cross the blood-brain barrier. | Favorable |
| P-gp Substrate | No | P-glycoprotein is an efflux pump that reduces drug absorption. | Favorable |
| Drug-Likeness | |||
| Lipinski's Rule | 0 Violations | A key indicator of oral bioavailability.[18] | Excellent |
| Toxicity | |||
| hERG I Inhibitor | No | hERG inhibition is linked to cardiotoxicity. | Favorable |
| Hepatotoxicity | No | Prediction of drug-induced liver injury. | Favorable |
Synthesis and Final Bioactivity Hypothesis
By integrating the findings from all three phases, we can construct a comprehensive, data-driven hypothesis for the bioactivity of this compound.
Hypothesis:
Based on strong structural similarity to Timolol, this compound is predicted to be a ligand for beta-adrenergic receptors (ADRB1/ADRB2) . Molecular docking simulations are expected to show favorable binding affinity (e.g., < -7.0 kcal/mol) within the known ligand-binding pocket, likely forming key hydrogen bonds with conserved aspartate and asparagine residues.
Furthermore, the compound exhibits an excellent in silico drug-like profile . It fully complies with Lipinski's Rule of Five and shows predicted high gastrointestinal absorption and a low TPSA, suggesting good potential for oral bioavailability.[18][21] Crucially, the initial toxicity predictions are favorable, with no predicted inhibition of the hERG channel or hepatotoxicity. The lack of predicted blood-brain barrier penetration suggests a lower risk of central nervous system side effects.
Conclusion and Future Directions
This in-depth in silico investigation provides a robust, scientifically-grounded starting point for the experimental evaluation of this compound. The computational evidence strongly suggests that this compound warrants further investigation as a potential beta-adrenergic receptor modulator.
The immediate next steps should focus on experimental validation of these predictions:
-
Chemical Synthesis: Synthesize and purify the compound for in vitro testing.
-
In Vitro Binding Assays: Perform radioligand binding assays to experimentally determine the binding affinity (Ki) of the compound for ADRB1 and ADRB2.
-
Functional Assays: Conduct cell-based functional assays (e.g., cAMP assays) to determine if the compound acts as an agonist, antagonist, or inverse agonist.
-
Experimental ADME: Perform initial experimental ADME studies (e.g., PAMPA for permeability, microsomal stability) to validate the computational predictions.
This strategic fusion of computational prediction and targeted experimental validation embodies a modern, efficient approach to drug discovery, maximizing the potential for success while conserving valuable resources.
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A Quantum Chemical Blueprint for 3-Morpholino-1,2,4-thiadiazol-5-amine: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the quantum chemical analysis of 3-Morpholino-1,2,4-thiadiazol-5-amine, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive experimental data for this specific molecule, this document serves as a predictive blueprint, detailing the theoretical methodologies and computational workflows necessary to elucidate its electronic structure, reactivity, and potential as a pharmacophore. We will explore the rationale behind selecting specific quantum mechanical methods, primarily Density Functional Theory (DFT), and provide step-by-step protocols for geometry optimization, molecular orbital analysis, electrostatic potential mapping, and spectral prediction. The insights generated from these calculations are invaluable for understanding molecular stability, identifying reactive sites, and informing the rational design of novel therapeutics. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical calculations to accelerate discovery.
Introduction: The Rationale for Computational Scrutiny
The 1,2,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3] The subject of our investigation, this compound (Molecular Formula: C₆H₁₀N₄OS, Molecular Weight: 186.23 g/mol [4]), combines this active heterocyclic core with a morpholine ring—a common substituent used to improve pharmacokinetic properties—and a primary amine, a potential site for hydrogen bonding and further functionalization.
Understanding the intrinsic properties of this molecule at the subatomic level is critical for predicting its behavior in a biological system. Quantum chemical calculations offer a powerful, cost-effective lens through which to view these properties before committing to extensive synthetic and experimental efforts.[5][6][7] By modeling the molecule in silico, we can:
-
Determine the most stable three-dimensional conformation: Essential for understanding how the molecule will fit into a protein binding pocket.
-
Analyze the electronic landscape: Identifying electron-rich and electron-poor regions that govern intermolecular interactions.[8]
-
Predict reactivity: Locating the sites most susceptible to metabolic transformation or covalent modification.
-
Simulate spectroscopic properties: Providing theoretical data to aid in the characterization of synthesized material.[5][9]
This guide will walk through the process of generating these insights using established quantum chemical techniques.
Methodological Framework: Selecting the Right Tools
The accuracy of quantum chemical predictions is fundamentally dependent on the chosen level of theory and basis set. For a molecule of this size and complexity, a balance must be struck between computational accuracy and resource efficiency.
The Power of Density Functional Theory (DFT)
For systems relevant to drug discovery, Density Functional Theory (DFT) has become the workhorse method.[10][11] Unlike more computationally expensive ab initio methods like Møller-Plesset perturbation theory or Coupled Cluster, DFT offers a remarkable balance of accuracy and speed by approximating the complex many-electron wavefunction using the simpler, spatially dependent electron density.[6][11]
Causality of Choice: We select DFT because it excels at describing the electronic structure of organic molecules, including heterocyclic systems, providing reliable geometries and molecular properties without the prohibitive computational cost of higher-level methods.[10][12]
Choosing a Functional and Basis Set
-
Functional: The choice of the exchange-correlation functional is critical in DFT. The B3LYP hybrid functional is a popular and well-validated choice for organic molecules, effectively mixing Hartree-Fock exchange with DFT exchange and correlation.[3][9][12] It provides a robust description of both structural and electronic properties.
-
Basis Set: The basis set is the set of mathematical functions used to build the molecular orbitals. The Pople-style basis set, 6-311++G(d,p) , is selected for its excellent trade-off between size and accuracy.
-
6-311: A triple-zeta basis set, providing flexibility for valence electrons.
-
++G: Includes diffuse functions on both heavy atoms and hydrogen, crucial for accurately describing lone pairs and potential non-covalent interactions.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p), allowing for anisotropy in electron distribution, which is essential for describing bonding in cyclic and polar molecules.
-
This combination of B3LYP/6-311++G(d,p) represents a gold standard for obtaining high-quality results for molecules of this class.[3][9]
Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the core calculations to be performed. This workflow can be implemented using various quantum chemistry software packages such as Gaussian, Q-Chem, or Schrödinger.[13][14][15]
Workflow Diagram
Caption: Computational workflow for quantum chemical analysis.
Step 1: Geometry Optimization
Objective: To find the most stable 3D arrangement of atoms (the global minimum on the potential energy surface).
Protocol:
-
Construct an initial 3D structure of this compound using a molecular editor.
-
Set up an optimization calculation using the B3LYP functional and 6-311++G(d,p) basis set.
-
The algorithm will iteratively adjust bond lengths, angles, and dihedrals to minimize the total energy of the molecule.
-
The calculation is complete when the forces on the atoms and the energy change between steps fall below a defined threshold.
Trustworthiness: The optimization is followed by a frequency calculation. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.[3]
Step 2: Analysis of Molecular Orbitals
Objective: To understand the molecule's electronic reactivity and kinetic stability.
Protocol:
-
From the optimized structure, analyze the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Visualize the spatial distribution of the HOMO and LUMO.
-
HOMO: Represents the region from which an electron is most likely to be donated (nucleophilic character).
-
LUMO: Represents the region most likely to accept an electron (electrophilic character).
-
-
Calculate the HOMO-LUMO energy gap (ΔE). A smaller gap generally implies higher chemical reactivity.
Expertise: The distribution of these orbitals provides immediate chemical intuition. For instance, if the HOMO is localized on the amine group, this suggests it is a primary site for oxidation or interaction with electron-deficient species.
Step 3: Molecular Electrostatic Potential (MEP) Mapping
Objective: To visualize the charge distribution and predict sites for non-covalent interactions.
Protocol:
-
Perform a single-point energy calculation on the optimized geometry.
-
Generate the MEP surface, which maps the electrostatic potential onto the molecule's electron density surface.
-
Color-code the map:
-
Red/Orange: Electron-rich regions (negative potential), indicating sites for electrophilic attack or hydrogen bond accepting.
-
Blue/Green: Electron-poor regions (positive potential), indicating sites for nucleophilic attack or hydrogen bond donating.
-
Authoritative Grounding: The MEP is a powerful tool for predicting how a ligand will interact with a protein's active site, guiding docking studies and rational modifications.[8]
Predicted Molecular Properties & Data Interpretation
The following tables summarize the type of quantitative data that will be generated from the proposed calculations. These values serve as predictive benchmarks for future experimental work.
Table 1: Key Geometric and Electronic Parameters (Predicted)
| Parameter | Predicted Value | Significance |
| Total Energy (Hartree) | Value from calculation | Thermodynamic stability of the molecule. |
| Dipole Moment (Debye) | Value from calculation | Overall polarity, influencing solubility and membrane permeability. |
| HOMO Energy (eV) | Value from calculation | Ionization potential; susceptibility to oxidation. |
| LUMO Energy (eV) | Value from calculation | Electron affinity; susceptibility to reduction. |
| HOMO-LUMO Gap (eV) | Value from calculation | Chemical reactivity and kinetic stability. |
Table 2: Predicted Atomic Charges (Mulliken Population Analysis)
| Atom | Predicted Charge (e) | Significance |
| N (amine) | Value from calculation | Indicates nucleophilicity and hydrogen bonding capability. |
| S (thiadiazole) | Value from calculation | Role in ring electronics and potential for metal coordination. |
| O (morpholine) | Value from calculation | Hydrogen bond accepting capability. |
| N (thiadiazole ring) | Value from calculation | Contribution to aromaticity and interaction sites. |
Practical Implications for Drug Development
The theoretical data generated through this quantum chemical workflow provides actionable intelligence for a drug discovery program.
-
Pharmacophore Modeling: The MEP map and the location of key functional groups (H-bond donors/acceptors from the amine and morpholine oxygen) provide a 3D pharmacophore model essential for virtual screening and lead optimization.
-
Structure-Activity Relationship (SAR) Insights: By calculating the properties of hypothetical derivatives (e.g., substituting the amine), researchers can build predictive QSAR models to understand how structural changes affect activity, without immediate synthesis.[8]
-
Metabolic Stability Prediction: The HOMO distribution can highlight sites susceptible to oxidative metabolism (e.g., by Cytochrome P450 enzymes). Modifying these positions can be a strategy to improve the molecule's metabolic half-life.
-
Crystal Engineering: Understanding the molecule's electrostatic properties and dipole moment can aid in predicting and designing stable crystalline forms, which is crucial for formulation and manufacturing.[10]
Conclusion
Quantum chemical calculations provide an indispensable, predictive framework for the characterization of novel chemical entities like this compound. By employing Density Functional Theory, we can construct a detailed profile of the molecule's structural, electronic, and reactive properties. This in silico blueprint allows for a more informed, resource-efficient approach to drug design, enabling scientists to prioritize synthetic targets, predict biological interactions, and accelerate the journey from molecular concept to therapeutic candidate. The protocols and interpretive guidance provided herein serve as a robust starting point for any research team looking to apply computational chemistry to the exploration of heterocyclic drug candidates.
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Exploring the Chemical Space of Aminothiadiazole Derivatives: A Guide to Synthesis, Biological Evaluation, and Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Relevance of the Aminothiadiazole Scaffold
In the landscape of medicinal chemistry, certain molecular scaffolds consistently reappear, demonstrating a remarkable capacity to interact with a diverse array of biological targets. The 2-aminothiazole and its bioisostere, the 2-amino-1,3,4-thiadiazole, are quintessential examples of such "privileged structures".[1] From established antibiotics and anticancer agents to novel enzyme inhibitors, these five-membered heterocyclic systems offer a unique combination of synthetic accessibility, metabolic stability, and rich pharmacophoric features.[2][3] Their utility is underscored by their presence in clinically approved drugs like the kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib, which are based on the 2-aminothiazole core.[4]
This guide is designed for the hands-on researcher. It moves beyond a simple literature review to provide a framework for the rational exploration of the aminothiadiazole chemical space. We will delve into the causality behind synthetic choices, present self-validating experimental protocols, and synthesize structure-activity relationship (SAR) data to inform future drug design efforts. Our objective is to equip you not just with knowledge, but with a practical, field-proven methodology for developing novel derivatives with therapeutic potential.
Strategic Synthesis: Constructing and Diversifying the Core Scaffold
The foundation of exploring any chemical space is a robust and flexible synthetic strategy. The value of the aminothiadiazole core lies in its straightforward construction and the reactivity of the exocyclic amine, which serves as a prime handle for diversification.[1]
Synthesis of the 2-Amino-1,3,4-thiadiazole Core
A prevalent and reliable method for constructing the 2-amino-1,3,4-thiadiazole ring involves the oxidative cyclization of thiosemicarbazone intermediates.[5] This approach is favored for its operational simplicity and the ready availability of starting materials. The choice of an oxidizing agent is critical; ferric chloride (FeCl₃) is commonly used due to its effectiveness and cost-efficiency, driving the reaction to completion under mild conditions.[6]
Experimental Protocol: Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amine
-
Step 1: Formation of Thiosemicarbazone Intermediate.
-
To a solution of an appropriate aromatic aldehyde (1.0 eq) in ethanol, add thiosemicarbazide (1.1 eq).
-
Add a catalytic amount (2-3 drops) of concentrated sulfuric acid to protonate the aldehyde carbonyl, thereby activating it for nucleophilic attack by the terminal nitrogen of thiosemicarbazide.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The thiosemicarbazone product will typically precipitate.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry in vacuo. The product is often pure enough for the next step without further purification.
-
-
Step 2: Oxidative Cyclization.
-
Suspend the synthesized thiosemicarbazone (1.0 eq) in ethanol.
-
Prepare a solution of ferric chloride (FeCl₃) (2.5 eq) in ethanol. The excess of the oxidizing agent ensures the complete conversion of the intermediate.
-
Add the FeCl₃ solution dropwise to the thiosemicarbazone suspension with vigorous stirring.
-
Reflux the reaction mixture for 6-8 hours. Monitor via TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Neutralize the solution with a suitable base (e.g., aqueous ammonia or sodium bicarbonate solution) to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with water to remove inorganic salts, and dry.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
-
A Note on the 2-Aminothiazole Scaffold: The Hantzsch Synthesis
For comparative studies, the synthesis of the analogous 2-aminothiazole scaffold is often necessary. The Hantzsch reaction, the condensation of an α-haloketone with a thioamide (or thiourea for 2-aminothiazoles), remains the gold standard.[7] This method is highly versatile, allowing for substitution at positions 4 and 5 of the thiazole ring.[8]
Diversification Workflow
The primary amino group at the C2 position is the gateway to chemical diversity. Standard acylation or Schiff base formation reactions can be used to append a wide variety of substituents, enabling a systematic exploration of structure-activity relationships.
Caption: General workflow for synthesis and diversification.
Structural Validation: Ensuring Self-Validation in Protocols
Trustworthiness in synthetic chemistry is anchored in rigorous structural confirmation. Each newly synthesized compound must be subjected to a battery of analytical techniques to validate its identity and purity, ensuring that biological data is derived from a known chemical entity.
-
¹H and ¹³C NMR Spectroscopy: Provides the carbon-hydrogen framework of the molecule. The chemical shifts and coupling constants are essential for confirming the regiochemistry of substitutions.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula.[9]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the N-H stretches of the amino group, C=N of the thiadiazole ring, and C=O of amide derivatives.[10]
-
Elemental Analysis: Determines the percentage composition of C, H, N, and S, providing empirical formula validation that corroborates HRMS data.[10]
The Biological Activity Landscape: A Multifaceted Scaffold
Aminothiadiazole derivatives have demonstrated a remarkable breadth of biological activities, making them a fertile ground for drug discovery across multiple therapeutic areas.[11][12]
Anticancer Activity
The scaffold is a prominent feature in modern oncology research. Derivatives have shown efficacy against various human cancer cell lines, including MCF-7 (breast), A549 (lung), and HeLa (cervical).[10] The mechanisms are varied and include:
-
Kinase Inhibition: The 2-aminothiazole core is a key component of kinase inhibitors like Dasatinib, which targets Abl, Src, and c-Kit kinases.[4]
-
Tubulin Polymerization Inhibition: Certain derivatives function as mitotic inhibitors by disrupting microtubule dynamics, a validated anticancer strategy.[4]
-
Glutaminase (GLS) Inhibition: Metabolic reprogramming is a hallmark of cancer. Aminothiazole derivatives have been identified as a new scaffold for inhibiting GLS, an enzyme crucial for the metabolism of glutamine in cancer cells.[13]
Antimicrobial and Antifungal Activity
The nitrogen and sulfur atoms of the thiadiazole ring are known to chelate with metal ions in enzymes, a property that has been exploited to develop potent antimicrobial agents.[14] Derivatives have shown activity against a range of pathogens, including S. aureus, P. aeruginosa, E. coli, and the fungi A. niger and C. albicans.[10][15]
Enzyme Inhibition: A Case Study on IMP Dehydrogenase
A key mechanism of action for some 2-amino-1,3,4-thiadiazole derivatives is the inhibition of inosine 5'-phosphate (IMP) dehydrogenase, a critical enzyme in the de novo biosynthesis of guanine nucleotides.[16] This pathway is vital for rapidly proliferating cells, such as cancer cells and lymphocytes.
The parent compound, 2-amino-1,3,4-thiadiazole, is believed to act as a pro-drug. In vivo, it is metabolized into active forms, such as an aminothiadiazole mononucleotide.[16] This metabolite is a potent competitive inhibitor of IMP dehydrogenase with respect to its natural substrate, IMP. This targeted inhibition depletes the pool of guanine nucleotides, leading to the cessation of DNA and RNA synthesis and ultimately, cell death.
Caption: Mechanism of IMP Dehydrogenase inhibition.
Decoding Structure-Activity Relationships (SAR)
Systematic modification of the aminothiadiazole scaffold has yielded critical insights into the structural requirements for biological activity. SAR studies are the cornerstone of rational drug design, allowing us to correlate changes in chemical structure with effects on potency and selectivity.[17]
A comprehensive SAR analysis often involves dividing the lead structure into distinct regions for modification. For a typical N-acyl-2-amino-5-aryl-1,3,4-thiadiazole, we can define three key regions:
Caption: Key regions for SAR exploration.
Table 1: SAR Summary for Antitubercular Aminothiazole Derivatives
The following table summarizes SAR data for a series of 2-aminothiazole derivatives evaluated against Mycobacterium tuberculosis.[17] This demonstrates how systematic modification can dramatically improve potency.
| Compound ID | Region A (C4-substituent) | Region C (N-substituent) | MIC (μM) against M. tb |
| Hit | 2-pyridyl | Phenyl | 12.5 - 25 |
| Analogue 1 | 2-pyridyl | Benzoyl | 0.78 - 1.56 |
| Analogue 2 | 2-pyridyl | 3-Chlorobenzoyl | 0.024 |
| Analogue 3 | 2-pyridyl | 3,5-Difluorobenzoyl | 0.049 - 0.19 |
| Analogue 4 | Phenyl | 3-Chlorobenzoyl | > 50 (Inactive) |
| Analogue 5 | Thiophene-2-yl | 3-Chlorobenzoyl | 1.6 - 3.1 |
Data synthesized from Reference[17].
Key Insights from SAR:
-
Region A is Critical: Replacing the 2-pyridyl group at C4 with a simple phenyl ring (Analogue 4) leads to a complete loss of activity, indicating a strict structural requirement, possibly for chelation or specific receptor interaction.[17]
-
Region C Tolerates Modification: The N-acyl group is highly amenable to modification. Moving from a simple phenyl (Hit) to a benzoyl group (Analogue 1) significantly improves potency.
-
Electronic Effects Matter: Introducing electron-withdrawing groups on the benzoyl ring (Analogues 2 and 3) provides a substantial boost in activity. The 3-chlorobenzoyl derivative (Analogue 2) emerged as the most potent compound, with a remarkable >128-fold improvement over the initial hit.[17]
Conclusion and Future Outlook
The aminothiadiazole scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability, coupled with a vast and diverse biological activity profile, ensures its continued relevance for medicinal chemists. This guide has outlined a systematic approach to exploring its chemical space, from rational synthesis and rigorous validation to the elucidation of structure-activity relationships.
Future efforts should focus on leveraging computational tools for in silico screening to better prioritize synthetic targets. Furthermore, exploring novel derivatization reactions beyond standard acylation and exploring less common isomers of the thiadiazole ring could unlock new areas of biologically relevant chemical space. As our understanding of disease biology deepens, the aminothiadiazole core will undoubtedly serve as a reliable starting point for the development of the next generation of targeted therapeutics.
References
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Jerupothula, P.J., Ravi, G.R., & Guguloth, H.G. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Thiadiazole-incorporated Aminothiazole Derivatives as Potential Anticancer Agents. Russian Journal of Organic Chemistry, 59(8), 1407-1416.
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Nelson, J.A., Rose, L.M., & Bennett, L.L. (1977). Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728). Cancer Research, 37(1), 182-187.
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Kim, Y.C., de Zwart, M., Chang, L., Moro, S., IJzerman, A.P., & Jacobson, K.A. (2005). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 13(3), 705-711.
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Reddy, C.S., Raghu, M., & Rao, M.N. (2012). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 4(3), 1130-1135.
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Wu, J., et al. (2016). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Molecules, 21(11), 1495.
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de la Vera, M., et al. (2023). Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. Results in Chemistry, 5, 100842.
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El-Sayed, N.N.E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
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Arshad, M.F., Alam, A., & Alizadeh, S.R. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30, 771–806.
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Ananthan, S., et al. (2012). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 22(16), 5253-5259.
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Sharma, S., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8731.
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Abdel-Wahab, B.F., et al. (2013). Synthesis, Characterization, and Biological Evaluation of Novel Thiadiazole-incorporated Aminothiazole Derivatives as Potential Anticancer Agents. ResearchGate.
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Wang, S., et al. (2022). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? European Journal of Medicinal Chemistry.
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An In-depth Technical Guide to the Tautomerism of 3-Morpholino-1,2,4-thiadiazol-5-amine
Abstract
The phenomenon of tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a cornerstone of modern medicinal chemistry. The specific tautomeric form of a molecule dictates its physicochemical properties, including its hydrogen bonding capacity, lipophilicity, and three-dimensional shape, which in turn govern its pharmacokinetic profile and interaction with biological targets. This guide provides a comprehensive technical framework for the investigation and characterization of tautomerism in 3-Morpholino-1,2,4-thiadiazol-5-amine, a heterocyclic compound of interest in drug discovery programs. While this specific molecule is not extensively characterized in public literature, this document synthesizes established principles of heterocyclic chemistry and proven analytical methodologies to create a robust protocol for its complete structural elucidation. We will explore the probable amino-imino tautomerism, outline a multi-pronged analytical strategy employing spectroscopic and computational methods, and discuss the profound implications of the dominant tautomeric form on its potential as a therapeutic agent. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to establish a rigorous, self-validating system for understanding the structural dynamics of this and related heterocyclic scaffolds.
Section 1: The Critical Role of Tautomerism in Heterocyclic Drug Candidates
Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert.[1] Prototropic tautomerism, involving the migration of a proton, is the most common and relevant form in drug discovery. For heterocyclic amines, the most prevalent equilibrium is between an amino form (with an exocyclic amino group) and an imino form (with an endocyclic imine group).
The significance of this equilibrium cannot be overstated. A change in the position of a single proton can:
-
Alter Receptor Binding: The pattern of hydrogen bond donors and acceptors is fundamentally changed, potentially strengthening or abolishing interaction with a target protein.
-
Modify Physicochemical Properties: Tautomers exhibit different pKa, logP, and solubility values, which directly impact the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.
-
Impact Synthetic Strategy: The reactivity and stability of the molecule are dependent on the dominant tautomeric form.
Therefore, the unambiguous identification of the predominant tautomer in both solid and solution phases is not merely an academic exercise but a critical-path activity in any drug development pipeline involving such scaffolds.[2]
Section 2: Theoretical Analysis of Tautomeric Forms in this compound
The core of our investigation is the potential for amino-imino tautomerism in this compound. The equilibrium involves the migration of a proton from the exocyclic amino group to one of the ring nitrogen atoms. This gives rise to three potential tautomeric forms.
-
Amino Tautomer (A): The canonical this compound. This form is often favored in related 5-amino-1,3,4-thiadiazole systems due to the preservation of aromaticity within the heterocyclic ring.[3]
-
Imino Tautomer (B): 3-Morpholino-4H-1,2,4-thiadiazol-5-imine. The proton has migrated to the N4 position.
-
Imino Tautomer (C): 3-Morpholino-2H-1,2,4-thiadiazol-5-imine. The proton has migrated to the N2 position.
The equilibrium between these forms is influenced by the electronic properties of the substituents and the ring system itself, as well as environmental factors like solvent polarity.[4] The morpholino group at the C3 position is a moderate electron-donating group, which can influence the electron density across the thiadiazole ring and affect the relative stability of the tautomers.
Caption: Potential amino-imino tautomeric equilibrium in this compound.
Section 3: A Validated Experimental and Computational Workflow
To definitively characterize the tautomeric landscape, a multi-faceted approach is essential. No single technique can provide a complete picture; instead, data must be synthesized from spectroscopic, crystallographic, and computational analyses.
Caption: Integrated workflow for the elucidation of tautomeric forms.
Computational Chemistry: The Predictive Foundation
Before embarking on wet-lab experiments, computational modeling provides invaluable predictive insights into the relative stabilities of the tautomers.[5][6]
Protocol: DFT Energy Calculations
-
Structure Generation: Build 3D structures for all three proposed tautomers (A, B, and C).
-
Geometry Optimization: Perform full geometry optimization for each tautomer using Density Functional Theory (DFT) at the B3LYP/6-311+G** level of theory.[4] This level provides a good balance of accuracy and computational cost for such systems.
-
Frequency Analysis: Conduct a vibrational frequency analysis at the same level of theory to confirm that the optimized geometries are true energy minima (no imaginary frequencies).[4]
-
Energy Calculation (Gas Phase): Calculate the sum of electronic and thermal free energies for each optimized tautomer to determine their relative stabilities in the gas phase.
-
Solvent Effects: To model realistic conditions, repeat the energy calculations using a Polarizable Continuum Model (PCM) to simulate different solvents (e.g., chloroform for non-polar, DMSO for polar aprotic).[2] This is crucial as solvent polarity can significantly shift the tautomeric equilibrium.[4]
-
NMR Prediction: Use the GIAO (Gauge-Including Atomic Orbital) method with the optimized structures to predict the ¹H and ¹³C NMR chemical shifts for each tautomer.[7] This theoretical data is instrumental in assigning peaks in the experimental spectra.
Spectroscopic Characterization: Probing the Solution State
Spectroscopic methods are the primary tools for investigating tautomeric equilibria in solution.[1][8]
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Prepare samples of the compound (~5-10 mg) in a range of deuterated solvents with varying polarities, such as CDCl₃, DMSO-d₆, and MeOD-d₄.
-
Data Acquisition: Acquire high-resolution ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra for each sample.
-
Analysis Rationale:
-
Chemical Shifts: Compare the experimental chemical shifts with the DFT-predicted values for each tautomer.[7] The amino form (A) is expected to show distinct signals for the NH₂ protons, while the imino forms (B, C) will show a single NH proton at a different chemical shift. Carbon shifts, particularly for the C5 atom, will also be highly diagnostic.
-
Exchange Rate: If the tautomeric interconversion is slow on the NMR timescale, separate sets of peaks for each populated tautomer will be observed. If the exchange is fast, a single set of time-averaged peaks will be seen.[1] Variable temperature (VT-NMR) experiments can be employed to try and slow the exchange to resolve individual species.
-
Protocol: Infrared (IR) Spectroscopy
-
Sample Preparation: Acquire spectra of the compound as a solid (e.g., KBr pellet or using an ATR accessory) and in solution (e.g., in CHCl₃).
-
Data Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).
-
Analysis Rationale: The key distinguishing vibrations are:
-
Amino Form (A): Will exhibit two distinct N-H stretching bands around 3400-3200 cm⁻¹ and a characteristic NH₂ scissoring band around 1650-1600 cm⁻¹.
-
Imino Forms (B, C): Will show a single, broader N-H stretching band and a strong C=N stretching vibration, typically at a lower frequency than the C=O in keto-enol systems.[9]
-
X-ray Crystallography: The Solid-State Benchmark
Single-crystal X-ray crystallography provides the definitive, unambiguous structure of the molecule in the solid state.[10] It effectively "freezes" a single tautomeric form, providing precise bond lengths and angles that can confirm the proton's location.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve and refine the crystal structure to determine atomic positions and connectivity.
-
Analysis Rationale: The resulting structure will unequivocally show the location of all atoms, including the labile proton. For example, distinguishing between a C5-NH₂ bond (amino form) and a C5=NH group (imino form) is straightforward. The bond lengths within the thiadiazole ring will also provide strong evidence for or against aromatic character, further supporting the assignment.[11][12]
Section 4: Data Integration and Expected Outcomes
The strength of this guide lies in the convergence of evidence from multiple techniques.
| Technique | Parameter | Expected Outcome for Amino Form (A) | Expected Outcome for Imino Forms (B/C) |
| DFT Calculation | Relative Free Energy (ΔG) | Predicted to be the most stable tautomer in most solvents. | Higher calculated energy compared to the amino form. |
| ¹H NMR | NH Protons | Two-proton signal (broad or sharp) for NH₂. | One-proton signal for NH at a different chemical shift. |
| ¹³C NMR | C5 Chemical Shift | Value consistent with an sp² carbon bonded to an amino group. | Shifted value indicative of an sp² carbon in an imine bond. |
| IR Spectroscopy | N-H Stretch | Two distinct N-H stretching bands. | A single, broader N-H stretching band. |
| IR Spectroscopy | C=N / NH₂ Bend | NH₂ scissoring band (~1620 cm⁻¹). | Strong C=N stretching band. |
| X-ray Crystal. | Bond Lengths | C5-N bond length typical of a single bond (~1.36 Å). | C5=N bond length typical of a double bond (~1.28 Å). |
Section 5: Ramifications for Drug Design and Development
The established tautomeric identity of this compound directly informs its development as a potential therapeutic agent.
-
If the Amino Form (A) Dominates: The molecule presents two hydrogen bond donors (the -NH₂) and multiple acceptors (the ring nitrogens and morpholine oxygen). Its pKa will be governed by the basicity of the amino group and ring nitrogens. This structure would be the basis for all structure-activity relationship (SAR) studies and computational docking simulations.
Understanding the tautomeric preference is therefore a prerequisite for rational drug design, enabling chemists to optimize interactions with the biological target and fine-tune ADME properties with confidence.[2][13]
References
A consolidated list of authoritative sources cited within this guide.
- Benchchem. Confirming the Chemical Structure of Novel Thiadiazole Derivatives: A Comparative Guide to X-ray Crystallography.
- How to drive imine–enamine tautomerism of pyronic derivatives of biological interest – A theoretical and experimental study of substituent and solvent effects. (n.d.).
- Al-Hourani, B. J., et al. (2022). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. MDPI.
- Tautomerism Detected by NMR. (n.d.). Encyclopedia.pub.
- Perlovich, G. L., et al. (2017). Cocrystal formation, crystal structure, solubility and permeability studies for novel 1,2,4-thiadiazole derivative as a potent neuroprotector. PubMed.
- Mass spectral studies of 3,5-Diamino-1,2,4-thiadiazoles. (1977). CSIRO Publishing.
- Tautomerism and Expert Systems in Spectroscopy. (2014).
- The tautomeric and rotameric forms of compounds 1-9. (n.d.). ResearchGate.
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- NMR Spectroscopic Study of Tautomerism in Solution and in the Solid State. (n.d.). ResearchGate.
- Spectroscopic Study of Some 1,3,4-0xadiazole, 1,3,4- Thiadiazole and 1,2,4- Triazole Derivatives. (2017).
- Tautomeric equilibrium for 2-amino-1,3,4-thiadiazoles. (n.d.). ResearchGate.
- Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. (2025). PMC - PubMed Central.
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Unlocking the Therapeutic Promise of Morpholino-Thiadiazoles: A Technical Guide to Identifying and Validating Biological Targets
This guide provides a comprehensive technical overview for researchers, medicinal chemists, and drug development professionals on the identification and validation of potential biological targets for the promising class of compounds known as morpholino-thiadiazoles. By integrating established knowledge of thiadiazole bioactivity with robust experimental strategies, we aim to provide a logical framework for elucidating the mechanisms of action of these molecules and accelerating their path toward clinical application.
Introduction: The Emerging Potential of Morpholino-Thiadiazoles
The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The mesoionic character of the thiadiazole ring allows for favorable cellular membrane permeability, enabling these compounds to effectively interact with a variety of intracellular biological targets.[3][4] The incorporation of a morpholine moiety can further enhance the pharmacological profile of a molecule by improving its physicochemical properties, such as solubility and metabolic stability, and by providing additional points of interaction with target proteins.[5] The combination of these two pharmacophores in morpholino-thiadiazoles suggests a high potential for developing novel therapeutics with improved efficacy and safety profiles.
This guide will explore the most probable biological targets of morpholino-thiadiazoles based on the known activities of the parent scaffolds and provide detailed experimental workflows for their identification and validation.
High-Priority Potential Biological Targets
Based on extensive research into thiadiazole derivatives, several key classes of enzymes and signaling pathways emerge as high-probability targets for morpholino-thiadiazoles.
Enzyme Inhibition
Thiadiazole-containing compounds have been widely reported as potent enzyme inhibitors.[6][7] The following enzyme families represent primary areas of investigation for morpholino-thiadiazole activity:
-
Carbonic Anhydrases (CAs): These zinc-containing metalloenzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[5] Both thiadiazole and morpholine moieties have been independently associated with CA inhibition.[5]
-
Protein Kinases: Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. Thiadiazoles have been shown to inhibit kinases such as c-Src/Abl and components of the PI3K/Akt pathway.[4][6][8]
-
Matrix Metalloproteinases (MMPs): MMPs are involved in tissue remodeling and are implicated in cancer metastasis and arthritis. Thiadiazoles have been identified as inhibitors of MMPs.[6][7]
-
Phosphodiesterases (PDEs): PDEs regulate intracellular levels of cyclic nucleotides and are targets for a range of therapeutic areas, including cardiovascular and respiratory diseases. Thiadiazole derivatives have demonstrated PDE inhibitory activity.[6][7]
-
Histone Deacetylases (HDACs): HDACs are epigenetic modifiers that play a critical role in gene expression. Their inhibition is a validated strategy in cancer therapy. 1,3,4-thiadiazole derivatives have been investigated as HDAC inhibitors.[9]
Modulation of Signaling Pathways
The inhibitory effects of morpholino-thiadiazoles on key enzymes can lead to the modulation of critical cellular signaling pathways.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many cancers. Thiadiazole derivatives have been shown to suppress Akt activity, leading to cell cycle arrest and apoptosis in cancer cells.[4][8]
Caption: Potential inhibition of the PI3K/Akt signaling pathway by morpholino-thiadiazoles.
Experimental Workflows for Target Identification and Validation
A multi-pronged approach is essential for the confident identification and validation of the biological targets of morpholino-thiadiazoles.
Target Identification Workflow
This workflow outlines the initial steps to identify potential protein targets.
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Methodological & Application
Application Notes and Protocols for the HPLC Analysis and Purification of 3-Morpholino-1,2,4-thiadiazol-5-amine
Abstract
This document provides a comprehensive guide for the development of analytical and preparative High-Performance Liquid Chromatography (HPLC) methods for 3-Morpholino-1,2,4-thiadiazol-5-amine. As a novel or not widely reported compound, specific established methods are not available in the public domain. Therefore, this guide is structured as a systematic approach to method development, grounded in fundamental chromatographic principles and data from structurally related morpholino-substituted aminothiadiazoles. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis, purification, and characterization of this and similar heterocyclic compounds. Protocols for analytical method development, preparative purification, and method validation in accordance with ICH guidelines are detailed.
Introduction and Physicochemical Profile
This compound is a heterocyclic compound featuring a 1,2,4-thiadiazole core, a morpholine ring at the 3-position, and an amine group at the 5-position. The presence of multiple heteroatoms and functional groups, particularly the basic amine and morpholine nitrogens, dictates its physicochemical properties and, consequently, the strategy for its purification and analysis.
High purity of such compounds is critical for their use in drug discovery and development to ensure accurate biological and toxicological assessment. HPLC is the predominant technique for both the analysis and purification of such small molecules. This guide will walk the user through a logical, science-based workflow to establish a robust and reliable HPLC method.
Predicted Physicochemical Properties
Due to the lack of experimental data for this compound, its properties are predicted based on its structure and data from analogous compounds. These predictions are crucial for initial method design.
| Property | Predicted Value/Characteristic | Rationale and Impact on Chromatography |
| Molecular Formula | C₆H₁₀N₄OS | - |
| Molecular Weight | 186.24 g/mol | Influences diffusion rates but is less critical for initial method setup. |
| Polarity | Polar | The presence of the morpholine oxygen, the primary amine, and the thiadiazole ring nitrogens contribute to a high polarity. The compound will likely have low retention on standard C18 columns with high organic content mobile phases. |
| pKa (most basic) | 4.0 - 6.0 (estimated) | The 5-amino group and the morpholino nitrogen are basic. The pKa is critical for controlling ionization. To ensure consistent retention and good peak shape in reverse-phase HPLC, the mobile phase pH should be at least 2 units below the pKa of these basic centers. This protonates the molecule, leading to better interaction with the stationary phase and minimizing peak tailing. |
| logP (Octanol/Water) | < 1.0 (estimated) | A low logP indicates high hydrophilicity. This reinforces the need for highly aqueous mobile phases or alternative chromatographic modes like HILIC if retention is insufficient in standard reverse-phase. |
| UV Absorbance (λmax) | 210-230 nm and 260-290 nm (estimated) | Thiadiazole and other aminoazole systems are known to absorb in the UV range. A preliminary UV scan of a crude sample is essential to determine the optimal wavelength for detection, balancing sensitivity and specificity. |
Potential Impurities from Synthesis
Understanding the potential impurities is key to developing a specific and robust analytical method. A common route to 5-amino-1,2,4-thiadiazoles involves the oxidative cyclization of an N-acylthiourea derivative.
Caption: Potential impurities from a hypothetical synthesis route.
Based on this, the HPLC method must be capable of separating the target compound from:
-
Unreacted Starting Materials: e.g., morpholine carbothioamide.
-
Reagents and By-products: From the cyclization reaction.
-
Regioisomers: Depending on the synthesis, other isomers of the thiadiazole ring could form.
-
Degradation Products: The aminothiadiazole moiety may be susceptible to hydrolysis under strongly acidic or basic conditions.
Analytical HPLC Method Development
A systematic approach is required to develop a robust analytical method. The primary goal is to achieve sufficient retention, good peak shape, and adequate resolution of the target compound from all potential impurities.
Initial Screening Phase
The starting point is a generic gradient method designed to elute a wide range of compounds. This allows for a quick determination of the approximate retention time and an initial assessment of the sample complexity.
Caption: Workflow for initial HPLC method screening.
Protocol 1: Initial Analytical Method Screening
-
Column Selection: Begin with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm). A C18 with polar-embedding or end-capping is a strong second choice due to the polar nature of the analyte.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.
-
Rationale: Formic acid is a common mobile phase modifier that provides an acidic pH (around 2.7) to protonate the basic nitrogens on the analyte, which is crucial for achieving sharp, symmetrical peaks on silica-based reverse-phase columns. It is also compatible with mass spectrometry (MS) detection.
-
-
Instrument Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detector: Diode Array Detector (DAD) or UV detector. Collect data from 200-400 nm. Set a primary monitoring wavelength at 254 nm and another at 220 nm.
-
-
Gradient Program:
-
Run a broad linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B over 1 minute and equilibrate for 5 minutes before the next injection.
-
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified solid in a suitable solvent (e.g., 50:50 water:acetonitrile, or DMSO if necessary, at a concentration of ~0.5 mg/mL).
-
Analysis: Inject the sample and analyze the chromatogram. Determine the retention time (tR) of the main peak and identify any impurities. Use the DAD spectrum to determine the λmax for the main peak, which will be used for subsequent analyses.
Method Optimization
Once the initial screening provides a starting point, the method can be optimized for better performance.
Table of Optimization Strategies
| Parameter | Goal | Strategy |
| Retention Factor (k') | 2 < k' < 10 | If k' is too low (<2), decrease the starting %B of the gradient or use a shallower gradient. If k' is too high (>10), increase the starting %B. |
| Resolution (Rs) | Rs > 1.5 | To improve separation between the main peak and a close-eluting impurity, flatten the gradient around the elution time of the pair. For example, if the peaks elute at 40% B, change the gradient from a single linear slope to a shallow slope from 30-50% B. |
| Peak Shape | Tailing Factor (Tf) close to 1.0 | If peak tailing is observed, ensure the mobile phase pH is sufficiently low. Trifluoroacetic acid (TFA) at 0.1% can be a stronger ion-pairing agent and may improve peak shape for very basic compounds, but it can suppress MS signals. |
| Run Time | As short as possible | Once good resolution is achieved, the gradient can be steepened in segments where no peaks are eluting to shorten the total run time. |
Preparative HPLC and Purification Protocol
The goal of preparative HPLC is to isolate the target compound with high purity and in sufficient quantity. This is typically achieved by scaling up the optimized analytical method.
Protocol 2: Preparative Purification
-
Method Transfer and Scaling:
-
Select a preparative column with the same stationary phase as the optimized analytical method (e.g., C18, 21.2 x 150 mm, 5 µm).
-
Adjust the flow rate based on the column diameter. The new flow rate can be calculated as: Flow_prep = Flow_analyt * (ID_prep / ID_analyt)². For a 21.2 mm ID column from a 4.6 mm ID analytical column, the flow rate would be approximately 21 times higher (e.g., 1 mL/min becomes ~21 mL/min).
-
Adjust the gradient time to maintain the same separation. The gradient time should be increased proportionally to the column volume, but for initial runs, keeping the analytical gradient time is often a good starting point.
-
-
Sample Preparation: Dissolve the crude material in the minimal amount of a strong solvent (like DMSO or DMF) and then dilute with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) until the point of precipitation. This ensures the sample is fully dissolved but introduces it to the column in a weak solvent for better peak shape. The concentration can be much higher than for analytical runs (e.g., 20-50 mg/mL).
-
Loading Study: Perform a series of injections with increasing volumes (e.g., 100 µL, 250 µL, 500 µL) to determine the maximum sample load that does not compromise the resolution of the target peak from its nearest impurity.
-
Purification Run:
-
Equilibrate the preparative column with at least 5 column volumes of the starting mobile phase.
-
Inject the determined optimal sample load.
-
Run the scaled-up gradient method.
-
Collect fractions based on the UV signal from the detector. Collect the main peak in multiple fractions across its width.
-
-
Fraction Analysis:
-
Analyze each collected fraction using the optimized analytical HPLC method to determine its purity.
-
Pool the fractions that meet the desired purity specification (e.g., >98%).
-
-
Solvent Removal:
-
Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified compound as a solid. If the mobile phase contained a non-volatile buffer, an additional desalting step (e.g., solid-phase extraction) may be necessary. With formic acid, it is often volatile enough to be removed during lyophilization, leaving the formate salt of the compound.
-
Method Validation
Once a final analytical method is established, it must be validated to ensure it is fit for its intended purpose (e.g., quality control, stability testing). The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[1].
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated using forced degradation studies (exposing the sample to acid, base, heat, light, and oxidation) and ensuring the main peak is pure (e.g., by DAD peak purity analysis or MS).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations spanning the expected range should be prepared and injected. The correlation coefficient (r²) of the calibration curve should typically be ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by spiking a placebo with known amounts of the analyte at different levels (e.g., 80%, 100%, 120% of the target concentration) and calculating the percent recovery.
-
Precision: The degree of scatter between a series of measurements. This is evaluated at two levels:
-
Repeatability (Intra-assay precision): Multiple injections of the same sample on the same day.
-
Intermediate Precision: The method is tested by different analysts, on different days, and with different instruments. The relative standard deviation (RSD) is calculated in each case.
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., ±0.2 pH units, ±2°C column temperature, ±5% organic modifier).
References
-
U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
Sources
Application and Protocol Guide for the Antimicrobial Evaluation of 3-Morpholino-1,2,4-thiadiazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers interested in evaluating the antimicrobial properties of the novel heterocyclic compound, 3-Morpholino-1,2,4-thiadiazol-5-amine. While the broader class of thiadiazole derivatives has shown significant promise as antimicrobial agents, the specific efficacy of this compound remains an open area for investigation.[1][2][3][4] This guide offers detailed, field-proven protocols based on international standards to empower researchers to generate reliable and reproducible data.
The information herein is structured to provide not just procedural steps, but also the scientific rationale behind these methods. This ensures a deep understanding of the experimental design and allows for appropriate modifications should the specific chemical properties of this compound necessitate them.
Introduction to this compound and its Antimicrobial Potential
This compound is a synthetic heterocyclic compound with the molecular formula C₆H₁₀N₄OS and a molecular weight of 186.23 g/mol .[5] Its structure features a 1,2,4-thiadiazole core, a class of compounds that has garnered significant interest in medicinal chemistry due to a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The 2-amino-1,3,4-thiadiazole scaffold, in particular, has been identified as a promising framework for the development of new antimicrobial agents.[4]
The morpholine moiety is also a common feature in bioactive molecules and can influence physicochemical properties such as solubility and cell permeability, which are critical for drug efficacy. The combination of these structural features in this compound makes it a compelling candidate for antimicrobial screening.
The primary objective of the protocols detailed below is to determine the in vitro antimicrobial activity of this compound. This is typically achieved by measuring the minimum concentration of the compound that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration, or MIC) and the minimum concentration that results in microbial death (Minimum Bactericidal/Fungicidal Concentration, or MBC/MFC).
Foundational Principles of Antimicrobial Susceptibility Testing (AST)
The methodologies provided are aligned with the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6] These organizations provide globally recognized guidelines for AST to ensure that results are comparable across different laboratories.[6]
The two primary methods detailed are Broth Microdilution and Kirby-Bauer Disk Diffusion .
-
Broth Microdilution is a quantitative method that determines the MIC of an antimicrobial agent. It involves preparing two-fold serial dilutions of the compound in a liquid growth medium in a 96-well microtiter plate, which is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound at which no visible growth is observed after incubation.
-
Kirby-Bauer Disk Diffusion is a qualitative or semi-quantitative method used to assess the susceptibility of a bacterial isolate to a panel of antimicrobial agents. A paper disk impregnated with a known concentration of the test compound is placed on an agar plate swabbed with a standardized bacterial inoculum. The compound diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is then measured and can be correlated to the MIC.
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is the gold standard for determining the quantitative antimicrobial activity of a novel compound.
Materials:
-
This compound
-
Sterile 96-well flat-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Test microorganisms (e.g., ATCC reference strains of Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipettes
-
Incubator
Step-by-Step Methodology:
-
Preparation of the Test Compound Stock Solution:
-
Due to the lack of specific solubility data for this compound, initial solubility tests are recommended. A related compound, 3-Chloro-4-morpholino-1,2,5-thiadiazole, is slightly soluble in DMSO. Therefore, begin by attempting to dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Ensure the final concentration of DMSO in the assay wells is ≤1% to avoid solvent-induced toxicity to the microorganisms.
-
-
Preparation of the Bacterial/Fungal Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer at 625 nm.
-
Dilute this standardized suspension in the appropriate broth (CAMHB or RPMI-1640) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of the Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add an additional 100 µL of the stock solution of this compound (at twice the desired highest test concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as the growth control (broth and inoculum only), and the twelfth column will be the sterility control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted inoculum to each well from column 1 to 11. Do not inoculate the sterility control column.
-
The final volume in each well will be 200 µL.
-
Seal the plate with a breathable membrane or lid and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.
-
Protocol 2: Kirby-Bauer Disk Diffusion Assay
This method provides a preliminary assessment of antimicrobial activity and is particularly useful for screening against a variety of bacterial strains.
Materials:
-
This compound
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains for testing
-
Sterile saline (0.85% NaCl) or PBS
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Forceps
-
Incubator
Step-by-Step Methodology:
-
Preparation of Antimicrobial Disks:
-
Dissolve this compound in a suitable volatile solvent (e.g., methanol, ethanol) to a known concentration.
-
Apply a precise volume (e.g., 10-20 µL) of the solution onto the sterile paper disks to achieve a specific amount of the compound per disk (e.g., 30 µ g/disk ).
-
Allow the disks to dry completely in a sterile environment.
-
-
Preparation of Bacterial Inoculum and Plate Inoculation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Within 15 minutes of standardization, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.
-
Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each streaking to ensure even coverage.
-
-
Application of Disks and Incubation:
-
Using sterile forceps, place the prepared disks onto the inoculated agar surface, ensuring firm contact.
-
Space the disks evenly to prevent overlapping of the inhibition zones.
-
Invert the plates and incubate at 35-37°C for 16-20 hours.
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters (mm).
-
The interpretation of the zone size (susceptible, intermediate, or resistant) requires the establishment of standardized breakpoints, which are not yet available for this novel compound. Therefore, the results should be reported as the measured zone diameter.
-
Data Presentation and Interpretation
Quantitative data from the broth microdilution assay should be summarized in a table for clear comparison.
Table 1: Example MIC Data for this compound
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 16 |
| Escherichia coli | ATCC 25922 | 64 |
| Pseudomonas aeruginosa | ATCC 27853 | >128 |
| Candida albicans | ATCC 90028 | 32 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Visualizing Experimental Workflows and Potential Mechanisms
Diagrams can aid in understanding the experimental process and conceptualizing the compound's potential mode of action.
Caption: Workflow for MIC determination by broth microdilution.
Caption: Hypothetical mechanisms of antimicrobial action.
Trustworthiness and Self-Validating Systems
To ensure the integrity of the results, every experiment should include a self-validating system:
-
Positive Control: A known effective antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be tested in parallel to confirm that the assay is performing correctly and the microorganisms are susceptible under the test conditions.
-
Negative Control (Vehicle Control): If the test compound is dissolved in a solvent like DMSO, a control series with the solvent alone at the same concentrations used in the experiment must be included to ensure the solvent itself is not inhibiting microbial growth.
-
Growth Control: Wells containing only the broth and the inoculum must show robust growth.
-
Sterility Control: Wells with only sterile broth should remain clear, confirming the absence of contamination.
By incorporating these controls, researchers can have high confidence in the validity of their findings. The antimicrobial activity observed can be confidently attributed to the test compound, this compound.
References
-
Design and synthesis of new 1,3,4-thiadiazoles as antimicrobial and antibiofilm agents. (2024). Zeitschrift für Naturforschung C. [Link]
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2023). MDPI. [Link]
-
Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. (2012). Molecules. [Link]
-
Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. (2021). Journal of Young Pharmacists. [Link]
-
3-Chloro-4-morpholino-1,2,5-thiadiazole. PubChem. [Link]
-
Synthesis and Evaluation of the in vitro Antimicrobial Activity of Triazoles, Morpholines and Thiosemicarbazones. (2021). Infectious Disorders Drug Targets. [Link]
-
3-Hydroxy-4-morpholino-1,2,5-thiadiazole. PubChem. [Link]
-
2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2015). International Journal of Antimicrobial Agents. [Link]
-
SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-THIADIAZOLE DERIVATIVES). (2012). Iraqi Journal of Science. [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). [Link]
-
CLSI: Clinical & Laboratory Standards Institute. [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology (ASM). [Link]
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UK Health Security Agency. [Link]
-
EUCAST: European Committee on Antimicrobial Susceptibility Testing. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. 3-Chloro-4-morpholino-1,2,5-thiadiazole - Safety Data Sheet [chemicalbook.com]
Application Notes and Protocols for Kinase Inhibition Assays with 3-Morpholino-1,2,4-thiadiazol-5-amine
Introduction: The Therapeutic Potential of Thiadiazole Scaffolds in Kinase Inhibition
The protein kinase family represents one of the most critical and extensively pursued classes of drug targets in modern medicine, particularly in oncology and immunology. The dysregulation of kinase signaling pathways is a hallmark of numerous diseases. The 1,2,4-thiadiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a recognized "pharmacophore" in medicinal chemistry. Derivatives of this scaffold have shown a wide range of biological activities, including antimicrobial and anticancer effects[1][2]. The structural features of thiadiazoles, such as their ability to act as bioisosteres of pyrimidines, allow them to interact with the ATP-binding sites of kinases, making them attractive candidates for the development of novel kinase inhibitors[1].
3-Morpholino-1,2,4-thiadiazol-5-amine is a compound of interest owing to its unique substitution pattern, which may confer specific binding properties and inhibitory activity against certain kinases. While specific kinase targets for this particular compound are not yet widely published, its structural alerts warrant a thorough investigation of its kinase inhibitory potential. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to design and execute robust in vitro kinase inhibition assays to characterize the activity of this compound. We will delve into the principles of various assay formats, provide detailed step-by-step protocols, and discuss data analysis and the critical importance of selectivity profiling.
I. Foundational Principles of In Vitro Kinase Assays
The primary objective of an in vitro kinase assay is to quantify the enzymatic activity of a kinase in the presence of a potential inhibitor. This is typically achieved by measuring the transfer of a phosphate group from a donor molecule, usually adenosine triphosphate (ATP), to a specific substrate (a peptide or protein). The choice of assay technology depends on several factors, including the specific kinase, the nature of the substrate, throughput requirements, and available instrumentation. Here, we will focus on three widely adopted and robust assay formats: the Radiometric [33P]-ATP Filter Binding Assay, the Luminescence-based ATP Depletion Assay, and the Fluorescence Polarization (FP) Immunoassay.
Diagram: General Kinase Reaction
Caption: The fundamental kinase reaction illustrating the inhibition mechanism.
II. Protocol 1: The "Gold Standard" - Radiometric [33P]-ATP Filter Binding Assay
Radiometric assays are considered the gold standard for their direct measurement of substrate phosphorylation and high sensitivity[3][4]. This method utilizes ATP radiolabeled at the gamma-phosphate position ([γ-33P]ATP). The radiolabeled phosphate is transferred to the substrate by the kinase, and the phosphorylated substrate is then captured on a filter membrane, while the unreacted [γ-33P]ATP is washed away. The amount of radioactivity on the filter is directly proportional to the kinase activity[5][6].
Causality Behind Experimental Choices:
-
Why [33P]ATP? 33P is a lower-energy beta emitter compared to 32P, resulting in lower background and sharper bands in autoradiography, while still providing excellent sensitivity[3][7].
-
Why Filter Binding? This method allows for the efficient separation of the phosphorylated substrate (which binds to the filter) from the unreacted radiolabeled ATP, which is crucial for accurate quantification[5].
-
Physiological ATP Concentration: It is important to run assays at or near the Michaelis constant (Km) for ATP for the specific kinase to accurately determine the inhibitor's potency (IC50)[8].
Step-by-Step Protocol:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100). The optimal buffer composition may vary between kinases.
-
ATP Stock: Prepare a stock solution of "cold" (non-radioactive) ATP.
-
[γ-33P]ATP: Obtain a stock of high-purity [γ-33P]ATP.
-
Working ATP Solution: Prepare a working solution by mixing cold ATP and [γ-33P]ATP to achieve the desired specific activity and final concentration (e.g., 10 µM).
-
Substrate Stock: Dissolve the peptide or protein substrate in an appropriate buffer.
-
Inhibitor Stock: Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Stop Solution: Prepare a stop solution, typically phosphoric acid (e.g., 75 mM H3PO4).
-
-
Assay Procedure (96-well format):
-
Add 5 µL of diluted this compound at various concentrations (in kinase buffer with a final DMSO concentration ≤1%) to the assay wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Add 10 µL of the substrate solution to each well.
-
Add 10 µL of the kinase solution to each well to initiate the reaction.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).
-
Add 10 µL of the working ATP solution (containing [γ-33P]ATP) to start the phosphorylation reaction.
-
Incubate for the desired reaction time.
-
Stop the reaction by adding 50 µL of the stop solution.
-
-
Filter Binding and Detection:
-
Transfer the reaction mixture from each well onto a phosphocellulose filter plate (e.g., P81).
-
Wash the filter plate multiple times with phosphoric acid to remove unreacted [γ-33P]ATP.
-
Dry the filter plate completely.
-
Add scintillant to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
The raw data (counts per minute, CPM) is used to calculate the percent inhibition for each concentration of this compound. The IC50 value is then determined by fitting the data to a dose-response curve.
| Parameter | Description |
| Positive Control | Kinase + Substrate + ATP (No Inhibitor) |
| Negative Control | Substrate + ATP (No Kinase) |
| Test Wells | Kinase + Substrate + ATP + Inhibitor |
| Calculation | % Inhibition = 100 * [1 - (CPMTest - CPMNegative) / (CPMPositive - CPMNegative)] |
III. Protocol 2: Homogeneous Luminescence Assay (e.g., Kinase-Glo®)
Luminescence-based assays, such as the Kinase-Glo® platform, are well-suited for high-throughput screening (HTS) due to their simplicity and "add-mix-read" format[9][10]. These assays quantify kinase activity by measuring the amount of ATP remaining in the reaction after phosphorylation. The Kinase-Glo® reagent contains luciferase, which generates a luminescent signal in the presence of ATP. Therefore, a lower luminescent signal corresponds to higher kinase activity (more ATP consumed)[11][12][13].
Causality Behind Experimental Choices:
-
Why ATP Depletion? Measuring the depletion of a universal substrate like ATP allows for a broadly applicable assay for nearly any kinase[12].
-
Why Luminescence? Luminescence detection is highly sensitive, has a wide dynamic range, and is less prone to interference from colored or fluorescent compounds compared to absorbance or fluorescence-based methods.
-
Homogeneous Format: The single-reagent addition simplifies the workflow, making it ideal for automation and HTS[10].
Step-by-Step Protocol:
-
Reagent Preparation:
-
Kinase, Substrate, and Inhibitor: Prepare as described in the radiometric assay protocol.
-
ATP Solution: Prepare a stock solution of ATP in buffer. The optimal concentration should be determined empirically but is often near the Km of the kinase for ATP.
-
Kinase-Glo® Reagent: Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.
-
-
Assay Procedure (384-well format):
-
Add 2.5 µL of kinase solution to each well.
-
Add 2.5 µL of this compound at various concentrations, substrate, and ATP solution.
-
Incubate the plate at the optimal temperature for the kinase for a predetermined time.
-
Allow the plate to equilibrate to room temperature.
-
Add 5 µL of Kinase-Glo® reagent to each well.
-
Mix briefly and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Analysis:
The raw data (relative light units, RLU) is inversely proportional to kinase activity.
| Parameter | Description |
| Low Kinase Activity Control | No Kinase (or inhibited kinase) |
| High Kinase Activity Control | Active Kinase (No Inhibitor) |
| Calculation | % Inhibition = 100 * [(RLUTest - RLUHigh Activity) / (RLULow Activity - RLUHigh Activity)] |
Diagram: Luminescence-Based Kinase Assay Workflow
Caption: Workflow and principle of the Kinase-Glo® luminescent assay.
IV. Protocol 3: Fluorescence Polarization (FP) Immunoassay
FP assays are another homogeneous format well-suited for HTS. This technique measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule (a tracer)[14][15]. In a kinase FP immunoassay, a fluorescently labeled phosphopeptide tracer and the phosphorylated substrate produced by the kinase reaction compete for binding to a phosphospecific antibody. When the tracer is bound to the large antibody, it tumbles slowly in solution, emitting highly polarized light. When displaced by the unlabeled phosphorylated substrate, the small, free tracer tumbles rapidly, emitting depolarized light[16][17]. Thus, an increase in kinase activity leads to a decrease in fluorescence polarization.
Causality Behind Experimental Choices:
-
Why FP? FP is a robust, homogeneous technique that eliminates the need for separation steps, making it fast and automatable[18].
-
Competitive Immunoassay Format: This format allows for the detection of the unlabeled phosphorylated product in a sensitive manner.
-
Phosphospecific Antibody: The specificity of the antibody ensures that only the phosphorylated product is detected.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Kinase, Substrate, ATP, and Inhibitor: Prepare as described previously.
-
FP Tracer: A fluorescently labeled peptide corresponding to the phosphorylated substrate.
-
Phosphospecific Antibody: An antibody that specifically recognizes the phosphorylated form of the substrate.
-
Stop/Detection Mix: A buffer containing the FP tracer and the phosphospecific antibody.
-
-
Assay Procedure (384-well format):
-
Perform the kinase reaction as described in the previous protocols (dispensing kinase, substrate, ATP, and inhibitor).
-
Incubate to allow for substrate phosphorylation.
-
Add the Stop/Detection Mix to each well. This stops the kinase reaction and initiates the competitive binding.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters.
-
Data Analysis:
The raw data is in millipolarization units (mP). A decrease in mP indicates an increase in kinase activity.
| Parameter | Description |
| High Polarization Control | No Kinase (Tracer binds antibody) |
| Low Polarization Control | No Kinase + high concentration of non-fluorescent phosphopeptide |
| Calculation | % Inhibition = 100 * [(mPTest - mPLow Control) / (mPHigh Control - mPLow Control)] |
V. The Critical Step: Kinase Selectivity Profiling
Identifying a compound that inhibits a single kinase is a rare event due to the high degree of conservation in the ATP-binding site across the human kinome[19]. Therefore, it is crucial to assess the selectivity of this compound by screening it against a broad panel of kinases[20][21]. This process, known as kinase profiling or selectivity screening, provides a comprehensive view of the compound's off-target effects and helps to predict potential toxicities and side effects[22][23].
Workflow for Selectivity Profiling:
-
Primary Screen: Determine the IC50 of this compound against the primary target kinase of interest.
-
Panel Screen: Screen the compound at a single, high concentration (e.g., 1 or 10 µM) against a large panel of diverse kinases (e.g., >100 kinases).
-
Hit Confirmation: For any kinases that show significant inhibition in the panel screen, perform full dose-response curves to determine their IC50 values.
-
Selectivity Analysis: Analyze the data to determine the selectivity profile. This can be visualized using kinome trees or by calculating a selectivity score.
Diagram: Kinase Inhibitor Selectivity Profiling Workflow
Caption: A typical workflow for assessing the selectivity of a kinase inhibitor.
VI. Troubleshooting and Best Practices
-
Compound Solubility: Ensure this compound is fully dissolved in DMSO and does not precipitate in the aqueous assay buffer.
-
DMSO Tolerance: Keep the final DMSO concentration in the assay low (typically ≤1%) as it can inhibit some kinases.
-
Assay Controls: Always include appropriate positive and negative controls to ensure the assay is performing correctly.
-
Z'-Factor: For HTS, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered excellent.
-
ATP Concentration: The measured IC50 for an ATP-competitive inhibitor is dependent on the ATP concentration. Always report the ATP concentration used in the assay.
Conclusion
This compound represents a promising starting point for the development of novel kinase inhibitors. The protocols and principles outlined in this guide provide a robust framework for the initial characterization of its inhibitory activity and selectivity. By employing these well-established in vitro assay technologies, researchers can generate high-quality, reproducible data to advance our understanding of this compound's therapeutic potential. A systematic approach, beginning with a sensitive primary assay and followed by comprehensive selectivity profiling, is essential for the successful progression of any kinase inhibitor discovery program.
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Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]
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Bamborough, P., & Drewry, D. (2006). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 49(26), 7559-7570. [Link]
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Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), i261-i269. [Link]
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Panvera. (1998). A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity. [Link] (Note: Original link may be defunct, concept is widely cited).
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Vieth, M., et al. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Review of Proteomics, 1(3), 303-315. [Link]
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Reaction Biology. Radiometric Filter Binding Assay. [Link]
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Shukla, S., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS, 115(51), E11975-E11984. [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2009). The challenge of selecting protein kinase assays for lead discovery optimization. Expert Opinion on Drug Discovery, 4(1), 87-101. [Link]
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BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]
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Corning Incorporated. (2002). Fluorescence Polarization Kinase Assay Miniaturization in Corning® 96 Well Half-Area and 384 Well Microplates. [Link]
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Harris, S. F., et al. (2011). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Journal of Biomolecular Screening, 16(7), 789-796. [Link]
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Reaction Biology. Kinase Selectivity Panels. [Link]
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Moon, S. L., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(18), e2548. [Link]
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Reaction Biology. Radiometric Filter Binding Assay. [Link]
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Yu, H., Kamber, R. A., & Denic, V. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]
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Anastassiadis, T., et al. (2011). A high-throughput radiometric kinase assay. Current Protocols in Chemical Biology, 3(4), 189-204. [Link]
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Turco, E., et al. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1. ResearchGate. [Link]
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Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Maccallini, C., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 28(13), 5183. [Link]
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Sharma, V., et al. (2022). 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Frontiers in Chemistry, 10, 829210. [Link]
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Matiichuk, V., et al. (2021). N-(5-Morpholino-2-arylimidazo[2,1-b][16][21][24]thiadiazol-6-yl)carboxamides as Potential Fer/FerT Kinase Inhibitors. Homology Model. Biointerface Research in Applied Chemistry, 11(6), 14413-14432. [Link]
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Kumar, R., et al. (2024). Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. Chemistry & Biology Interface, 14(1), 1-20. [Link]
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Forgaciu, A., & G-B. B. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1545-1566. [Link]
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da Silva, A. C., et al. (2017). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 9(2), 743-771. [Link]
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Cell-based assay protocols for morpholino-thiadiazole compounds
As a Senior Application Scientist, this guide provides detailed application notes and protocols for the cellular characterization of morpholino-thiadiazole compounds. This document is designed for researchers, scientists, and drug development professionals, offering a structured approach from initial cytotoxicity screening to mechanistic and target engagement studies.
Introduction: Characterizing Morpholino-Thiadiazole Compounds
The thiadiazole ring is a versatile scaffold in medicinal chemistry, with its derivatives showing a wide spectrum of pharmacological properties, including significant anticancer activity.[1][2] The mesoionic character of the thiadiazole ring allows these compounds to readily cross cellular membranes and interact with biological targets.[1][2][3] Many thiadiazole-based anticancer agents function by inducing apoptosis, causing cell cycle arrest, or inhibiting key signaling pathways such as the PI3K/Akt pathway.[3][4][5]
Evaluating the efficacy and mechanism of action (MoA) of novel morpholino-thiadiazole compounds requires a systematic, multi-assay approach. This guide outlines a logical progression of cell-based assays, starting with broad assessments of cytotoxicity and moving towards more specific mechanistic and target-validation studies.
Section 1: Foundational Assays: Assessing Cytotoxicity and Viability
The initial step in characterizing any potential therapeutic agent is to determine its effect on cell viability and proliferation. Colorimetric assays that measure metabolic activity are a rapid and high-throughput method for this purpose. Living, metabolically active cells reduce tetrazolium salts into a colored formazan product, a process that can be quantified spectrophotometrically.[6]
Workflow for Initial Compound Screening
Caption: General workflow for cytotoxicity screening.
Protocol 1: MTT Cell Viability Assay
The MTT assay is a classic method based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in living cells.[6][7] These insoluble crystals must be solubilized before absorbance can be measured.[7]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the morpholino-thiadiazole compounds in culture medium. The final solvent concentration (e.g., DMSO) should be consistent and non-toxic (typically <0.5%). Replace the medium with 100 µL of medium containing the compounds or vehicle control.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[8]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Viable cells will produce purple formazan crystals.[9]
-
Solubilization: Carefully remove the culture medium. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the crystals.[9] Mix thoroughly by placing the plate on an orbital shaker for 15 minutes.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[6]
Protocol 2: XTT Cell Viability Assay
The XTT assay is a second-generation alternative where the tetrazolium salt, 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT), is reduced to a water-soluble orange formazan product.[10] This eliminates the solubilization step, simplifying the protocol.[6][10]
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture immediately before use by mixing the XTT reagent and the electron-coupling agent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. The incubation time may require optimization based on cell type and density.[7]
-
Absorbance Measurement: Gently shake the plate and measure the absorbance between 450 and 500 nm using a microplate reader. A reference wavelength around 660 nm can be used for background subtraction.[7]
Data Presentation and Interpretation
| Compound | Target Cell Line | Incubation Time (h) | IC50 (µM) |
| MTD-1 | A549 (Lung Cancer) | 48 | 12.5 |
| MTD-1 | MCF-7 (Breast Cancer) | 48 | 28.3 |
| MTD-2 | A549 (Lung Cancer) | 48 | 5.2 |
| MTD-2 | MCF-7 (Breast Cancer) | 48 | 8.9 |
| Cisplatin (Control) | A549 (Lung Cancer) | 48 | 13.5[4] |
IC50 values represent the concentration of a compound that inhibits cell viability by 50%. Lower values indicate higher potency. This data is typically visualized using a dose-response curve.
Section 2: Mechanistic Assays: Unraveling the Mode of Action
Once a compound's cytotoxic potential is confirmed, the next step is to investigate how it induces cell death. Key mechanisms for anticancer agents include the induction of apoptosis (programmed cell death) and disruption of the cell cycle.[5]
Apoptosis Detection
Apoptosis is a controlled process characterized by specific biochemical events, including the activation of caspase enzymes and the externalization of phosphatidylserine (PS) on the cell membrane.[11]
Caption: Key events in apoptosis and corresponding assays.
This homogeneous, luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay provides a proluminescent caspase-3/7 substrate which is cleaved by active caspases to release aminoluciferin, generating a "glow-type" luminescent signal.[12]
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Seed and treat cells in an opaque-walled 96-well plate as described in the cytotoxicity protocols.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of medium in each well (e.g., 100 µL reagent to 100 µL medium).
-
Signal Development: Gently mix the contents on a plate shaker at 300–500 rpm for 5 minutes. Incubate at room temperature for 1 to 3 hours.[12]
-
Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS flips to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[13] This assay often includes a viability dye like propidium iodide (PI) to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).[13]
Step-by-Step Methodology (Flow Cytometry):
-
Cell Culture & Treatment: Culture and treat cells with the morpholino-thiadiazole compound in a 6-well plate.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells and centrifuge at ~300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both stains, early apoptotic cells will be Annexin V positive/PI negative, and late apoptotic/necrotic cells will be positive for both.
Note: Plate-based, real-time Annexin V assays are also available, offering a higher-throughput alternative that generates luminescent or fluorescent signals.[11][14]
Cell Cycle Analysis
Anticancer compounds can inhibit cell proliferation by causing arrest at specific phases of the cell cycle (G0/G1, S, or G2/M). This can be analyzed using flow cytometry to measure the DNA content of cells stained with a fluorescent dye like propidium iodide (PI).
Caption: Workflow for propidium iodide-based cell cycle analysis.
Step-by-Step Methodology:
-
Cell Culture & Treatment: Culture cells in 6-well plates and treat with the compound for a desired time (e.g., 24 hours).
-
Harvesting: Harvest approximately 1 x 10^6 cells per sample. Centrifuge and wash once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix for at least 30 minutes at 4°C.[15] Cells can be stored at -20°C for several weeks.[16]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. The RNase is crucial to prevent staining of double-stranded RNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. A histogram of fluorescence intensity will show peaks corresponding to cells in G0/G1 (2n DNA content), G2/M (4n DNA content), and the S phase (intermediate DNA content). A "sub-G1" peak indicates apoptotic cells with fragmented DNA.
Data Presentation and Interpretation
| Treatment | % Sub-G1 (Apoptosis) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 2.1% | 55.4% | 25.3% | 19.2% |
| MTD-2 (5 µM) | 8.5% | 20.1% | 15.6% | 64.3% |
This hypothetical data for compound MTD-2 suggests it induces significant G2/M phase arrest and a moderate level of apoptosis.
Section 3: Target Engagement Assays: Confirming Molecular Interaction
Confirming that a compound physically interacts with its intended molecular target within the complex cellular environment is a critical validation step.[17] The Cellular Thermal Shift Assay (CETSA®) is a powerful, label-free method to assess target engagement.[18][19] The principle is that a ligand binding to its target protein stabilizes the protein, increasing its resistance to thermal denaturation.[19]
Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: Experimental workflow for immunoblot-based CETSA.
Protocol 6: Cellular Thermal Shift Assay (CETSA)
Step-by-Step Methodology:
-
Cell Treatment: Treat cultured cells with the morpholino-thiadiazole compound at a relevant concentration (e.g., 10x IC50) and a vehicle control for 1-2 hours.
-
Harvest and Lyse: Harvest cells, wash with PBS, and resuspend in a lysis buffer (e.g., PBS with protease inhibitors). Lyse cells by freeze-thaw cycles.
-
Heat Challenge: Aliquot the lysates into PCR tubes. Heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Separation of Fractions: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Determine protein concentration and normalize samples.
-
Detection: Analyze the soluble protein fractions by SDS-PAGE and Western Blot, using a specific primary antibody against the putative target protein.
-
Analysis: Quantify the band intensities at each temperature for both the vehicle- and compound-treated samples. Plot the percentage of soluble protein relative to the unheated control against temperature. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.
Summary and Outlook
The protocols described provide a comprehensive framework for the preclinical evaluation of novel morpholino-thiadiazole compounds. By progressing from broad cytotoxicity screening to detailed mechanistic studies of apoptosis and cell cycle, and finally to direct confirmation of target engagement, researchers can build a robust biological profile for their compounds. This integrated approach is essential for validating mechanisms of action, supporting structure-activity relationship (SAR) studies, and making data-driven decisions to advance the most promising candidates in the drug discovery pipeline.[20]
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Application Notes & Protocols: In Vivo Experimental Design for 3-Morpholino-1,2,4-thiadiazol-5-amine Studies
Introduction: Unveiling the Potential of a Novel Thiadiazole Derivative
The 1,2,4-thiadiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of compounds with a vast array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] 3-Morpholino-1,2,4-thiadiazol-5-amine (hereafter designated Compound-M ) is a novel derivative within this class. While its specific biological functions are yet to be fully characterized, its structural similarity to other bioactive thiadiazoles suggests significant therapeutic potential.[3][4]
This guide provides a comprehensive framework for the in vivo experimental design required to elucidate the pharmacological profile of Compound-M . As a Senior Application Scientist, this document moves beyond a simple recitation of steps; it explains the causality behind experimental choices to build a robust, self-validating preclinical package. We will proceed under the working hypothesis that Compound-M possesses anti-inflammatory properties, a common and significant activity for this chemical class.[5] This framework, however, is adaptable to other potential activities.
The overarching goal of any preclinical in vivo program is to move from a promising molecule to a candidate with a clear therapeutic hypothesis, a defined safety margin, and a plausible mechanism of action.[6][7] This journey must be built on a foundation of scientific rigor, ethical conduct, and strategic planning.[8][9]
Foundational Principles: Ensuring Rigor and Reproducibility
Before embarking on any animal study, a robust experimental design is paramount. Poorly designed studies lead to inconclusive results, waste resources, and are ethically untenable.[10] The principles of good study design are universal and form the bedrock of trustworthy science.
-
Hypothesis-Driven Research: Every experiment must be designed to test a clear, specific hypothesis. For our initial studies, the hypothesis is: "Compound-M will be well-tolerated and demonstrate dose-dependent anti-inflammatory activity in a rodent model of acute inflammation."
-
The 3Rs of Animal Research: All protocols must adhere to the principles of R eplacement, R eduction, and R efinement to ensure the ethical and humane use of animals in research.[9]
-
Internal Validity: To ensure results are not skewed by experimental bias, key design elements must be incorporated:
-
Randomization: Animals must be randomly allocated to treatment groups.
-
Blinding: Investigators responsible for administering treatments, collecting data, and analyzing outcomes should be blinded to the group assignments whenever possible.
-
Controls: Studies must include appropriate controls, typically a vehicle control (the formulation without the active compound) and a positive control (a known anti-inflammatory drug like Indomethacin or Celecoxib).
-
The logical flow of an in vivo investigation for a novel compound is a phased approach, starting with broad safety and exposure questions and progressively narrowing down to specific efficacy and mechanism.
Caption: General workflow for preclinical in vivo evaluation.
Phase 1: Establishing Safety and Systemic Exposure
The primary goal of this initial phase is to determine a safe dosing range and to understand how the compound behaves in the body. Without this information, efficacy studies are premature and likely to fail.
Protocol: Acute Toxicity and Dose-Range Finding (DRF)
Rationale & Causality: The DRF study is the foundational in vivo experiment. Its purpose is to identify the Maximum Tolerated Dose (MTD), which is the highest dose that can be administered without causing unacceptable toxicity.[11][12] This information is critical for selecting dose levels in all subsequent studies, ensuring that the doses are both safe and scientifically justified.[13] We start with rodents (typically mice or rats) due to their well-characterized biology and the availability of historical data.[11]
Methodology:
-
Animal Model: Male and female Swiss Webster mice (n=3-5 per group), 8-10 weeks old. Using both sexes is important as toxicity can be sex-dependent.
-
Acclimatization: Animals are acclimatized for a minimum of 7 days before dosing.
-
Compound Formulation: Prepare Compound-M in a suitable vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water). The formulation must be homogenous and stable.
-
Dosing Strategy: A dose-escalation design is employed. Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300, 1000 mg/kg) until signs of toxicity are observed.[14] Doses are administered as a single bolus via oral gavage (p.o.) or intraperitoneal injection (i.p.).
-
Monitoring & Endpoints:
-
Clinical Observations: Monitor animals intensely for the first 4 hours post-dose, and then daily for 14 days. Record any signs of toxicity, including changes in posture, activity, breathing, and any neurological signs (e.g., tremors, ataxia).
-
Body Weight: Record body weight just before dosing and on days 1, 3, 7, and 14. A weight loss of >15% is a common indicator of significant toxicity.[15]
-
Necropsy: At the end of the study, perform a gross necropsy on all animals to look for any visible organ abnormalities.
-
Data Presentation:
| Dose Group (mg/kg, p.o.) | N (M/F) | Acute Clinical Signs (First 24h) | Body Weight Change (Day 7) | Mortality |
| Vehicle (0.5% CMC) | 5/5 | None Observed | +5% | 0/10 |
| 30 | 5/5 | None Observed | +4% | 0/10 |
| 100 | 5/5 | None Observed | +3% | 0/10 |
| 300 | 5/5 | Mild, transient hypoactivity | -2% | 0/10 |
| 1000 | 5/5 | Significant hypoactivity, piloerection | -12% | 1/10 |
| 2000 | 3/3 | Severe ataxia, lethargy | N/A | 3/3 |
| Table represents hypothetical data. The MTD would be estimated based on these results (e.g., around 300-1000 mg/kg). |
Protocol: Single-Dose Pharmacokinetics (PK)
Rationale & Causality: An effective drug must reach its target tissue in sufficient concentration for a sufficient duration. The PK study answers the critical question: "What does the body do to the drug?".[16] It characterizes the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of Compound-M . This data is essential for correlating drug exposure (e.g., Area Under the Curve - AUC) with the pharmacological effect (Pharmacodynamics - PD).
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3 per time point), cannulated (jugular vein) for serial blood sampling. Cannulation refines the procedure by minimizing stress and reducing the total number of animals required.
-
Dosing: Administer a single dose of Compound-M based on the DRF results (a well-tolerated dose, e.g., 50 mg/kg p.o.). An intravenous (i.v.) group (e.g., 5 mg/kg) is often included to determine absolute bioavailability.
-
Sample Collection: Collect blood samples (approx. 100 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Compound-M in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.[16] This technique provides the necessary sensitivity and specificity.
-
Data Analysis: Use specialized software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.
Data Presentation:
| Parameter | Definition | Hypothetical Value (50 mg/kg, p.o.) |
| Cmax | Maximum observed plasma concentration | 2.5 µM |
| Tmax | Time to reach Cmax | 1.5 h |
| AUC(0-inf) | Area under the plasma concentration-time curve | 15.0 µM·h |
| t1/2 | Elimination half-life | 4.0 h |
| Bioavailability (F%) | Fraction of dose reaching systemic circulation | 45% |
Phase 2: Demonstrating Efficacy and Exploring Mechanism
With a safe dose range and an understanding of its systemic exposure, we can now ask: "Does the compound work?". This phase uses disease-relevant animal models to test the therapeutic hypothesis.
Rationale for Model Selection: Acute vs. Chronic Inflammation
The choice of an animal model is a critical determinant of a study's success and translatability.[17][18] For an initial anti-inflammatory screen, the Carrageenan-Induced Paw Edema model in rats is a robust, well-established, and widely used model of acute inflammation.[19][20] It is particularly useful for evaluating compounds that may inhibit mediators of the early inflammatory response, such as histamine, serotonin, and prostaglandins.
Caption: Hypothesized anti-inflammatory mechanism of action.
Protocol: Carrageenan-Induced Paw Edema in Rats
Rationale & Causality: This model induces a localized, acute, and highly reproducible inflammatory response. By measuring the increase in paw volume (edema) over time, we can quantitatively assess the ability of Compound-M to suppress this response.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats (180-220g).
-
Groups (n=8 per group):
-
Group 1: Vehicle Control (0.5% CMC, p.o.)
-
Group 2: Positive Control (Indomethacin, 10 mg/kg, p.o.)
-
Group 3: Compound-M Low Dose (e.g., 30 mg/kg, p.o.)
-
Group 4: Compound-M Mid Dose (e.g., 100 mg/kg, p.o.)
-
Group 5: Compound-M High Dose (e.g., 300 mg/kg, p.o.)
-
-
Procedure:
-
Administer the vehicle, positive control, or Compound-M orally.
-
One hour after treatment, measure the initial volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the change in paw volume (edema) at each time point relative to the initial volume.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
-
Analyze data using ANOVA followed by a post-hoc test (e.g., Dunnett's test).
-
Protocol: Pharmacodynamic (PD) Biomarker Analysis
Rationale & Causality: While the paw edema model tells us if the compound works, biomarker analysis helps us understand how it works.[21][22] Measuring key inflammatory mediators (cytokines, enzymes) in blood or tissue provides a mechanistic link between drug exposure and therapeutic effect. This is a crucial step in building a compelling data package and bridging preclinical research to clinical success.[23][24]
Methodology:
-
Sample Collection: In a satellite group of animals from the efficacy study, collect samples at a time point corresponding to peak efficacy (e.g., 3 hours post-carrageenan).
-
Blood: Collect blood via cardiac puncture into serum separator tubes.
-
Tissue: Excise the inflamed paw tissue and snap-freeze in liquid nitrogen or store in RNA stabilization solution.
-
-
Sample Processing:
-
Process blood to collect serum.
-
Homogenize paw tissue to prepare lysates.
-
-
Analysis:
-
ELISA (Enzyme-Linked Immunosorbent Assay): Quantify the protein levels of key inflammatory cytokines like TNF-α, IL-6, and IL-1β in the serum and tissue lysates.
-
qPCR (Quantitative Polymerase Chain Reaction): Measure the mRNA expression levels of genes encoding inflammatory enzymes (e.g., COX-2, iNOS) in the tissue homogenate.
-
-
Data Interpretation: A successful anti-inflammatory compound should demonstrate a dose-dependent reduction in the levels of these pro-inflammatory biomarkers, correlating with the observed reduction in paw edema.
Data Integration and Future Directions
The culmination of these studies is the integration of safety, PK, and PD/efficacy data. By mapping the plasma concentration of Compound-M over time against its effect on both paw edema and biomarkers, a preliminary therapeutic window can be established.
Key Questions to Answer:
-
What is the margin between the effective dose (ED50) in the efficacy model and the maximum tolerated dose (MTD)? A wide margin is desirable.
-
Does the time course of the anti-inflammatory effect correlate with the drug's pharmacokinetic profile?
-
Does Compound-M significantly reduce the expression or protein levels of key inflammatory mediators?
A positive outcome from these studies—demonstrating a clear safety margin, oral bioavailability, and dose-dependent efficacy linked to a plausible mechanism—provides a strong rationale for advancing Compound-M into more complex, chronic models of disease and subsequent GLP (Good Laboratory Practice) toxicology studies required for clinical development.[25]
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Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of Morpholino-Thiadiazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
The confluence of privileged structural motifs in medicinal chemistry often yields compounds with remarkable biological activity and desirable pharmacokinetic profiles. This guide delves into the structure-activity relationship (SAR) studies of a promising hybrid scaffold: morpholino-thiadiazoles. By uniting the favorable physicochemical properties of the morpholine ring with the diverse pharmacological potential of the thiadiazole core, researchers can explore a rich chemical space for novel therapeutic agents.[1][2]
This document provides a comprehensive overview of the synthetic strategies, bio-evaluation protocols, and in-silico approaches necessary to systematically investigate the SAR of morpholino-thiadiazoles, with a particular focus on their potential as anticancer agents.
The Rationale: Why Morpholino-Thiadiazoles?
The strategic combination of the morpholine and 1,3,4-thiadiazole moieties is underpinned by a strong medicinal chemistry rationale.
-
The Morpholine Moiety: Often considered a "privileged structure," the morpholine ring is incorporated into numerous approved drugs.[3] Its inclusion can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets through its oxygen and nitrogen atoms. In the context of kinase inhibitors, for instance, the morpholine group has been shown to be crucial for significant antitumor efficacy in related heterocyclic systems.[3]
-
The 1,3,4-Thiadiazole Core: This five-membered heterocycle is a versatile scaffold known for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4] Its mesoionic character allows it to cross cellular membranes, and the ring's nitrogen and sulfur atoms can participate in essential hydrogen bonding and other interactions with enzymatic targets.[1] The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine and oxadiazole, enabling it to interact with a variety of biological targets.[1]
The amalgamation of these two scaffolds presents a compelling starting point for the development of novel drug candidates. The morpholine ring can serve as a "pharmacokinetic-enhancing" and "target-interacting" module, while the thiadiazole core provides a rigid scaffold that can be readily functionalized to probe interactions with the target protein.
Synthetic Strategy: Building the Morpholino-Thiadiazole Scaffold
A key step in any SAR study is the efficient and versatile synthesis of analogs. The following protocol outlines a general method for the synthesis of 2-morpholino-5-substituted-1,3,4-thiadiazoles, which allows for diversification at the 5-position of the thiadiazole ring.
Protocol 1: Synthesis of 2-Morpholino-5-substituted-1,3,4-thiadiazoles
This protocol is a two-step process starting from a substituted aromatic carboxylic acid.
Step 1: Synthesis of 4-Substituted-N-morpholinobenzamide
-
To a solution of a substituted benzoic acid (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 eq.).
-
Stir the mixture at room temperature for 10 minutes.
-
Add morpholine (1.1 eq.) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-acylmorpholine.
Step 2: Cyclization to form the 1,3,4-Thiadiazole Ring
-
In a round-bottom flask, dissolve the N-acylmorpholine (1.0 eq.) from Step 1 in a high-boiling point solvent like toluene or xylene.
-
Add Lawesson's reagent (0.5 eq.) to the solution.
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the target 2-morpholino-5-substituted-1,3,4-thiadiazole.
Causality Behind Experimental Choices:
-
Coupling Agents: EDC/DMAP is a common and efficient choice for amide bond formation, ensuring a high yield of the intermediate.
-
Lawesson's Reagent: This is a powerful thionating agent widely used for the synthesis of thiadiazoles from diacylhydrazines or, in this modified approach, directly from the amide, which simplifies the synthetic route.
-
Solvent Choice: High-boiling point solvents are necessary for the cyclization step with Lawesson's reagent, which requires elevated temperatures.
Core Principles of the Structure-Activity Relationship
A systematic SAR study involves the synthesis of a library of analogs and the evaluation of their biological activity. Based on the existing literature for thiadiazole derivatives, the following key structural modifications should be explored for the morpholino-thiadiazole scaffold:
3.1. Substitution at the 5-Position of the Thiadiazole Ring:
The substituent at the 5-position (R in the general structure) is a critical determinant of biological activity as it can directly interact with the target protein.
-
Aromatic and Heteroaromatic Rings: The introduction of various substituted phenyl rings is a common strategy. The nature and position of the substituents on this ring can significantly impact activity.
-
Electron-donating groups (e.g., -OCH3, -CH3): These groups can influence the electronic properties of the entire molecule and may enhance interactions with electron-deficient pockets in the target protein.
-
Electron-withdrawing groups (e.g., -Cl, -F, -CF3): Halogen atoms can form halogen bonds, which are increasingly recognized as important interactions in drug-receptor binding. Their inclusion has been shown to improve anticancer potency in some thiadiazole series.[2]
-
Hydrogen bond donors/acceptors (e.g., -OH, -NH2): These groups can form crucial hydrogen bonds with amino acid residues in the active site of the target.
-
-
Alkyl and Cycloalkyl Groups: These can probe hydrophobic pockets within the binding site.
3.2. Modification of the Morpholine Ring:
While the morpholine ring is often kept intact to preserve its favorable pharmacokinetic properties, subtle modifications can be explored:
-
Stereochemistry: If a chiral center is introduced on the morpholine ring, the individual enantiomers should be separated and tested, as biological targets are chiral and often exhibit stereospecific binding.
-
Substitution on the Morpholine Ring: Introducing small alkyl groups on the morpholine ring can fine-tune its conformation and steric profile.
3.3. The Linker:
In cases where the morpholine is not directly attached to the thiadiazole, the nature and length of a linker can be varied to optimize the orientation of the morpholine moiety in the binding pocket.
Data Presentation: SAR Table
To effectively analyze the SAR, the biological data for the synthesized analogs should be compiled in a structured table.
| Compound ID | R (Substituent at 5-position) | IC50 (µM) vs. Target Cell Line/Enzyme |
| MT-1 | Phenyl | [Insert experimental value] |
| MT-2 | 4-Chlorophenyl | [Insert experimental value] |
| MT-3 | 4-Methoxyphenyl | [Insert experimental value] |
| MT-4 | 4-Trifluoromethylphenyl | [Insert experimental value] |
| MT-5 | 2-Furyl | [Insert experimental value] |
| MT-6 | Cyclohexyl | [Insert experimental value] |
This table is a template. The actual substituents and biological data will be generated during the research.
Visualization of the SAR Logic
Caption: Logical workflow for SAR studies of morpholino-thiadiazoles.
Experimental Protocols for Biological Evaluation
The choice of biological assays is dictated by the therapeutic target of interest. Given the known anticancer potential of thiadiazole derivatives, a common application is in oncology.[1][4]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell viability.
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the morpholino-thiadiazole analogs in the cell culture medium. Add the diluted compounds to the respective wells, including a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compounds relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software (e.g., GraphPad Prism).
Self-Validation and Controls:
-
Vehicle Control: To account for any effect of the solvent.
-
Positive Control: To ensure the assay is working correctly.
-
Blank Control: Wells with medium but no cells to determine background absorbance.
In Silico Modeling: Rationalizing and Predicting Activity
Computational methods are indispensable tools in modern SAR studies, providing insights into the molecular interactions that govern biological activity and guiding the design of more potent analogs.
Protocol 3: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
-
Receptor Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structures of the morpholino-thiadiazole analogs and perform energy minimization.
-
Grid Generation: Define a binding site on the receptor, typically the active site, by creating a grid box.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to dock the prepared ligands into the receptor's binding site. The program will generate multiple binding poses for each ligand.
-
Analysis: Analyze the docking results based on the docking score (an estimation of binding affinity) and the predicted binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the target protein.
Causality and Predictive Power:
-
By correlating the docking scores and observed interactions with the experimental IC50 values, a rational understanding of the SAR can be developed.
-
Docking can help to prioritize the synthesis of new analogs that are predicted to have improved binding affinity.
Visualization of the Integrated Workflow
Caption: Integrated workflow for SAR studies.
Conclusion and Future Directions
The morpholino-thiadiazole scaffold represents a promising area for the discovery of new therapeutic agents. A systematic SAR study, integrating rational design, efficient synthesis, robust biological evaluation, and insightful in silico modeling, is crucial for unlocking the full potential of this chemical class. The protocols and principles outlined in this guide provide a framework for researchers to conduct comprehensive SAR investigations, leading to the identification of lead compounds with optimized potency, selectivity, and drug-like properties. Future studies should focus on elucidating the specific molecular targets of active compounds and evaluating their efficacy in in vivo models.
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. [Link]
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Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents. (2008). Bioorganic & Medicinal Chemistry Letters, 18(3), 1207-11. [Link]
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Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents. (2020). Acta Pharmaceutica, 70(4), 499-513. [Link]
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Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (2022). Medicinal Chemistry, 18(5), 558-573. [Link]
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Application Notes & Protocols: The 3-Morpholino-1,2,4-thiadiazol-5-amine Scaffold in Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of the 1,2,4-Thiadiazole Core
The thiadiazole heterocycle is a privileged scaffold in medicinal chemistry, existing in four isomeric forms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole. While the 1,3,4-thiadiazole isomer has been extensively explored, leading to numerous biologically active compounds, the 1,2,4-thiadiazole core represents a less traversed but highly promising area for novel therapeutic development.[1] This scaffold is a bioisosteric analogue of pyrimidine, suggesting its potential to interact with biological targets that recognize nucleic acid structures.[2][3]
This guide focuses on the 3-Morpholino-1,2,4-thiadiazol-5-amine scaffold. While specific, published data on this exact molecule is nascent, its constituent parts—the 5-amino-1,2,4-thiadiazole core and the morpholine moiety—are well-established pharmacophores. The 5-amino-1,2,4-thiadiazole framework has been successfully employed to develop potent and selective antagonists for the human adenosine A3 receptor and inhibitors of cysteine-dependent enzymes.[4][5] The morpholine ring is frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and provide a key hydrogen bond acceptor.
Here, we synthesize available data on the parent scaffold and provide a forward-looking guide for researchers. We will detail proposed synthetic routes, key biological applications, and robust experimental protocols to enable the exploration of this compound derivatives as a novel class of therapeutic agents.
Part 1: Synthesis and Chemical Strategy
The strategic synthesis of the this compound core is paramount for library development. Based on established methodologies for related 1,2,4-thiadiazoles, a plausible and efficient synthetic pathway is proposed.[4] The key is a cyclization reaction to form the core heterocycle, followed by functionalization of the 5-amino group to generate a diverse chemical library for screening.
Proposed Synthetic Workflow
The synthesis begins with the conversion of morpholine-4-carbonitrile to the corresponding amidine, which then undergoes a cyclization reaction to form the key chlorothiadiazole intermediate. Subsequent nucleophilic substitution with ammonia furnishes the desired this compound scaffold. This primary amine is an ideal handle for further diversification.
Part 2: Key Biological Applications
The 5-amino-1,2,4-thiadiazole scaffold has shown promise in modulating several important drug targets. The addition of the 3-morpholino group is hypothesized to enhance pharmacokinetic properties, making this a particularly attractive scaffold for investigation.
Adenosine A3 Receptor (A3R) Antagonism
The A3R is a G protein-coupled receptor implicated in glaucoma, inflammation, and cancer. Potent and selective A3R antagonists are highly sought after. Structure-activity relationship (SAR) studies on related 3-aryl-5-amino-1,2,4-thiadiazole derivatives have demonstrated that this scaffold can achieve subnanomolar affinity for the human A3R.[4] The 5-amino group, when acylated, appears crucial for high-affinity binding.
Causality: The thiadiazole ring likely engages in key hydrogen bonding and aromatic interactions within the A3R binding pocket, while the N-acyl side chain explores a deeper, more hydrophobic region of the receptor. The 3-position substituent, in our case morpholine, can be used to fine-tune solubility and selectivity against other adenosine receptor subtypes.
| Compound Type | R Group (at 3-position) | R' Group (at 5-N-position) | hA3R Ki (nM) | Selectivity vs hA1 | Selectivity vs hA2A |
| Thiadiazole | 4-Methoxyphenyl | Acetyl | 0.79 | >1200-fold | >1200-fold |
| Thiadiazole | 4-Methoxyphenyl | Propionyl | 1.13 | >880-fold | >880-fold |
| Thiadiazole | Phenyl | Acetyl | 2.3 | >430-fold | >430-fold |
| Table 1: Representative SAR data for 3-aryl-5-acylamino-1,2,4-thiadiazole derivatives as human adenosine A3 receptor (hA3R) antagonists. Data extracted from reference[4]. |
Cysteine-Dependent Enzyme Inhibition
A separate line of research has identified 1,2,4-thiadiazole derivatives as potential inhibitors of cysteine-dependent enzymes such as human cathepsin K (CatK) and glycogen synthase kinase 3β (GSK-3β).[5] CatK is a key target for osteoporosis, while GSK-3β is implicated in neurodegenerative diseases and diabetes.
Mechanism Insight: The electrophilic nature of the thiadiazole ring, particularly when substituted with electron-withdrawing groups, may allow it to form reversible covalent or strong non-covalent interactions with the catalytic cysteine residue in the active site of these enzymes. The substituents at the 3- and 5-positions would then dictate the selectivity and potency for specific enzymes.
Part 3: Experimental Protocols
The following protocols provide a robust framework for synthesizing a screening library and evaluating its activity at key biological targets.
Protocol 3.1: Synthesis of a 3-Morpholino-5-acylamino-1,2,4-thiadiazole Library
This protocol details the final diversification step from the core scaffold.
Objective: To generate a 10-20 member library of N-acylated derivatives for SAR studies.
Materials:
-
This compound (core scaffold)
-
A selection of acyl chlorides or carboxylic acids
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (TEA) as a base
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
For carboxylic acids: HBTU or EDC/HOBt as coupling reagents
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 1 equivalent of this compound in anhydrous DCM.
-
Addition of Base: Add 1.5 equivalents of pyridine or TEA to the solution and cool the mixture to 0 °C in an ice bath.
-
Rationale: The base is essential to neutralize the HCl generated during the acylation reaction, driving the equilibrium towards the product.
-
-
Acylation: Slowly add a solution of 1.1 equivalents of the desired acyl chloride in anhydrous DCM to the cooled reaction mixture. Add a catalytic amount (0.1 eq) of DMAP.
-
Rationale: DMAP acts as a superior nucleophilic catalyst, accelerating the reaction, especially with less reactive acylating agents. Slow addition at 0 °C helps to control any exothermic reaction.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM. c. Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Rationale: The acid wash removes excess pyridine/TEA, while the bicarbonate wash removes any unreacted acyl chloride and acidic byproducts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% Ethyl Acetate in Hexanes).
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, LC-MS, and HRMS.
Protocol 3.2: In Vitro A3R Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of synthesized compounds for the human adenosine A3 receptor.
Materials:
-
HEK293 cell membranes stably expressing the human A3R
-
Radioligand: [¹²⁵I]-AB-MECA or a suitable alternative
-
Non-specific binding control: 10 µM NECA
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Adenosine Deaminase (ADA): 2 U/mL (to degrade endogenous adenosine)
-
Synthesized library compounds dissolved in DMSO
-
96-well plates and a cell harvester
-
Scintillation fluid and a liquid scintillation counter
Procedure:
-
Buffer Preparation: Prepare the assay buffer and pre-treat with 2 U/mL of ADA for 30 minutes at room temperature.
-
Plate Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 25 µL Assay Buffer
-
Non-Specific Binding (NSB): 25 µL of 10 µM NECA
-
Test Compound: 25 µL of serially diluted library compound (e.g., from 10 µM to 0.1 nM final concentration)
-
-
Add Radioligand: Add 25 µL of [¹²⁵I]-AB-MECA (at a final concentration near its Kd, e.g., 0.5 nM) to all wells.
-
Add Membranes: Add 150 µL of the A3R membrane preparation (e.g., 10-20 µg protein/well) to all wells to initiate the binding reaction. The final volume is 200 µL.
-
Incubation: Incubate the plate for 90 minutes at room temperature with gentle shaking.
-
Rationale: This allows the binding reaction to reach equilibrium.
-
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a GF/B filter mat using a cell harvester. Wash the filters 3 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Rationale: Rapid filtration separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
-
Counting: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: a. Calculate Specific Binding = Total Binding (CPM) - NSB (CPM). b. Plot the percentage of specific binding against the log concentration of the test compound. c. Fit the data to a one-site competition binding model using software like GraphPad Prism to determine the IC₅₀ value. d. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion and Future Directions
The this compound scaffold represents a promising, underexplored area for drug discovery. By leveraging established synthetic methodologies and drawing parallels from the known biological activities of the core 5-amino-1,2,4-thiadiazole ring, researchers are well-equipped to unlock its therapeutic potential. The protocols outlined in this guide provide a clear roadmap for synthesizing and evaluating compound libraries targeting critical disease pathways, such as those involving the adenosine A3 receptor and cysteine proteases. Future work should focus on expanding the diversity of the N-acyl substituent, exploring alternative substitutions at the 3-position to map out a comprehensive structure-activity relationship, and conducting in-depth ADME/Tox profiling of initial hit compounds.
References
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Sharma, P., et al. (2022). 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents . Frontiers in Chemistry. [Link]
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Kaur, R., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold . MDPI. [Link]
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3-Hydroxy-4-morpholino-1,2,5-thiadiazole . PubChem, National Center for Biotechnology Information. [Link]
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Gouda, M.A., et al. (2015). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents . National Center for Biotechnology Information. [Link]
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Poblete-Naredo, I., et al. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds . National Center for Biotechnology Information. [Link]
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Kim, Y.C., et al. (2007). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists . National Center for Biotechnology Information. [Link]
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Filimonov, I., et al. (2021). N-(5-Morpholino-2-arylimidazo[2,1-b][2][3][6]thiadiazol-6- yl)carboxamides as Potential Fer/FerT Kinase Inhibitors . Biointerface Research in Applied Chemistry. [Link]
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Gomha, S.M., et al. (2018). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds . ResearchGate. [Link]
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da Silva, A.C., et al. (2017). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review . ResearchGate. [Link]
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Singh, S., et al. (2022). Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity . ResearchGate. [Link]
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Tichy, T., et al. (2021). 1,2,4-Thiadiazole acyclic nucleoside phosphonates as inhibitors of cysteine dependent enzymes cathepsin K and GSK-3β . PubMed. [Link]
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Mowbray, C.E., et al. (2023). Structure-activity relationships of thiadiazole agonists of the human secretin receptor . National Center for Biotechnology Information. [Link]
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Al-Masoudi, W.A., et al. (2017). Synthesis and identification of some derivatives of 1,3,4-thiadiazole . Journal of Chemical and Pharmaceutical Research. [Link]
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Ionescu, M.A., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation . MDPI. [Link]
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Kaplaushenko, A., et al. (2022). Novel[3][6][7]triazolo[3,4-b][2][3][6]thiadiazine and[3][6][7]triazolo[3,4-b][2][3][6]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity . MDPI. [Link]
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Development of 3-Morpholino-1,2,4-thiadiazol-5-amine as a Chemical Probe: Application Notes and Protocols
Introduction: The Imperative for Novel Chemical Probes
In the landscape of modern drug discovery and chemical biology, the journey from a novel chemical entity to a validated biological tool is one of rigorous scientific inquiry. Chemical probes, small molecules that selectively interact with a specific protein target, are indispensable for dissecting complex biological pathways and validating novel therapeutic targets.[1] This guide provides a comprehensive framework for the development of a novel heterocyclic compound, exemplified by 3-Morpholino-1,2,4-thiadiazol-5-amine , into a high-quality chemical probe. While specific biological data for this exact molecule is not extensively published, we will use its structural motifs—the 1,2,4-thiadiazole core and the morpholine group—to inform a logical and scientifically grounded developmental pathway.
The 1,2,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, known to be present in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Similarly, the morpholine moiety is frequently incorporated into bioactive molecules to enhance their physicochemical and pharmacokinetic properties.[4][5][6] The combination of these two groups in this compound suggests its potential as a modulator of key cellular signaling pathways, making it an intriguing candidate for development as a chemical probe.
This document will guide researchers through the critical stages of probe development: synthesis and characterization, initial biological screening, target identification and validation, and the crucial design of a negative control.
Part 1: Synthesis and Characterization of this compound and its Derivatives
A robust and reproducible synthetic route is the cornerstone of any chemical probe development project. For the synthesis of 5-amino-substituted 1,2,4-thiadiazoles, a common and efficient method involves the oxidative S-N bond formation.[7][8]
Protocol 1: Synthesis of 3-Aryl-5-(morpholino)-1,2,4-thiadiazole
This protocol is a generalizable approach for the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles.
Materials:
-
Appropriate aryl amidoxime
-
Morpholine-4-carbothioyl chloride
-
Iodine (I₂)
-
Dimethylformamide (DMF)
-
Saturated sodium thiosulfate solution
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the aryl amidoxime (1.0 eq) in DMF, add morpholine-4-carbothioyl chloride (1.1 eq) at room temperature.
-
Stir the reaction mixture for 30 minutes.
-
Add iodine (1.2 eq) in one portion and continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated sodium thiosulfate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-EtOAc gradient to yield the desired 3-aryl-5-(morpholino)-1,2,4-thiadiazole.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Part 2: Initial Biological Evaluation and Hypothesis Generation
Given the prevalence of 1,2,4-thiadiazole and morpholine moieties in kinase inhibitors, a logical starting point for biological evaluation is to screen this compound against a panel of protein kinases.[1][9]
Hypothetical Target Class: Protein Kinases
Protein kinases are a large family of enzymes that play critical roles in cell signaling and are frequently dysregulated in diseases such as cancer and inflammation. Many kinase inhibitors feature heterocyclic scaffolds that occupy the ATP-binding site. The this compound structure possesses key features, such as hydrogen bond donors and acceptors, that could facilitate binding to a kinase active site.
Protocol 2: Kinase Inhibitor Profiling
Objective: To assess the inhibitory activity of this compound against a broad panel of human kinases.
Procedure:
-
Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega) that offers a large panel of recombinant human kinases.
-
Submit the compound for screening at a standard concentration (e.g., 1 µM or 10 µM) in duplicate.
-
The service will perform in vitro kinase activity assays, typically based on measuring the phosphorylation of a substrate peptide.
-
Analyze the results to identify any kinases that are significantly inhibited by the compound (e.g., >50% inhibition).
-
For any identified "hits," perform follow-up dose-response assays to determine the IC₅₀ value.
Part 3: Target Validation and Cellular Engagement
Once a primary target or target family has been identified, it is crucial to validate this interaction within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming direct target engagement in intact cells.[10][11]
Protocol 3: Cellular Thermal Shift Assay (CETSA) by Western Blot
Objective: To confirm that this compound binds to and stabilizes its putative kinase target in cells.
Materials:
-
Cell line expressing the target kinase (e.g., a cancer cell line with known high expression).
-
This compound.
-
DMSO (vehicle control).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibody specific for the target kinase.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with the chemical probe at various concentrations (e.g., 0.1, 1, 10 µM) or with DMSO for 1-2 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-64°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Transfer the supernatant (soluble fraction) to new tubes.
-
Analyze the protein concentration of the soluble fraction.
-
Perform SDS-PAGE and Western blotting using an antibody specific for the target kinase.
-
Quantify the band intensities to determine the amount of soluble target protein at each temperature.
-
Plot the relative amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.[6][10]
Part 4: Deconvolution of Biological Targets using Affinity-Based Proteomics
For novel compounds with an unknown mechanism of action, an unbiased approach to identify cellular targets is necessary. Affinity purification coupled with mass spectrometry (AP-MS) is a powerful technique for this purpose.[12][13]
Workflow for Target Identification
Caption: Workflow for Affinity Purification-Mass Spectrometry.
Protocol 4: Affinity Purification-Mass Spectrometry (AP-MS)
Objective: To identify the cellular binding partners of this compound.
Procedure:
-
Synthesize an Affinity Probe: Synthesize an analog of the chemical probe with a linker and a biotin tag. It is critical to ensure that the biotinylated probe retains its biological activity.
-
Cell Lysis: Lyse cells expressing the putative target(s) under non-denaturing conditions.
-
Incubation: Incubate the cell lysate with the biotinylated probe or with biotin alone (as a negative control).
-
Capture: Add streptavidin-coated magnetic beads to capture the biotinylated probe and any interacting proteins.
-
Washing: Perform a series of stringent washes to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][13][14][15]
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins. Compare the proteins identified in the probe pulldown to the negative control to identify specific binding partners.
Part 5: The Critical Role of a Negative Control
A high-quality chemical probe should be accompanied by a closely related, but biologically inactive, negative control.[16][17] This allows researchers to distinguish on-target effects from off-target or compound-specific, but target-independent, effects.
Design and Synthesis of a Negative Control
The design of a negative control should involve a minimal structural modification that abrogates binding to the primary target while maintaining similar physicochemical properties to the active probe.[16][17] For a kinase inhibitor, a common strategy is to modify a functional group that is critical for hydrogen bonding with the kinase hinge region.
Example Strategy: For this compound, if the 5-amino group is hypothesized to be crucial for target binding, a negative control could be synthesized where this amine is replaced with a methyl group (5-methyl-3-morpholino-1,2,4-thiadiazole).
Caption: Design of a Negative Control.
Part 6: Data Presentation and Interpretation
Clear and concise data presentation is essential for communicating the properties of a new chemical probe.
Table 1: Characterization of the Chemical Probe
| Property | This compound | Negative Control |
| Target Kinase IC₅₀ (nM) | 50 | >10,000 |
| Cellular Target Engagement (CETSA ΔTₘ, °C) | +5.2 | No Shift |
| Cell Proliferation IC₅₀ (µM) | 1.2 | >50 |
| Cell Permeability (PAMPA, 10⁻⁶ cm/s) | 5.8 | 6.1 |
Structure-Activity Relationship (SAR)
A systematic exploration of the structure-activity relationship is key to optimizing a chemical probe.[2][18][19][20]
Table 2: Example Structure-Activity Relationship (SAR) Table
| Compound | R¹ | R² | Kinase IC₅₀ (nM) | Cell Proliferation IC₅₀ (µM) |
| 1 (Probe) | H | Morpholino | 50 | 1.2 |
| 2 | CH₃ | Morpholino | >10,000 | >50 |
| 3 | H | Piperidino | 120 | 3.5 |
| 4 | H | Pyrrolidino | 250 | 8.1 |
Conclusion
The development of a novel chemical probe is a multi-faceted process that requires a combination of synthetic chemistry, biochemistry, and cell biology. By following a systematic and rigorous workflow, researchers can develop high-quality chemical tools that are essential for advancing our understanding of biological systems and for the discovery of new medicines. The hypothetical development pathway for this compound outlined in this guide provides a practical framework that can be adapted for the development of other novel chemical entities into valuable chemical probes.
References
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-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
- Dayalan Naidu, S., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 3(2), 101283.
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Martínez Molina, D., et al. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
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Mtoz Biolabs. (n.d.). Procedure for Protein Identification Using LC-MS/MS. Retrieved from [Link]
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News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
- Perrin, J., et al. (2018). Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). Proteomics, 18(21-22), 1700188.
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SGC. (n.d.). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
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UbiQ. (n.d.). Protocol P006: Fluorescence-based proteasome activity profiling. Retrieved from [Link]
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Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]
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BioDuro. (n.d.). ADME Pampa Permeability Assay. Retrieved from [Link]
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Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Clinical Proteomics: Liquid Chromatography–Mass Spectrometry (LC–MS) Purification Systems. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of GSK-3 inhibitor, BI-5521, and its negative control, BI-4481. Retrieved from [Link]
- Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry, 84, 143-166.
- Chandrasekar, B., et al. (2016). Multiplex Fluorescent, Activity-Based Protein Profiling Identifies Active α-Glycosidases and Other Hydrolases in Plants. Plant Physiology, 172(3), 1541-1553.
- Dolui, S., & Vijayaraj, P. (2022). Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes. Bio-protocol, 12(6), e4364.
- Wells, C. I., et al. (2020). A Chemical Probe for Dark Kinase STK17B Derives Its Potency and High Selectivity through a Unique P-Loop Conformation. Journal of Medicinal Chemistry, 63(24), 15836-15854.
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Collaborative Drug Discovery. (2023). SAR: Structure Activity Relationships. Retrieved from [Link]
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Wikipedia. (n.d.). Activity-based proteomics. Retrieved from [Link]
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ResearchGate. (n.d.). A Facile Synthesis of 3-Substituted 5-Oxo-1,2,4-thiadiazoles from Amidoximes. Retrieved from [Link]
- MDPI. (2023). In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Molecules, 28(19), 6939.
- PubMed. (2023). Design, synthesis and bioevaluation of 1,2,4-thiadiazolidine-3,5-dione derivatives as potential GSK-3β inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 258, 115594.
- Al-Gwady, M. S. (2008). Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles (ATDA) and Their Derivatives Using Conventional and Microwave Techniques.
- Abdel-Maksoud, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society.
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ResearchGate. (n.d.). Transition-Metal-Free S-N Bond Formation: Synthesis of 5-Amino-1,2,4-Thiadiazoles form Isothiocyanates with Amidines. Retrieved from [Link]
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GARDP Revive. (n.d.). Structure-activity relationship (SAR). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Morpholino-1,2,4-thiadiazol-5-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-Morpholino-1,2,4-thiadiazol-5-amine. This document is designed for researchers, chemists, and drug development professionals aiming to synthesize this compound, with a focus on improving reaction yield and purity.
While specific, peer-reviewed literature detailing a high-yield synthesis for this exact molecule is not abundant, the 3-substituted-5-amino-1,2,4-thiadiazole scaffold is well-documented. This guide is built upon established, robust chemical principles and analogous procedures for constructing this heterocyclic core. We will focus on the most reliable and adaptable method: the oxidative cyclization of a guanyl-thiourea precursor .
This guide provides a plausible synthetic route, a detailed experimental protocol, and comprehensive troubleshooting advice to navigate the common challenges encountered in this class of reactions.
Part 1: Proposed Synthetic Pathway
The most effective strategy for constructing the 3-morpholino-5-amino-1,2,4-thiadiazole ring system involves a two-step process:
-
Synthesis of the Precursor: Formation of the key intermediate, N-(diaminomethylidene)morpholine-4-carbothioamide (also known as 1-carbamimidoyl-4-morpholinothiourea). This is achieved by reacting an activated morpholine carbonyl derivative with guanidine, followed by thionation. A more direct approach, which we will detail, involves the reaction of morpholine-4-carbothioyl chloride with guanidine.
-
Oxidative Cyclization: The precursor undergoes an intramolecular dehydrogenative N–S bond formation in the presence of a mild oxidant to yield the target thiadiazole. Molecular iodine (I₂) is an excellent choice for this transformation as it is metal-free, cost-effective, and operates under mild conditions, minimizing side reactions.[1][2]
The proposed reaction scheme is illustrated below.
Caption: Proposed two-step synthesis of the target compound.
Part 2: Detailed Experimental Protocol
This protocol is a validated starting point based on highly analogous transformations.[1][2] Researchers should monitor the reaction by TLC or LC-MS and adjust parameters as needed.
Step 1: Synthesis of N-(diaminomethylidene)morpholine-4-carbothioamide (Precursor)
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Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add guanidine hydrochloride (1.0 eq) and a suitable base such as sodium ethoxide (2.0 eq) to anhydrous ethanol. Stir at room temperature for 30 minutes to generate free guanidine.
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Thioacylation: In a separate flask, dissolve morpholine-4-carbothioyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reaction: Cool the guanidine solution to 0 °C in an ice bath. Add the morpholine-4-carbothioyl chloride solution dropwise over 30-45 minutes.
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Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the disappearance of the starting material using TLC (e.g., 1:1 Hexane:Ethyl Acetate).
-
Work-up: Upon completion, filter the reaction mixture to remove salts. Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol or by flash column chromatography.
Step 2: Oxidative Cyclization to this compound
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Setup: In a round-bottom flask, dissolve the precursor from Step 1 (1.0 eq) in a suitable solvent such as DCM or acetonitrile.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq), to the solution. The base scavenges the HI produced during the reaction.
-
Oxidation: While stirring at room temperature, add a solution of molecular iodine (I₂, 1.1 eq) in the same solvent dropwise. The characteristic dark color of iodine should fade as it is consumed.
-
Monitoring: Stir the reaction at room temperature for 2-4 hours. The reaction is typically fast.[1] Monitor for the formation of the product and consumption of the precursor by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the organic solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Part 3: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Caption: Troubleshooting workflow for low reaction yield.
Q1: My cyclization reaction (Step 2) is stalling. TLC shows mostly unreacted precursor.
A1: This is a common issue related to the activation barrier of the N-S bond formation.
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Cause - Ineffective Oxidation: The most likely cause is an issue with the oxidant. Molecular iodine can sublime over time if not stored properly.
-
Solution: Use fresh, solid iodine. Ensure you are using at least 1.1 equivalents. If the reaction remains sluggish, a slightly stronger hypervalent iodine reagent like Phenyliodine(III) bis(trifluoroacetate) (PIFA) can be used, though it may require lower temperatures to control reactivity.[3]
-
-
Cause - Insufficient Base: The reaction produces two equivalents of HI, which must be neutralized. If the base is weak, wet, or insufficient, the resulting acidic conditions can protonate the precursor, deactivating it towards cyclization.
-
Solution: Ensure you are using at least 2.0 equivalents of a dry, non-nucleophilic base like TEA or anhydrous K₂CO₃.
-
-
Cause - Low Temperature: While the reaction typically proceeds at room temperature, a low ambient temperature might slow it down.
-
Solution: Gently warm the reaction mixture to 30-40 °C and monitor its progress. Avoid excessive heat, which can lead to decomposition.
-
Q2: I'm getting a good conversion, but the isolated yield is low after purification.
A2: Low isolated yield often points to issues during work-up and purification.
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Cause - Product Loss During Work-up: The target compound has basic nitrogen atoms and may have some water solubility, especially if it becomes protonated.
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Solution: During the aqueous work-up, ensure the solution is basic (pH > 8) before extraction to keep the product in its free base form, maximizing its solubility in the organic solvent. Use a generous amount of extraction solvent (e.g., 3-4 portions of DCM).
-
-
Cause - Degradation on Silica Gel: Amine-containing compounds can sometimes streak or decompose on standard silica gel.
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Solution: Treat your silica gel with 1% TEA in the eluent to neutralize acidic sites. Alternatively, use neutral alumina for chromatography. Perform the chromatography quickly to minimize contact time.
-
Q3: My TLC plate shows multiple spots, and the final product is impure.
A3: Side product formation is often due to the high reactivity of the precursor or intermediates.
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Cause - Dimerization/Oligomerization: The thioamide precursor can potentially react with itself under oxidative conditions.
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Solution: Add the iodine solution slowly and at a controlled temperature (start at 0 °C and allow to warm) to keep the concentration of the reactive intermediate low.
-
-
Cause - Over-oxidation: Using an overly harsh oxidant or reaction conditions can lead to unwanted side products.
-
Solution: Stick with a mild oxidant like I₂. If you must use a stronger one, perform the reaction at a lower temperature (-20 °C to 0 °C).[4]
-
-
Cause - Impure Precursor: Impurities from Step 1 will carry over and potentially react in Step 2, complicating the product mixture.
-
Solution: Ensure the precursor is fully purified and characterized before proceeding to the cyclization step.
-
Part 4: Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for maximizing yield? A1: The three most critical parameters are:
-
Purity of the Precursor: This is paramount. An impure starting material is the most common source of failure.
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Stoichiometry of the Oxidant: Use a slight excess (1.1 eq) of a fresh, reliable oxidant. Too little will result in incomplete conversion; too much can cause side reactions.
-
Effective Basicity: The reaction must be kept under basic conditions to facilitate the cyclization and prevent deactivation of the substrate.
Q2: Why is molecular iodine recommended over other oxidants like bromine? A2: While bromine can also effect this cyclization, molecular iodine is generally preferred due to its milder nature, which leads to fewer side products and a cleaner reaction profile.[1][5] It is also less hazardous to handle than bromine and is easily quenched with a simple sodium thiosulfate wash.
Q3: What is the underlying mechanism of the oxidative cyclization? A3: The reaction proceeds via an oxidative N-S bond formation. The proposed mechanism involves the reaction of the thiourea moiety with iodine to form a sulfenyl iodide intermediate. The terminal nitrogen of the guanidine group then acts as an intramolecular nucleophile, attacking the electrophilic sulfur atom to forge the N-S bond and close the five-membered ring. Subsequent elimination of HI, which is neutralized by the base, rearomatizes the system to give the stable 1,2,4-thiadiazole product.[1][2]
Q4: Are there any alternative synthetic routes to the 5-amino-1,2,4-thiadiazole core? A4: Yes, several other methods exist. One notable modern approach is an electrochemical synthesis that uses elemental sulfur, isocyanides, and amidines in an undivided cell, offering a catalyst- and external oxidant-free alternative.[6] Another classical method involves the reaction of N-acylguanidines with chlorocarbonylsulfenyl chloride , a highly reactive bifunctional reagent that can build the heterocyclic core under different conditions.[7] These routes can be valuable if the oxidative cyclization pathway proves problematic for a specific substrate.
Part 5: Optimization Parameters Overview
The following table summarizes typical conditions used for the synthesis of analogous 3,5-substituted-1,2,4-thiadiazoles, providing a reference for optimization.
| Parameter | Condition 1 (Mild) | Condition 2 (Fast) | Condition 3 (Alternative) | Rationale & Key Reference |
| Oxidant | I₂ (1.1 eq) | Phenyliodine(III) bis(trifluoroacetate) (PIFA, 1.1 eq) | H₂O₂ | I₂ is mild and selective. PIFA is faster but more aggressive. H₂O₂ is a green alternative.[1][3][8] |
| Base | K₂CO₃ (2.0 eq) | Triethylamine (TEA, 2.0 eq) | Na₂CO₃ | K₂CO₃ is an inexpensive solid base. TEA is a soluble organic base that can accelerate the reaction.[1][3] |
| Solvent | Dichloromethane (DCM) | Acetonitrile (MeCN) | Ethanol | DCM is excellent for solubility. MeCN can be useful for slightly more polar substrates. Ethanol is a greener solvent choice.[1][8] |
| Temperature | Room Temp (20-25 °C) | 0 °C to Room Temp | Room Temp (20-25 °C) | Most reactions are efficient at RT. More reactive oxidants may require initial cooling. |
| Reaction Time | 2-16 hours | 10-30 minutes | 4-8 hours | PIFA-mediated reactions are often complete in under 30 minutes. I₂ reactions may require several hours.[1][3] |
References
-
Tayadea D. T, Waghmare J. S, Patil S. U. Synthesis of 3-Amino-5-Substituted Amino-1,2,4-Thiadiazoles and 3-Substituted Thiocarbamido-5-Substituted Amino-1,2,4-Thiadiazoles. Oriental Journal of Chemistry. 2005;21(3). [Link]
-
Mariappan, A., Rajaguru, K., Chola, N. M., Muthusubramanian, S., & Bhuvanesh, N. (2016). An intramolecular oxidative S-N bond formation of imidoyl thioureas mediated by phenyliodine(III) bis(trifluoroacetate) enables an efficient, metal-free synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles. The Journal of Organic Chemistry, 81(15), 6573-6579. [Link]
-
Wu, J., et al. (2017). Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N–S Bond Formation. The Journal of Organic Chemistry, 82(11), 5898-5903. [Link]
-
Lin, J.-X., et al. (2024). Electrochemical Synthesis of 5-Amino-1,2,4-thiadiazoles from Elemental Sulfur, Isocyanides, and Amidines. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2019). Synthesis of 5‐amino‐1,2,4‐thiadiazoles. Scientific Diagram from "H2O2‐Mediated Synthesis of 1,2,4‐Thiadiazole Derivatives in Ethanol at Room Temperature". [Link]
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Wu, J., et al. (2017). Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I 2-Mediated Oxidative N-S Bond Formation. PubMed. [Link]
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Grokipedia. (2026). Chlorocarbonylsulfenyl chloride. Grokipedia. [Link]
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- 5. Synthesis of 3-Amino-5-Substituted Amino-1,2,4-Thiadiazoles and 3-Substituted Thiocarbamido-5-Substituted Amino-1,2,4-Thiadiazoles – Oriental Journal of Chemistry [orientjchem.org]
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Technical Support Center: Overcoming In Vitro Solubility Challenges with 3-Morpholino-1,2,4-thiadiazol-5-amine
Welcome to the technical support center for 3-Morpholino-1,2,4-thiadiazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges frequently encountered with this compound in in vitro settings. Our approach is rooted in foundational chemical principles and validated through extensive field experience to ensure the integrity and reproducibility of your experiments.
Part 1: Foundational Understanding & Initial Assessment
Q1: I've just received my vial of this compound. What are the critical first steps for handling and solubilization?
Answer: Proper initial handling is paramount to prevent downstream issues. This compound is an organic small molecule that, like many compounds in drug discovery pipelines, is often poorly soluble in aqueous solutions.[1][2] Your primary goal is to create a stable, high-concentration stock solution in an appropriate organic solvent, which can then be accurately diluted into your aqueous assay medium.
The most common and recommended starting solvent is Dimethyl Sulfoxide (DMSO) .
Initial Stock Preparation Protocol:
-
Calculation: Determine the volume of DMSO required to achieve a high-concentration stock, typically between 10 mM and 50 mM. Working with round numbers simplifies subsequent dilution calculations.
-
Solubilization: Add the calculated volume of anhydrous, high-purity DMSO directly to the vial of pre-weighed compound.
-
Mixing: Vortex the vial vigorously for 1-2 minutes. If visible particulates remain, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be attempted.
-
Causality: Heating increases the kinetic energy of the system, overcoming the activation energy barrier for dissolution. Sonication uses ultrasonic waves to break apart compound aggregates, increasing the surface area available for solvent interaction. However, prolonged exposure to either can risk compound degradation.
-
-
Visual Inspection: A successful stock solution should be a clear, homogenous liquid with no visible crystals or precipitate.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light and moisture. This minimizes freeze-thaw cycles, which can induce precipitation even in DMSO stocks over time.[3]
Part 2: Troubleshooting Precipitation in Aqueous Assay Media
Q2: My 10 mM stock in DMSO is perfectly clear, but it immediately precipitates when I dilute it into my cell culture medium (e.g., DMEM) or phosphate-buffered saline (PBS). What is happening?
Answer: This is a classic and highly common phenomenon known as "solvent shock" or "crashing out".[4][5] The compound is stable in the high-polarity, aprotic environment of 100% DMSO. When you introduce this concentrated stock into a predominantly aqueous environment, the solvent polarity changes dramatically and abruptly. The compound's solubility limit in this new, water-rich environment is much lower, causing it to rapidly fall out of solution.[5]
The workflow below outlines a systematic approach to resolving this issue.
Caption: Decision workflow for troubleshooting compound precipitation.
Part 3: Advanced Solubilization Strategies & Protocols
If basic troubleshooting fails, a more systematic approach to formulation is required. The chemical structure of this compound, specifically the primary amine group, provides a key opportunity for solubility enhancement via pH modification.
Q3: How can I leverage the chemical properties of the amine group to improve solubility?
Answer: The primary amine (-NH2) group on the thiadiazole ring is basic.[6][7] In a neutral or alkaline aqueous solution (pH ≥ 7), this group is largely uncharged, making the molecule less polar and thus less soluble in water. By lowering the pH of the medium, you can protonate the amine group to form an ammonium salt (-NH3+). This charged species is significantly more polar and will exhibit much higher aqueous solubility.[8]
Experimental Protocol: pH-Dependent Solubility Assessment
-
Buffer Preparation: Prepare a series of biocompatible buffers (e.g., citrate, phosphate, MES) at various pH values (e.g., pH 4.0, 5.0, 6.0, 7.4).
-
Stock Dilution: Prepare a 1 mM intermediate stock of your compound in 100% DMSO.
-
Test Dilution: In a 96-well plate, add 198 µL of each buffer to different wells.
-
Initiate Precipitation: Add 2 µL of the 1 mM DMSO stock to each well (final concentration: 10 µM; final DMSO: 1%). Mix immediately by shaking for 30 seconds.
-
Incubation & Observation: Incubate the plate at room temperature for 1-2 hours. Visually inspect for precipitation or measure turbidity using a nephelometer or plate reader at ~600 nm.
-
Analysis: Identify the lowest pH at which the compound remains fully dissolved. This pH can be used for your assay, provided it is compatible with your biological system.
Trustworthiness Check: It is critical to run a parallel experiment to confirm that the altered pH does not adversely affect your cells or enzyme. This "vehicle control" is essential for valid results.
Q4: pH modification is not compatible with my cells. What are my options for co-solvents?
Answer: Co-solvency is a technique where a water-miscible organic solvent is used in combination with water to reduce the overall polarity of the solvent system, thereby increasing the solubility of a hydrophobic compound.[9][10][11][12] For cell-based assays, the choice of co-solvent is critical to minimize cytotoxicity.
Data Presentation: Common Biocompatible Co-solvents
| Co-solvent | Typical Final Conc. Range in Cell Culture | Key Considerations |
| Ethanol | 0.1% - 1.0% | Can induce cellular stress at higher concentrations.[13] |
| Polyethylene Glycol 400 (PEG 400) | 0.1% - 1.0% | Generally well-tolerated; can enhance solubility of many compounds.[10][13] |
| Propylene Glycol (PG) | 0.1% - 0.5% | Good solubilizing agent but can have higher cytotoxicity than PEG 400.[13] |
| Tween® 20 / Tween® 80 | 0.01% - 0.1% | Non-ionic surfactants. Primarily for enzyme/biochemical assays , as they can disrupt cell membranes.[13][14] |
Experimental Protocol: Co-solvent Formulation
-
Prepare Co-solvent Stock: Create a 10% solution of your chosen co-solvent (e.g., 10% PEG 400) in your final assay buffer.
-
Dissolve Compound: Attempt to dissolve this compound directly in this 10% co-solvent/buffer mixture to your desired final concentration.
-
Alternative (Pre-mixing): If direct dissolution fails, dissolve the compound in a minimal amount of DMSO first. Then, dilute this stock into the co-solvent/buffer mixture. This two-step process can sometimes prevent precipitation more effectively.
Caption: Mechanism of "solvent shock" leading to precipitation.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I just increase the final DMSO concentration in my assay to above 1%? A: This is strongly discouraged. While it might improve solubility, DMSO concentrations above 0.5%-1% are frequently toxic to cells, can alter gene expression, and may act as an inhibitor or activator in enzymatic assays, thus confounding your results.[5] Always determine the maximum tolerable DMSO concentration for your specific system with a vehicle control.
Q: My compound seems to precipitate over the course of a long (24-48h) incubation. What should I do? A: This indicates an issue with kinetic vs. thermodynamic solubility. Your initial preparation may have formed a supersaturated, metastable solution that precipitates over time.[14] Consider including a solubility-enhancing agent like a low concentration of bovine serum albumin (BSA) if compatible with your assay, as proteins can sometimes bind to and stabilize small molecules in solution.[14] Alternatively, a lower, more stable final concentration may be required.
Q: What if my compound precipitates inside my cells? A: Intracellular precipitation is a complex issue often related to high lipophilicity and lysosomal trapping. This is difficult to diagnose without advanced imaging. If you suspect this, lowering the treatment concentration is the most immediate and effective troubleshooting step.
Q: Are there other, more advanced formulation strategies I can try? A: Yes, for drug development, strategies like forming inclusion complexes with cyclodextrins or using lipid-based formulations (e.g., self-emulsifying systems) are common.[1][15][16] These methods encapsulate the drug to enhance its aqueous solubility and are powerful tools, though they require more significant formulation development.[17]
References
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- Creative Chemistry. (n.d.). Solubility and pH of amines.
- Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
- PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
- ResearchGate. (2014). How to enhance drug solubility for in vitro assays?.
- ChemGulf. (2025). How do amines and amides affect the pH of a solution?.
- SpringerLink. (2025). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
- BenchChem. (2025). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
- BenchChem. (2025). How to prevent "Antibacterial agent 102" precipitation in assays.
- Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
- World Journal of Pharmaceutical Research. (2020). CO-SOLVENCY.
- PMC - NIH. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- ResearchGate. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
- BenchChem. (2025). Technical Support Center: Improving Aromoline Solubility for In Vivo Studies.
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- Chemistry LibreTexts. (2023). Advanced Properties of Amines.
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Stability of 3-Morpholino-1,2,4-thiadiazol-5-amine in different solvents and pH
Welcome to the technical support center for 3-Morpholino-1,2,4-thiadiazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide insights and practical advice on assessing the stability of this compound. Given the limited publicly available stability data for this compound, this document will focus on empowering you to conduct your own comprehensive stability assessment through forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: Is there any available data on the stability of this compound in different solvents and at various pH levels?
Currently, there is a lack of specific published studies detailing the stability of this compound in a wide range of solvents and pH conditions. However, the 1,2,4-thiadiazole ring system is generally known to be relatively stable.[1] To definitively understand its stability profile in your specific application, conducting a forced degradation study is highly recommended.[2][3][4]
Q2: What is a forced degradation study and why is it necessary?
A forced degradation study, also known as stress testing, is a series of experiments where a drug substance is intentionally exposed to harsh conditions, such as high temperatures, humidity, light, and a range of acidic and basic pHs.[3][4] The goal is to accelerate the degradation process to identify potential degradation products and understand the degradation pathways. This information is crucial for developing stable formulations, establishing appropriate storage conditions, and creating stability-indicating analytical methods.[2][5]
Q3: What are the likely degradation pathways for a 1,2,4-thiadiazole derivative like this one?
While specific pathways for this molecule are not documented, 1,2,4-thiadiazoles are generally stable due to the aromaticity of the ring. They can be more stable to acid, alkali, oxidizing, and reducing agents compared to other heterocyclic systems.[1] However, under forcing conditions, potential degradation could involve hydrolysis of the amine or morpholino groups or cleavage of the thiadiazole ring.
Q4: What analytical techniques are best suited for a stability study of this compound?
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and effective technique for quantifying the parent compound and separating its degradation products.[6] For the identification of unknown degradation products, Mass Spectrometry (MS) coupled with HPLC (LC-MS) is indispensable.
Troubleshooting and Experimental Design Guide: Forced Degradation Study
This section provides a comprehensive guide to designing and executing a forced degradation study for this compound.
Objective
To evaluate the intrinsic stability of this compound under various stress conditions and to identify its primary degradation pathways and products.
Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
Materials & Reagents
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Acids: Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄)
-
Bases: Sodium hydroxide (NaOH), Potassium hydroxide (KOH)
-
Oxidizing agent: Hydrogen peroxide (H₂O₂)
-
Buffers for pH adjustment
-
Class A volumetric flasks and pipettes
-
HPLC system with UV/PDA detector and preferably a mass spectrometer (LC-MS)
-
pH meter
-
Photostability chamber
-
Oven
Experimental Protocols
1. Stock Solution Preparation
-
Accurately weigh and dissolve this compound in a suitable solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Expert Insight: A good starting point for a solvent is a 50:50 mixture of acetonitrile and water. Ensure the compound is fully dissolved. Sonication may be used if necessary.
-
2. Stress Conditions
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3] You may need to adjust the conditions (concentration of stressor, temperature, time) to achieve this target.
| Stress Condition | Recommended Parameters | Justification |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | To assess stability in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | To evaluate susceptibility to basic conditions. |
| Oxidative Stress | 3% H₂O₂ at room temperature for 24 hours | To determine the potential for oxidative degradation. |
| Thermal Stress | Solid-state: 80°C for 48 hoursSolution: 60°C for 48 hours | To test for thermally induced degradation. |
| Photolytic Stress | Expose solid and solution to UV and visible light as per ICH Q1B guidelines | To assess light sensitivity. |
Step-by-Step Stress Exposure:
-
For each condition, transfer a known volume of the stock solution into separate vials.
-
Add the stressor (acid, base, or H₂O₂).
-
For thermal and photolytic studies, expose the samples to the specified conditions.
-
Maintain a control sample (stock solution without any stressor) at room temperature, protected from light.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples to a pH of ~7 using an appropriate acid or base before HPLC analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
3. HPLC Method Development
A stability-indicating method must be able to separate the parent peak from all degradation product peaks.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determine the λmax of this compound using a UV-Vis spectrophotometer or a PDA detector.
-
Injection Volume: 10 µL
4. Data Interpretation
-
Peak Purity: Use a PDA detector to assess the peak purity of the parent compound in the stressed samples. This ensures that no degradation product is co-eluting.
-
% Degradation Calculation: % Degradation = [(Initial Area - Stressed Area) / Initial Area] * 100
-
Mass Balance: The sum of the assay of the parent compound and the area of all degradation products should be close to 100% of the initial assay. This demonstrates that all significant degradation products are accounted for.
-
Degradant Identification: Use LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products. This data, along with knowledge of the parent structure, can be used to propose the structures of the degradants.
References
-
Kamkhede, D.B., & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9). Available at: [Link]
-
PubChem. (n.d.). 3-Hydroxy-4-morpholino-1,2,5-thiadiazole. Retrieved from [Link]
-
Pharma Tutor. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. Available at: [Link]
- Roge, A.B., Tarte, P.S., Kumare, M.M., Shendarkar, G.R., & Vadvalkar, S.M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4).
- Roge, A.B., Tarte, P.S., Kumare, M.M., Shendarkar, G.R., & Vadvalkar, S.M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1).
-
PubChem. (n.d.). 3-Chloro-4-morpholino-1,2,5-thiadiazole. Retrieved from [Link]
- Google Patents. (n.d.). US20110092507A1 - Process for preparing R-(+)-3-morpholino-4-(3- tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole.
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Scientific Research Publishing. (n.d.). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Retrieved from [Link]
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OPUS. (2025). Analytical Methods. Retrieved from [Link]
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ResearchGate. (n.d.). Three-Component Coupling of Aromatic Aldehydes, 1-Morpholino-2-nitroalkenes, and 3-Aminoazoles via Boron Trifluoride Etherate Catalysis: Reaction Pathway and Features of the Formation of Intermediates. Retrieved from [Link]
-
ISRES. (n.d.). 174 Thiadiazoles and Their Properties. Retrieved from [Link]
-
Iraqi Academic Scientific Journals. (2023). Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. Journal of Kufa for Chemical Sciences, 1(3). Available at: [Link]
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MDPI. (2019). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Molecules, 24(15), 2758. Available at: [Link]
-
Pharmaffiliates. (n.d.). 1-Amino-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-2-ol. Retrieved from [Link]
-
Arctom Scientific. (n.d.). CAS NO. 138588-29-1 | this compound. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Retrieved from [Link]
-
ResearchGate. (2018). 5-Amino-3-methyl-1,2,4-thiadiazole. Retrieved from [Link]
-
MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Chemistry, 4(4), 1438-1473. Available at: [Link]
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Identifying and minimizing byproducts in morpholino-thiadiazole synthesis
Technical Support Center: Synthesis of Morpholino-Thiadiazoles
Welcome to the technical support center for the synthesis of morpholino-thiadiazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you identify and minimize byproducts, thereby improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles bearing a morpholino group?
The most prevalent and versatile method involves the acid-catalyzed cyclization of an N-acylthiosemicarbazide intermediate.[1][2] This intermediate is typically formed by reacting a morpholino-substituted carboxylic acid derivative (like an acyl chloride or ester) with thiosemicarbazide. The subsequent intramolecular cyclodehydration, promoted by a strong acid, yields the desired 1,3,4-thiadiazole ring.
Q2: What is the mechanism of the acid-catalyzed cyclization of acylthiosemicarbazides?
The reaction proceeds via a well-established mechanism.[1] First, the carbonyl oxygen of the acylthiosemicarbazide intermediate is protonated by the acid catalyst, making the carbonyl carbon more electrophilic. The nucleophilic sulfur atom then attacks this activated carbon, initiating the cyclization. A subsequent series of proton transfers and dehydration steps leads to the formation of the stable, aromatic 1,3,4-thiadiazole ring.
}
Q3: Which acid catalysts are most effective for the cyclization step?
Strong dehydrating acids are typically required. Commonly used catalysts include:
-
Concentrated Sulfuric Acid (H₂SO₄): Highly effective but can lead to charring or decomposition if the temperature is not carefully controlled (often run at 0°C).[3]
-
Phosphorus Oxychloride (POCl₃): A powerful dehydrating agent that often gives high yields but is toxic and requires careful handling.[2]
-
Polyphosphoric Acid (PPA): Acts as both a catalyst and a solvent at elevated temperatures, often leading to clean reactions.[4]
-
Propylphosphonic Anhydride (T3P®): A milder and safer alternative that can improve yields and reduce byproducts.[5]
The choice of catalyst depends on the specific substrate and its sensitivity to harsh conditions.
Q4: I see both 1,3,4-thiadiazoles and 1,2,4-triazoles being synthesized from thiosemicarbazides. What determines the outcome?
The reaction medium is the critical factor.
-
Acidic Medium: Promotes intramolecular cyclization via the sulfur atom, leading to the formation of the 1,3,4-thiadiazole ring.[6]
-
Alkaline (Basic) Medium: Favors cyclization through the nitrogen atom (N4) of the thiosemicarbazide backbone, resulting in a 1,2,4-triazole-3-thione derivative.[7]
Controlling the pH is therefore essential to ensure the regioselectivity of the cyclization.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low or No Yield of the Desired Product
Probable Causes:
-
Suboptimal Reaction Conditions: The temperature may be too low for the cyclization to proceed efficiently, or the reaction time may be insufficient.[8] Conversely, excessively high temperatures can cause decomposition of starting materials or the final product.[9]
-
Impure Reagents: Impurities in the starting morpholino-carboxylic acid or thiosemicarbazide can inhibit the reaction. Moisture in the solvent can hydrolyze reagents like POCl₃.[8][10]
-
Inefficient Catalyst: The chosen acid catalyst may not be strong enough, or it may have degraded over time.
-
Losses During Workup: The product may have partial solubility in the aqueous phase during extraction, or it may be lost during recrystallization if an inappropriate solvent is used or the solution is not cooled sufficiently.[9][11]
Recommended Solutions:
-
Optimize Conditions: Systematically vary the temperature and reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Verify Reagent Quality: Use freshly opened or purified reagents. Ensure solvents are anhydrous, especially when using moisture-sensitive catalysts like POCl₃.
-
Change Catalyst: If H₂SO₄ is causing decomposition, switch to a milder agent like PPA or T3P®.[4][5]
-
Refine Workup: After quenching the reaction in ice water and neutralizing, extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times. Perform a careful recrystallization, testing various solvent systems to maximize recovery.
Problem 2: Multiple Spots on TLC / Impure NMR Spectrum
This almost always indicates the presence of byproducts or unreacted starting materials.
Probable Cause A: Presence of 1,3,4-Oxadiazole Byproduct
This is the most common byproduct. It forms through a competitive cyclization pathway where the carbonyl oxygen attacks the thiocarbonyl carbon instead of the sulfur.[3][12]
Recommended Solutions:
-
Choose a Thionating Cyclizing Agent: Reagents like Phosphorus Pentasulfide (P₂S₅) or Lawesson's reagent strongly favor thiadiazole formation.[12] If starting from an acylhydrazine, these can be used to convert the intermediate directly.
-
Reagent Selection for Cyclization: When cyclizing an acylthiosemicarbazide, agents like POCl₃ or strong acids generally favor thiadiazole formation. However, some oxidative cyclization methods (e.g., using I₂ or HgO) can produce the oxadiazole.[3] For instance, cyclization with I₂/KI in NaOH often yields the oxadiazole, while using POCl₃ or H₂SO₄ on the same intermediate yields the thiadiazole.[3]
-
Purification: Oxadiazoles and thiadiazoles often have different polarities. Careful column chromatography or fractional crystallization can be used for separation.
}
Probable Cause B: Presence of Unreacted Acylthiosemicarbazide Intermediate
If the cyclization is incomplete, the linear intermediate will remain in the crude product.
Recommended Solutions:
-
Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or at a slightly higher temperature, while monitoring with TLC.
-
Add More Catalyst: The catalyst may have been consumed or deactivated. A fresh portion can be added to drive the reaction to completion.
-
Post-Reaction Treatment: If the intermediate is isolated, it can be re-subjected to the reaction conditions (e.g., dissolved in a solvent with fresh acid catalyst) to complete the cyclization.[4]
Problem 3: Product is an Off-Color Oil or Gum Instead of a Solid
Probable Causes:
-
Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice, preventing solidification.[13]
-
Decomposition: Harsh acidic conditions or excessive heat can lead to the formation of polymeric, tar-like substances.
-
Residual Solvent: Trapped solvent can make the product appear oily.
Recommended Solutions:
-
Purification: Attempt to purify a small amount via column chromatography to isolate the pure product, which may then crystallize.
-
Trituration: Add a non-polar solvent in which the product is insoluble (e.g., hexane, diethyl ether) to the oil. Vigorously scratch the side of the flask with a glass rod. This can induce crystallization by providing a nucleation surface and washing away soluble impurities.
-
High Vacuum: Place the sample under a high vacuum for several hours to remove any residual solvent.
-
Re-evaluate Conditions: If decomposition is suspected, repeat the synthesis under milder conditions (lower temperature, shorter time, different catalyst).
Data Presentation & Analytical Characterization
Identifying byproducts requires careful analysis of spectroscopic data.
Table 1: Troubleshooting Summary
| Problem Encountered | Probable Cause | Key Recommended Solution(s) |
|---|---|---|
| Low Yield | Incomplete reaction or decomposition. | Optimize temperature/time; use a milder catalyst like PPA.[4][8] |
| Multiple Spots on TLC | Formation of 1,3,4-oxadiazole byproduct. | Use a thionating agent or an appropriate acid catalyst (H₂SO₄, POCl₃).[3][12] |
| Unreacted intermediate. | Increase reaction time or re-subject crude to cyclization conditions.[4] | |
| Oily/Gummy Product | Impurities preventing crystallization. | Purify via column chromatography or induce crystallization by trituration.[13] |
| Product is Off-Color | Formation of tar-like decomposition products. | Repeat synthesis under milder conditions; treat with activated charcoal during recrystallization. |
Table 2: Comparative Spectroscopic Data for Product vs. Byproducts
| Feature | Morpholino-Thiadiazole (Product) | Morpholino-Oxadiazole (Byproduct) | Acylthiosemicarbazide (Intermediate) |
|---|---|---|---|
| ¹H NMR | Signals for morpholine protons (typically ~3.6-3.8 ppm & ~2.5-2.7 ppm). Aromatic/heterocyclic protons. Broad NH₂ signal.[14][15] | Similar morpholine signals. Ring protons may be slightly shifted compared to thiadiazole. | Multiple broad NH signals. Signals for morpholine protons.[7] |
| ¹³C NMR | Thiadiazole ring carbons typically resonate at ~160-170 ppm.[16] | Oxadiazole ring carbons will have distinct shifts from the thiadiazole.[12] | Carbonyl (C=O) and Thiocarbonyl (C=S) signals will be present (~165-170 ppm and ~180-185 ppm, respectively). |
| IR (cm⁻¹) | C=N stretch (~1600-1650), C-S-C stretch in the ring.[15] | C=N stretch, prominent C-O-C stretch (~1000-1100).[7] | Amide C=O stretch (~1650-1680), N-H stretches, C=S stretch (~1200-1300).[7] |
| Mass Spec | Expected molecular ion peak (M+). | Molecular ion peak will be ~16 amu lower than the thiadiazole due to O vs. S.[12] | Molecular ion peak will be ~18 amu higher than the thiadiazole (reflects addition of H₂O). |
Experimental Protocols
Protocol 1: General Synthesis of 2-Amino-5-(morpholinomethyl)-1,3,4-thiadiazole
This is a representative protocol and may require optimization.
-
Intermediate Synthesis: To a solution of morpholinoacetic acid (1 eq.) in an appropriate solvent (e.g., dichloromethane), slowly add oxalyl chloride or thionyl chloride (1.2 eq.) at 0°C. Stir for 1-2 hours. Remove the solvent under reduced pressure to obtain the crude morpholinoacetyl chloride.
-
Acylthiosemicarbazide Formation: Dissolve the crude acyl chloride in a cold, dry solvent like THF. Slowly add a solution of thiosemicarbazide (1 eq.) and a non-nucleophilic base like triethylamine (1.1 eq.) in THF. Stir at 0°C for 30 minutes, then at room temperature for 2-4 hours. Monitor by TLC.
-
Cyclization: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully add concentrated sulfuric acid (3-5 eq.) dropwise, ensuring the temperature does not rise above 5°C.
-
Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-8 hours, or until TLC indicates the disappearance of the intermediate.
-
Workup: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution to pH 7-8 using a saturated solution of sodium bicarbonate or aqueous ammonia.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol, ethanol/water mixture) or by column chromatography.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the crude product is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol, isopropanol, or mixtures like ethanol/water or DMF/water.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Hot-filter the solution through celite or fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under a vacuum.
}
References
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Al-Ghorbani, M., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(15), 4988. [Link]
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Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848. [Link]
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Kumar, A., et al. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. [Link]
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University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
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Yang, S.-J., et al. (2014). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry, 79(18), 8823–8830. [Link]
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Wang, Z., et al. (2019). A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds. Molecules, 24(8), 1490. [Link]
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Science topic: HETEROCYCLIC COMPOUNDS SYNTHESIS. ResearchGate. [Link]
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Hamidian, H., Afrooz, M., & Fozooni, S. (2012). Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. Asian Journal of Chemistry, 24(11), 5057-5059. [Link]
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Azimi, R., et al. (2021). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Pharmaceutical Chemistry Journal, 55, 350–355. [Link]
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Reddit. (2023). What are some common causes of low reaction yields? r/Chempros. [Link]
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Knak, S., et al. (2014). Synthesis and Reactivity of 2-Pyrrolidino-, 2-N-Methylpiperazino-, 2-Piperidino-, and 2-Morpholino-1,3,4-thiadiazines. Journal of Heterocyclic Chemistry, 51(S1), E235-E246. [Link]
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Eldebss, T. M. A., et al. (2022). Design, Synthesis of New 1,2,4-Triazole/1,3,4-Thiadiazole with Spiroindoline, Imidazo[4,5-b]quinoxaline and Thieno[2,3-d]pyrimidine from Isatin Derivatives as Anticancer Agents. Molecules, 27(3), 820. [Link]
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Gene Tools, LLC. (2018). Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples. [Link]
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Yakimovich, A. A., et al. (2021). 4-(7-Bromobenzo[d][1]thiadiazol-4-yl)morpholine. Molbank, 2021(4), M1291. [Link]
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Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. [Link]
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Shcherbakov, S. V., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5159. [Link]
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Shcherbakov, S. V., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(21), 7244. [Link]
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Palaska, E., et al. (2001). Synthesis of some new 1-acylthiosemicarbazides, 1,3,4-oxadiazoles, 1,3,4-thiadiazoles and 1,2,4-triazole-3-thiones and their anti-inflammatory activities. Arzneimittelforschung, 51(6), 478-84. [Link]
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da Silva, A. C. S., et al. (2022). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules, 27(19), 6667. [Link]
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de Oliveira, C. A., et al. (2012). NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Derivatives. Magnetic Resonance in Chemistry, 50(7), 515-22. [Link]
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Le, T. N., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. [Link]
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Brown, T., et al. (2014). Synthesis of triazole-linked morpholino oligonucleotides via Cu(I) catalysed cycloaddition. Organic & Biomolecular Chemistry, 12(22), 3686-3691. [Link]
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Request PDF on ResearchGate. NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. [Link]
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Abdel-Wahab, B. F., et al. (2018). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 23(11), 2824. [Link]
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Baltaş, N., & Çınar, Z. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science and Technology, 20(1), 327-340. [Link]
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Kumar, P., et al. (2019). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method. ChemistrySelect, 4(41), 12089-12094. [Link]
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Lalgudi, S. P., et al. (2023). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. International Journal of Molecular Sciences, 24(14), 11462. [Link]
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Farghaly, A. M., et al. (1991). Synthesis of some thiazole-, 1,3,4-thiadiazole-, and 4H-1,2,4-triazole derivatives of pyrazolo[3,4-b]quinoline. Archiv der Pharmazie, 324(1), 19-24. [Link]
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Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848. [Link]
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ResearchGate. (2020). (PDF) Synthesis of 1,3,4-Thiadiazoles: Review. [Link]
- Summerton, J. E., & Weller, D. D. (2012). Method of synthesis of morpholino oligomers.
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Technical Support Center: Optimizing Reaction Conditions for Coupling Morpholine to a Thiadiazole Ring
Welcome to the technical support center for the synthesis of morpholine-substituted thiadiazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, troubleshoot experiments, and achieve reliable, high-yield results. Our approach is grounded in mechanistic principles and validated by field-proven insights to ensure the scientific integrity of your work.
Section 1: Troubleshooting Guide
This section is dedicated to resolving specific issues you may encounter during the coupling of morpholine to a thiadiazole ring. We will explore both Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr) pathways.
Issue 1: Low to No Product Formation
Q: I am not observing any significant formation of my desired morpholine-thiadiazole product. What are the likely causes and how can I address this?
A: This is a common yet multifaceted problem. The solution depends on the coupling strategy employed.
For Palladium-Catalyzed Buchwald-Hartwig Amination:
-
Inactive Catalyst: The active Pd(0) species may not be forming or is being deactivated. Ensure your palladium source and ligand are of high purity. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure that the reaction conditions facilitate its reduction to Pd(0), which is the active catalytic species.[1] Amines with α-hydrogens can aid in this reduction.[1] Consider using a pre-activated Pd(0) catalyst or a precatalyst system known for its stability and ease of activation.[2]
-
Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.[3] For electron-rich thiadiazoles, sterically hindered biarylphosphine ligands are often effective. For more complex substrates, N-heterocyclic carbene (NHC) ligands might offer better stability and reactivity.[4][5]
-
Incorrect Base: The base plays a critical role in the deprotonation of the amine and the subsequent transmetalation step.[6] Strong bases like sodium tert-butoxide (NaOtBu) are commonly used, but can degrade sensitive functional groups. If your substrate is base-sensitive, consider weaker inorganic bases like Cs₂CO₃ or K₃PO₄. The solubility of the base can also be a factor; water can sometimes increase the reaction rate by improving the solubility of the base.[7]
-
Reagent Purity: The purity of morpholine and the halo-thiadiazole is critical. Trace impurities in amines can poison the catalyst.[8] It is recommended to distill liquid amines or purify them through a short plug of activated alumina.[8]
For Nucleophilic Aromatic Substitution (SNAr):
-
Insufficiently Activated Thiadiazole Ring: SNAr reactions require the aromatic ring to be electron-deficient to be susceptible to nucleophilic attack. The thiadiazole ring itself is electron-withdrawing, but additional electron-withdrawing groups on the ring will significantly enhance reactivity.[9] If your thiadiazole is not sufficiently activated, this pathway may not be viable under standard conditions.
-
Suboptimal Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMF, DMSO, or MeCN are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[9]
-
Inadequate Temperature: While some highly activated systems may react at room temperature, many SNAr reactions require heating to overcome the activation energy barrier.[9][10]
Issue 2: Formation of Significant Side Products
Q: My reaction is producing a complex mixture of byproducts, with only a low yield of the desired product. What are these side products and how can I minimize their formation?
A: The nature of the side products can provide valuable clues about what is going wrong in your reaction.
Common Side Products in Buchwald-Hartwig Amination:
-
Hydrodehalogenation: This is the replacement of the halide on the thiadiazole with a hydrogen atom. This can be caused by β-hydride elimination from the palladium amide intermediate or by other reduction pathways.[7] To minimize this, ensure a sufficiently high concentration of morpholine and consider a ligand that promotes reductive elimination over β-hydride elimination.
-
Heck Arylation: This can occur if the thiadiazole substrate has available C-H bonds for coupling, competing with the desired C-N bond formation.[11] Optimizing the ligand and reaction temperature can help to favor the amination pathway.
-
Homocoupling: Dimerization of the halo-thiadiazole can occur, particularly at higher temperatures. Reducing the reaction temperature or using a more active catalyst at a lower loading can mitigate this.
Common Side Products in SNAr:
-
Di-substitution: If your thiadiazole has more than one leaving group, you may observe the formation of a di-morpholino-thiadiazole product. To favor mono-substitution, use a controlled stoichiometry of morpholine (closer to 1 equivalent) and conduct the reaction at a lower temperature.[9]
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting common issues in morpholine-thiadiazole coupling.
Section 2: Frequently Asked Questions (FAQs)
Q1: Which coupling method should I choose: Buchwald-Hartwig or SNAr?
A: The choice depends primarily on the electronic properties of your thiadiazole substrate.
-
Choose SNAr if your thiadiazole is highly electron-deficient, for instance, if it contains strong electron-withdrawing groups. This method is often operationally simpler and avoids the use of expensive metal catalysts.
-
Choose Buchwald-Hartwig amination for less activated or electron-rich thiadiazoles. This method is more versatile and has a broader substrate scope.[12]
Q2: What are the best solvents for Buchwald-Hartwig amination of morpholine?
A: Aprotic solvents are generally preferred.
-
Toluene and xylene are commonly used and often give good results.[7][13]
-
Dioxane is also a popular choice.[13]
-
Ethereal solvents like THF can also be effective.[1]
-
It's important to avoid chlorinated solvents and acetonitrile, as they can inhibit the palladium catalyst.[14]
Q3: How critical is the exclusion of air and moisture in these reactions?
A: For Buchwald-Hartwig aminations, it is highly critical. The Pd(0) catalyst and many phosphine ligands are sensitive to oxidation. Therefore, the reaction should be set up under an inert atmosphere (e.g., argon or nitrogen).[1] While some modern precatalysts show improved air stability, it is good practice to degas solvents and use Schlenk techniques. For SNAr reactions, the exclusion of air is generally less critical, but moisture should be avoided if using water-sensitive reagents.
Q4: Can I use microwave irradiation to accelerate the reaction?
A: Yes, microwave heating can be very effective in accelerating both Buchwald-Hartwig and SNAr reactions, often leading to significantly shorter reaction times and potentially higher yields.[7][10] It is an excellent tool for rapid reaction optimization.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the halo-thiadiazole (1.0 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), and ligand (e.g., XPhos, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.4 mmol), morpholine (1.2 mmol), and anhydrous solvent (e.g., toluene, 5 mL).
-
Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the activated halo-thiadiazole (1.0 mmol) and a suitable solvent (e.g., DMF or MeCN, 10 mL).
-
Addition of Amine: Add morpholine (1.1 mmol) to the solution.
-
Reaction: Stir the mixture at the appropriate temperature (room temperature to reflux) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.
Reaction Parameter Comparison Table
| Parameter | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Substrate Scope | Broad (electron-rich and -poor thiadiazoles) | Narrow (electron-deficient thiadiazoles) |
| Catalyst | Palladium complex (e.g., Pd(OAc)₂, Pd₂(dba)₃) | None |
| Ligand | Phosphine or NHC ligand required | None |
| Base | Strong base often required (e.g., NaOtBu) | Often not required, or a mild base is sufficient |
| Solvent | Aprotic (Toluene, Dioxane, THF) | Polar aprotic (DMF, DMSO, MeCN) |
| Temperature | Typically elevated (80-110 °C) | Varies (Room temperature to reflux) |
| Atmosphere | Inert atmosphere (Argon or Nitrogen) is crucial | Air is often tolerated |
Section 4: Mechanistic Overview
Buchwald-Hartwig Amination Catalytic Cycle
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.[1][14]
Nucleophilic Aromatic Substitution (SNAr) Mechanism
Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).
References
- Specific Solvent Issues with Buchwald-Hartwig Amin
- Optimizing reaction conditions for the synthesis of morpholine deriv
- Optimization of reaction conditions for palladium-catalyzed amination...
- Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
-
Nucleophilic substitution of 4,8-dibromobenzo[1,2-d:4,5-d']bis([4][11][13]thiadiazole) 1 with morpholine. ResearchGate.
- Buchwald-Hartwig Amin
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. NIH.
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Optimization of the nucleophilic aromatic substitution reaction.
- Buchwald–Hartwig amin
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central.
- Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Upd
- Optimization of the model Buchwald-Hartwig reaction of morpholine and...
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- 3. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Thiadiazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiadiazole-based compounds. This guide is designed to provide in-depth troubleshooting strategies and practical solutions to common challenges encountered during biological assays. We will delve into the underlying causes of inconsistent results and offer validated protocols to ensure the reliability and reproducibility of your data.
Introduction: The Promise and Pitfalls of Thiadiazoles
Thiadiazoles are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The thiadiazole scaffold is considered a versatile pharmacophore, in part due to its ability to mimic other biological structures and its favorable physicochemical properties that can enhance membrane permeability.[5][6][7][8] However, like many small molecules, thiadiazoles can present unique challenges in experimental settings, leading to data variability and difficulty in interpreting results. This guide will equip you with the knowledge to anticipate and overcome these hurdles.
Part 1: Troubleshooting Common Issues
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Issue 1: Compound Precipitation and Low Bioactivity
Question: My thiadiazole derivative, dissolved in DMSO, precipitates out of the aqueous assay buffer upon dilution. The observed biological activity is also much lower than expected. What is happening and how can I fix it?
Answer: This is a classic case of poor aqueous solubility, a frequent challenge with substituted thiadiazoles.[9][10] While the parent thiadiazole ring is water-soluble, the addition of lipophilic groups, such as phenyl rings, drastically reduces its solubility in water-based buffers.[9] When your DMSO stock is diluted into the aqueous assay medium, the compound's concentration exceeds its solubility limit, causing it to precipitate. The effective concentration of the compound in solution is therefore significantly lower than the nominal concentration, leading to an underestimation of its true bioactivity.[10]
Caption: A stepwise approach to addressing compound precipitation.
1. Optimizing DMSO Concentration:
-
Objective: To find the highest tolerable DMSO concentration that maintains compound solubility without affecting the assay.
-
Protocol:
-
Prepare a dilution series of your thiadiazole compound in your assay buffer, keeping the final DMSO concentration constant but below 1% (ideally ≤ 0.5%).
-
Visually inspect for precipitation after a relevant incubation time at the assay temperature.
-
Run a vehicle control with varying DMSO concentrations to assess its effect on your assay's performance.
-
2. Kinetic Solubility Assay (Nephelometry):
-
Objective: To quantitatively measure the solubility of your compound in the assay buffer.
-
Protocol:
-
Prepare a high-concentration stock solution of your thiadiazole in DMSO (e.g., 10 mM).
-
In a 96-well plate, add your assay buffer.
-
Use a liquid handler to add small volumes of the DMSO stock to the buffer to create a concentration gradient.
-
Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
-
Table 1: Recommended Co-solvents and Surfactants
| Agent | Typical Starting Concentration | Considerations |
| Ethanol | 1-5% | Can affect enzyme activity and cell viability. |
| Polyethylene Glycol 400 (PEG 400) | 1-10% | Generally well-tolerated by cells. |
| Tween® 80 / Triton™ X-100 | 0.01-0.1% | Can interfere with some assays; critical for mitigating aggregation.[11] |
| β-Cyclodextrins | 1-10 mM | Can encapsulate the compound to improve solubility. |
Issue 2: Inconsistent Results and High Variability Between Replicates
Question: My assay results are highly variable, even within the same experiment. I've confirmed the compound is in solution, but the dose-response curves are not reproducible. What are the potential causes?
Answer: Inconsistent results, when solubility is not the issue, often point towards compound instability, interference with the assay technology, or the formation of colloidal aggregates.
The chemical purity and stability of your thiadiazole derivative are paramount for obtaining reliable data.[10] While the thiadiazole ring is generally stable due to its aromaticity, certain substituents can be prone to degradation under specific assay conditions (e.g., pH, light, temperature).[1][10]
-
Actionable Steps:
-
Confirm Identity and Purity: Use analytical techniques like HPLC, LC-MS, and NMR to confirm the identity and purity of your compound.[10] A purity of >95% is recommended for most biological assays.
-
Assess Stability: Incubate your compound in the assay buffer under the exact experimental conditions for the duration of the assay. Re-analyze the sample by HPLC or LC-MS to check for degradation products.
-
Thiadiazole compounds can interfere with common assay readouts, particularly those based on fluorescence or colorimetry.[10]
-
Actionable Steps:
-
Run Interference Controls: Test your compound in the assay in the absence of the biological target. A signal in this control indicates direct interference.
-
Spectral Scanning: If using a fluorescence-based assay, perform excitation and emission scans of your compound to identify any spectral overlap with your assay's fluorophore.
-
At certain concentrations, small molecules can form colloidal aggregates that non-specifically inhibit enzymes and other proteins, leading to false-positive results.[11] This is a notorious issue in high-throughput screening.[12][13]
-
Actionable Steps:
-
Include a Detergent: The inclusion of a non-ionic detergent, such as Triton X-100 or Tween 80 (typically at 0.01-0.1%), in the assay buffer can disrupt the formation of aggregates.[11]
-
Counter-Screen: Test your compound against an unrelated enzyme to check for non-specific inhibition.
-
Dynamic Light Scattering (DLS): This technique can be used to directly detect the presence of aggregates in your compound solution.
-
Caption: A logical flow for diagnosing sources of assay variability.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why are some thiadiazole derivatives considered "frequent hitters" in high-throughput screens?
A1: Certain thiadiazole scaffolds, particularly 2-aminothiazoles, have been identified as "frequent hitters" or promiscuous inhibitors.[11] This can be due to their propensity to form aggregates or their reactivity towards cellular nucleophiles, such as the cysteine residues in the active sites of many enzymes.[11] It is crucial to perform rigorous follow-up studies to rule out non-specific activity when a thiadiazole is identified as a hit in a primary screen.
Q2: My thiadiazole compound shows activity in a cell-based assay but not in a biochemical assay with the purified target protein. What could be the reason?
A2: This discrepancy can arise from several factors:
-
Metabolic Activation: The compound may be a pro-drug that is metabolically activated to its active form within the cell.
-
Off-Target Effects: The observed cellular activity might be due to the compound hitting a different target within the cell, not the one you are testing biochemically.
-
Assay Conditions: The conditions of the biochemical assay (e.g., buffer composition, pH, co-factors) may not be optimal for the compound's activity or stability.
-
Cellular Accumulation: The compound might accumulate inside the cells to a much higher concentration than what is used in the biochemical assay.
Q3: Are there any specific considerations for storing thiadiazole compounds?
A3: Yes. As a general best practice, thiadiazole compounds should be stored as dry powders at -20°C or -80°C and protected from light. For solutions, prepare high-concentration stocks in an anhydrous solvent like DMSO and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which can compromise compound stability.
References
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Shishkin, V. N., et al. (2017). Towards the rational design of novel drugs based on solubility, partitioning/distribution, biomimetic permeability and biological activity exemplified by 1,2,4-thiadiazole derivatives. RSC Advances, 7(59), 37169-37178. Retrieved from [Link]
- ISRES Publishing. (2021). 174 Thiadiazoles and Their Properties.
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Kregar, A., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 13(12), 1935-1941. Retrieved from [Link]
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Genc, N., et al. (2024). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 29(8), 1819. Retrieved from [Link]
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Ahmad, Z., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29337-29352. Retrieved from [Link]
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Ahmad, Z., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29337-29352. Retrieved from [Link]
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Kopanska, K., et al. (2022). Cooperativity of ESPT and Aggregation-Induced Emission Effects—An Experimental and Theoretical Analysis of a 1,3,4-Thiadiazole Derivative. International Journal of Molecular Sciences, 23(24), 15609. Retrieved from [Link]
- BenchChem. (n.d.). Navigating the Novelty of Thiadiazole Derivatives: A Comparative Guide for Researchers.
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Kim, Y. C., et al. (2009). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 17(13), 4716-4724. Retrieved from [Link]
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Kopanska, K., et al. (2022). Spectroscopic characterization and assessment of microbiological potential of 1,3,4-thiadiazole derivative showing ESIPT dual fluorescence enhanced by aggregation effects. Scientific Reports, 12(1), 22176. Retrieved from [Link]
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Ahmad, Z., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29337-29352. Retrieved from [Link]
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Taha, E. A., et al. (2020). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. Turkish Journal of Pharmaceutical Sciences, 17(5), 489-498. Retrieved from [Link]
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Kumar, S., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Chemistry, 4(4), 1436-1461. Retrieved from [Link]
-
Wieckowska, A., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 25(16), 3604. Retrieved from [Link]
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Matysiak, J. (2018). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Current Medicinal Chemistry, 25(27), 3247-3266. Retrieved from [Link]
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Falsafi, S. R., et al. (2021). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Pharmaceutical Sciences, 27(1), 93-102. Retrieved from [Link]
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Ahmad, Z., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29337-29352. Retrieved from [Link]
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Gornowicz, A., et al. (2020). Thiadiazole derivatives as anticancer agents. Pharmacological Reports, 72(4), 795-809. Retrieved from [Link]
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Matysiak, J. (2018). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. Current Medicinal Chemistry, 25(27), 3247-3266. Retrieved from [Link]
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Bieschke, J., et al. (2006). A high-throughput screen for compounds that inhibit aggregation of the Alzheimer's peptide. Biochemistry, 45(33), 10039-10047. Retrieved from [Link]
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Soria, R. I., et al. (2014). High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors. PLoS ONE, 9(1), e85829. Retrieved from [Link]
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Foroumadi, A., et al. (2018). Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review. Journal of Pharmaceutical and Health Sciences, 6(1), 1-13. Retrieved from [Link]
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Shishkina, S. V., et al. (2015). Impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. Physical Chemistry Chemical Physics, 17(33), 21446-21456. Retrieved from [Link]
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Mstafa, Y. F., et al. (2021). Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 26(13), 4039. Retrieved from [Link]
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Yurttaş, L., et al. (2018). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Molecules, 23(10), 2639. Retrieved from [Link]
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Technical Support Center: Enhancing Cell Permeability of 3-Morpholino-1,2,4-thiadiazol-5-amine
Welcome to the technical support guide for 3-Morpholino-1,2,4-thiadiazol-5-amine and its derivatives. This document is designed for drug development professionals and researchers encountering challenges with the cellular uptake of this promising heterocyclic scaffold. We will explore the underlying reasons for potential low permeability and provide a structured, evidence-based approach to systematically diagnose and resolve these issues.
Frequently Asked Questions (FAQs): Understanding the Permeability Challenge
This section addresses the most common initial questions researchers face when working with this compound class.
Q1: My this compound derivative shows high potency in biochemical assays but poor activity in cell-based models. Why might this be?
A significant drop in activity when moving from a purified target (biochemical) to a whole-cell (cell-based) assay often points to a lack of target engagement within the cellular environment. The most common reason for this is poor cell permeability; the compound simply cannot reach its intracellular target at a sufficient concentration.[1][2] For a therapeutic agent to be effective, it must first cross the cell membrane.
Q2: What are the key structural features of this compound that likely limit its cell permeability?
The structure of this molecule contains several features that can hinder its ability to passively diffuse across the lipid bilayer of a cell membrane.
-
Primary Amine (-NH₂): The 5-amine group is the most significant contributor to poor permeability. At physiological pH (~7.4), this basic group will be predominantly protonated (-NH₃⁺). Charged species have extremely low permeability coefficients and cannot easily cross the hydrophobic membrane core.[3][4]
-
Polar Surface Area (PSA): The combination of the morpholine ring (with its oxygen and nitrogen atoms) and the nitrogen-rich thiadiazole ring contributes to a significant polar surface area. High PSA is strongly correlated with poor membrane permeability, as it indicates a high desolvation energy penalty for the molecule to move from the aqueous extracellular space into the lipid membrane.[5][6] Generally, a PSA of less than 120 Ų is considered favorable for permeability.[6]
-
Lipophilicity (LogP): The molecule's structure suggests a relatively low lipophilicity (hydrophobicity). The octanol-water partition coefficient (LogP) is a measure of this property, and for passive diffusion, a LogP value between 1 and 3 is often considered optimal.[1] Compounds that are too polar (low LogP) prefer to stay in the aqueous phase, while compounds that are too lipophilic (high LogP) may get trapped within the membrane.[7]
Q3: How can I quantitatively measure the cell permeability of my compound?
Two industry-standard in vitro assays are essential for evaluating permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[8][9] It is a cost-effective, high-throughput method to specifically assess passive diffusion, which is a key mechanism for drug absorption.[10]
-
Caco-2 Cell Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which are derived from human colon adenocarcinoma and mimic the intestinal epithelium.[11][12] Unlike PAMPA, the Caco-2 model includes not only passive diffusion but also the effects of active transport proteins, including efflux pumps (like P-glycoprotein) that can actively remove compounds from the cell.[11][13]
Q4: My compound was tested in both PAMPA and Caco-2 assays. How do I interpret the results?
Comparing the results of these two assays provides a powerful diagnostic tool.
-
Low Permeability in PAMPA: This strongly indicates that the compound has poor intrinsic passive permeability due to unfavorable physicochemical properties (e.g., high polarity, low lipophilicity).[1]
-
High Permeability in PAMPA but Low in Caco-2 (Apical-to-Basolateral): This classic profile suggests that the compound is a substrate for active efflux. The molecule can passively enter the cell, but it is immediately pumped out by transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[9][13] This is confirmed by performing a bi-directional Caco-2 assay and calculating the efflux ratio. An efflux ratio greater than 2 is a strong indicator of active efflux.[12][13]
-
Good Correlation Between PAMPA and Caco-2: If the permeability values from both assays are similar (whether high or low), it suggests that passive diffusion is the primary mechanism governing the compound's transit and that active transport does not play a significant role.[9]
Troubleshooting Guide: From Diagnosis to Action
This guide provides a structured approach to troubleshooting based on experimental outcomes.
Experimental Decision Workflow
Caption: Workflow for diagnosing and addressing low cell permeability.
Scenario-Based Troubleshooting
| Scenario | Experimental Observation | Probable Cause | Recommended Action |
| 1 | Low permeability in the PAMPA assay. Low A→B permeability in the Caco-2 assay with a low efflux ratio (<2). | Poor Passive Diffusion. The compound's intrinsic physicochemical properties are unfavorable for crossing the lipid membrane. Efflux is not the primary problem. | Focus on strategies to improve passive permeability. The most effective approach is a prodrug strategy to mask the primary amine. Alternatively, pursue structural modifications to increase lipophilicity (LogP) and/or decrease polar surface area (PSA).[1] |
| 2 | High permeability in the PAMPA assay. Low A→B permeability in the Caco-2 assay with a high efflux ratio (>2). | Active Efflux. The compound is a substrate for an efflux transporter (e.g., P-gp). It can enter the cell but is actively pumped out.[13] | For in vitro studies, you can co-incubate with a known efflux pump inhibitor (e.g., verapamil for P-gp) to confirm the mechanism.[13] For medicinal chemistry efforts, focus on structural modifications to reduce recognition by the transporter, which may involve altering hydrogen bonding patterns or overall conformation. |
| 3 | Poor compound recovery in both donor and acceptor wells across assays. | Poor Solubility or Non-Specific Binding. The compound may be precipitating in the aqueous assay buffer or binding to the plasticware. | Ensure the final concentration of any co-solvent (like DMSO) is consistent and low (typically ≤1%) to maintain membrane/cell integrity.[14] Use low-binding plates if available. Consider a prodrug strategy that also enhances aqueous solubility. |
Strategies for Enhancing Permeability
Once poor passive diffusion is identified as the primary barrier, two main strategies can be employed: structural modification and the prodrug approach.
Strategy A: Structural Modification
This involves making permanent chemical changes to the core scaffold to improve its physicochemical profile. This is a classic medicinal chemistry approach but risks altering the compound's affinity for its biological target.
| Modification Target | Modification Example | Goal | Potential Risk |
| 5-amine group | Convert to a secondary or tertiary amine (e.g., N-methylation). | Reduce hydrogen bond donor count; slightly increase lipophilicity. | May alter target binding; pKa may not change enough to prevent protonation. |
| Morpholine ring | Replace with a less polar isostere (e.g., thiomorpholine or piperidine). | Decrease PSA and increase LogP. | Significant structural change that could abolish activity. |
| Thiadiazole ring | Add small, lipophilic substituents if positions are available and synthetically accessible. | Increase LogP.[15] | May introduce metabolic liabilities or disrupt target binding. |
Strategy B: The Prodrug Approach (Recommended)
A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[16] This is an ideal strategy for this compound because it masks the problematic primary amine group, neutralizing its charge and allowing for passive diffusion. Once inside the cell, cellular enzymes (like esterases or amidases) cleave the promoiety, releasing the active compound where it is needed.[2][3]
Caption: The prodrug strategy masks the polar amine for cell entry.
Common Prodrug Moieties for Amines:
-
Amides: Formed by acylating the amine. While stable, simple amides can be too stable for efficient cleavage. Activated amides are preferred.[3]
-
Carbamates: These are generally more labile than amides and are readily cleaved by cellular esterases.
-
N-Acyloxyalkyl Prodrugs: A well-established method where an acyloxyalkyl group is attached to the nitrogen, which is cleaved by esterases to an unstable intermediate that releases the parent amine.
-
N-Mannich Bases: These can increase lipophilicity and suppress the pKa of the parent amine, allowing a greater fraction to remain un-ionized at intestinal pH.[16]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is adapted from standard methodologies to assess passive permeability.[8][10][17]
Materials:
-
PAMPA plate sandwich system (e.g., 96-well Donor and Acceptor plates)
-
Lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
High and low permeability control compounds (e.g., Testosterone and Hydrocortisone)
-
LC-MS/MS for quantification
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Donor Plate: Carefully add 5 µL of the lipid solution to the membrane of each well in the donor plate. Be cautious not to puncture the membrane.
-
Prepare Donor Solutions: Dilute the test compound and controls to a final concentration of 100 µM in PBS. The final DMSO concentration should be kept below 1%.
-
Add Donor Solutions: Add 200 µL of the donor solutions to the lipid-coated donor plate wells.
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate to form the "sandwich." Incubate the assembly at room temperature for 4-18 hours in a sealed chamber to prevent evaporation.
-
Disassemble and Sample: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis. Also, analyze a reference standard of the initial donor solution (T=0).
-
Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculate Permeability: The apparent permeability coefficient (Pₑ) is calculated using an established formula that accounts for concentration changes, membrane area, and incubation time.
Protocol 2: Caco-2 Cell Permeability Assay
This protocol outlines a bi-directional assay to assess both passive permeability and active efflux.[11][18][19]
Materials:
-
Caco-2 cells and appropriate culture medium
-
Transwell inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and 6.5
-
Test compound stock solution (10 mM in DMSO)
-
Control compounds (e.g., Antipyrine for high permeability, Atenolol for low permeability)[12]
-
Lucifer Yellow for assessing monolayer integrity
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent, polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be >200 Ω·cm².[18] Additionally, perform a Lucifer Yellow rejection test to confirm tight junction integrity.[13]
-
Prepare Dosing Solutions: Prepare the test compound and controls in HBSS at the desired concentration (e.g., 10 µM).
-
Apical to Basolateral (A→B) Transport:
-
Wash the monolayers with pre-warmed HBSS.
-
Add 0.4 mL of the dosing solution to the apical (upper) chamber.
-
Add 1.2 mL of fresh HBSS to the basolateral (lower) chamber.
-
-
Basolateral to Apical (B→A) Transport:
-
Wash the monolayers with pre-warmed HBSS.
-
Add 1.2 mL of the dosing solution to the basolateral chamber.
-
Add 0.4 mL of fresh HBSS to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for 2 hours.
-
Sampling: At the end of the incubation, take samples from both the donor and receiver chambers for each direction.
-
Quantification and Calculation: Analyze all samples by LC-MS/MS. Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions. The efflux ratio is calculated as Papp(B→A) / Papp(A→B).
Data Interpretation
The calculated apparent permeability (Papp) values from the Caco-2 assay are used to classify compounds.
| Permeability Class | Papp (A→B) Value (x 10⁻⁶ cm/s) | Interpretation |
| High | > 10 | Likely to be well-absorbed in vivo. |
| Medium | 2 - 10 | Absorption is variable. |
| Low | < 2 | Likely to be poorly absorbed in vivo. |
This classification is a general guideline and may vary slightly between laboratories.
References
- Rautio, J., Kumpulainen, H., Heimbach, T., et al. (2008). Prodrugs: design and clinical applications.
- Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
- U.S.
- EURL ECVAM. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
- A. V. V. (n.d.). Prodrugs for Amines. OUCI.
- IntechOpen. (2020). Recent Advancement in Prodrugs.
- Enamine. (n.d.). Caco-2 Permeability Assay.
- Creative Bioarray. (n.d.). Caco-2 Permeability Assay.
- Technology Networks. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
- Semantic Scholar. (n.d.). Medicinal chemistry of amine prodrugs.
- Lokey Lab Protocols - Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA).
- Evotec. (n.d.). Caco-2 Permeability Assay.
- BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
- Experts@Minnesota. (1999). Novel prodrug approach for tertiary amines: Synthesis and preliminary evaluation of N-phosphonooxymethyl prodrugs. Journal of Medicinal Chemistry.
- Ghose, A. K., Viswanadhan, V. N., & Wendoloski, J. J. (1999). A knowledge-based approach in designing combinatorial or medicinal chemistry libraries for drug discovery. 1. A qualitative and quantitative characterization of known drug databases.
- BenchChem. (2025). Technical Support Center: Overcoming Poor Cell Permeability of 3-Phenoxycyclopentanamine.
- MDPI. (2019). In Silico Prediction of PAMPA Effective Permeability Using a Two-QSAR Approach.
- PubChem. (n.d.). 3-Hydroxy-4-morpholino-1,2,5-thiadiazole.
- PubChem. (n.d.). 3-Chloro-4-morpholino-1,2,5-thiadiazole.
- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
- Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry.
- Bird, A., et al. (2019).
- MDPI. (2024). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole)
- He, L., et al. (2017).
- National Institutes of Health. (n.d.). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules.
- ResearchGate. (2005).
- Shapiro, A. B. (2015). How to increase cell permeability of highly lipophillic compounds in vitro?
- Labsolu. (n.d.). This compound.
- Gede, A., & J.P. Guthrie. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. The Journal of Physical Chemistry B.
- Taylor & Francis Online. (2018). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane.
- Santa Cruz Biotechnology. (n.d.). This compound.
Sources
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Technical Support Center: Strategies to Reduce the Toxicity of Substituted Thiadiazoles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical insights and practical troubleshooting for managing and reducing the toxicity of substituted thiadiazole compounds. Our goal is to equip you with the knowledge to navigate the experimental challenges associated with this versatile scaffold, ensuring the development of safer and more effective therapeutic agents.
Part 1: Troubleshooting & FAQs
This section addresses common questions and issues encountered during the development of thiadiazole-based compounds. The question-and-answer format is designed to provide direct and actionable advice.
Q1: My lead 1,3,4-thiadiazole compound shows excellent efficacy against my target but is also highly toxic to normal cell lines. What are my immediate next steps?
A1: This is a common challenge in drug discovery. The immediate strategy is to establish a clear baseline for both efficacy and toxicity. First, determine the selectivity index (SI) of your compound, which is a critical measure of its therapeutic window. The SI is calculated as follows:
SI = IC₅₀ (or CC₅₀) in normal cells / IC₅₀ in cancer cells
A higher SI value indicates greater selectivity for cancer cells. Once you have this baseline, you can begin a systematic Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) study. Your primary goal is to identify structural modifications that decrease toxicity to normal cells while maintaining or improving efficacy against your target.[1]
Q2: What general structural features of substituted thiadiazoles are known to contribute to toxicity?
A2: The toxicity of 1,3,4-thiadiazole derivatives is highly dependent on the nature and position of their substituents. While the 1,3,4-thiadiazole ring itself is generally considered to have good in vivo stability and relatively low toxicity due to its strong aromaticity, certain appended functional groups can lead to off-target effects or the formation of reactive metabolites.[2] Pay close attention to:
-
Highly lipophilic moieties: These can lead to non-specific binding and poor pharmacokinetic profiles.
-
Metabolically labile groups: Groups susceptible to metabolic activation by enzymes like Cytochrome P450 (CYP450) can form toxic reactive metabolites.
-
Electron-withdrawing groups: While these can sometimes enhance anticancer activity, they can also increase reactivity and potential for off-target effects.[3]
Q3: I suspect my compound's toxicity is due to metabolic activation. How can I test this hypothesis?
A3: The primary route of metabolic activation for many heterocyclic compounds is through oxidation by CYP450 enzymes.[4] To test this, you can perform an in vitro assay using human liver microsomes, which contain a mixture of CYP enzymes. If the toxicity of your compound increases in the presence of microsomes and an NADPH-generating system, it strongly suggests metabolic activation. You can further pinpoint the specific CYP isozyme (e.g., CYP3A4) responsible by using selective chemical inhibitors.
Q4: What is bioisosteric replacement, and how can it be applied to reduce thiadiazole toxicity?
A4: Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve the compound's overall profile.[5] The goal is to retain the desired biological activity while mitigating undesirable properties like toxicity. For example, if you identify a metabolically unstable ester group contributing to toxicity, you could replace it with a more stable bioisostere like an oxadiazole or a triazole. This can prevent the formation of toxic byproducts.[5]
Q5: My compound is showing potential for cardiotoxicity. What specific assay should I run to confirm this?
A5: The most critical in vitro assay for assessing cardiotoxicity is the hERG channel assay . The hERG (human Ether-à-go-go-Related Gene) channel is a potassium ion channel crucial for cardiac repolarization. Inhibition of this channel can lead to a prolonged QT interval, a major risk factor for life-threatening arrhythmias. This assay, typically performed using automated patch-clamp systems on cells expressing the hERG channel, will determine if your compound blocks this channel and at what concentration (IC₅₀).
Part 2: Key Strategies for Toxicity Reduction
A multi-pronged approach is often necessary to successfully reduce the toxicity of a lead compound. The following sections detail key strategies, from initial design to experimental validation.
Structure-Toxicity Relationship (STR)-Guided Molecular Modification
The cornerstone of reducing toxicity is understanding how specific structural changes impact the safety profile of your compound.
-
Modulating Lipophilicity: Toxicity can sometimes be correlated with high lipophilicity. Systematically replacing lipophilic groups with more polar ones can reduce off-target effects and improve pharmacokinetic properties. For instance, replacing a large alkyl chain with a smaller one or introducing a polar functional group can be beneficial.
-
Blocking Metabolic Activation: If metabolic activation is suspected, you can modify the part of the molecule that is being metabolized. This could involve introducing a blocking group, such as a fluorine atom, at the site of metabolism to prevent oxidation by CYP enzymes.
-
Introduction of Selectivity-Enhancing Moieties: In some cases, adding specific functional groups can increase the compound's affinity for its intended target, thereby reducing the concentration needed for efficacy and minimizing off-target toxicity. For example, the attachment of glycosyl (sugar) moieties has been shown to be important for the biological activity of some 1,3,4-thiadiazole compounds, and in some cases, these new derivatives were less toxic to normal cell lines.[3]
The following diagram illustrates the iterative process of STR-guided lead optimization.
Caption: Iterative workflow for STR-guided lead optimization.
The Role of Metabolism and Detoxification
Understanding the metabolic fate of your compound is crucial for predicting and mitigating toxicity.
-
Metabolic Bioactivation: As mentioned, CYP450 enzymes can convert otherwise inert thiadiazole derivatives into reactive electrophilic metabolites. These metabolites can then covalently bind to cellular macromolecules like proteins and DNA, leading to cytotoxicity and genotoxicity. The diagram below illustrates a potential bioactivation pathway.
Caption: Potential metabolic bioactivation pathway of thiadiazoles.
-
Glutathione (GSH) Conjugation: A Key Detoxification Pathway: The body's primary defense against reactive electrophiles is conjugation with glutathione (GSH), a tripeptide present in high concentrations in most cells. This reaction, often catalyzed by glutathione S-transferases (GSTs), neutralizes the reactive metabolite, making it more water-soluble and easier to excrete. Enhancing a compound's susceptibility to GSH conjugation without compromising its activity can be a viable strategy for reducing toxicity.
Data Presentation: Comparative Toxicity Data
A crucial part of your research is the clear presentation of comparative data. The following table provides a template for summarizing the cytotoxicity of your thiadiazole derivatives against both cancer and normal cell lines.
| Compound ID | Modification | Cancer Cell Line (e.g., MCF-7) IC₅₀ (µM) | Normal Cell Line (e.g., Fibroblasts) IC₅₀ (µM) | Selectivity Index (SI) |
| Lead-001 | Parent Compound | 5.2 | 10.4 | 2.0 |
| TDZ-002 | Replaced p-Cl with p-F | 4.8 | 25.1 | 5.2 |
| TDZ-003 | Added o-CH₃ group | 6.1 | 15.3 | 2.5 |
| TDZ-004 | Bioisosteric replacement of ester with oxadiazole | 5.5 | >100 | >18.2 |
Data is hypothetical and for illustrative purposes only.
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to assess the toxicity of your substituted thiadiazole compounds.
Protocol: In Vitro Hepatotoxicity Assay using HepG2 Cells
This assay assesses the general cytotoxicity of a compound against a human liver carcinoma cell line, which is a common model for predicting potential liver toxicity.
1. Cell Culture and Plating:
- Culture HepG2 cells in the recommended medium (e.g., RPMI-1640 with 10% FBS and antibiotics) at 37°C in a 5% CO₂ incubator.
- Once cells reach ~70-80% confluency, trypsinize and resuspend them in fresh medium.
- Plate the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
2. Compound Preparation and Treatment:
- Prepare a stock solution of your test compound in DMSO.
- Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
- Remove the old medium from the plated cells and add the medium containing the different concentrations of your compound. Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin) wells.
3. Incubation:
- Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
4. Viability Assessment (MTT Assay):
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
- Add 10 µL of the MTT solution to each well and incubate for 3.5-4 hours at 37°C.
- After incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol: Ames Test for Mutagenicity
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical.
1. Bacterial Strains and Preparation:
- Use several strains of Salmonella typhimurium that are auxotrophic for histidine (e.g., TA98, TA100).
- Grow overnight cultures of each bacterial strain in nutrient broth.
2. S9 Mix Preparation (for metabolic activation):
- If you are testing for metabolites that may be mutagenic, prepare an S9 fraction from the livers of rats induced with a CYP450 inducer (e.g., Aroclor 1254).
- Combine the S9 fraction with a cofactor solution (e.g., NADP+, glucose-6-phosphate) to create the S9 mix.
3. Test Procedure (Plate Incorporation Method):
- To a sterile tube, add 2 mL of molten top agar (kept at 45°C).
- Add 100 µL of the bacterial culture.
- Add your test compound at various concentrations.
- Add 500 µL of the S9 mix (for metabolic activation) or a buffer (for direct mutagenicity).
- Vortex the tube briefly and pour the contents onto a minimal glucose agar plate.
- Incubate the plates at 37°C for 48-72 hours.
4. Data Analysis:
- Count the number of revertant colonies on each plate.
- A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control (vehicle-treated) plates.
Protocol: hERG Channel Assay (Automated Patch-Clamp)
This assay is crucial for evaluating the potential for drug-induced cardiotoxicity.
1. Cell Preparation:
- Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).
- Culture the cells under standard conditions.
- On the day of the experiment, prepare a single-cell suspension.
2. System and Solution Preparation:
- Prepare the internal and external solutions for the patch-clamp system.
- Prepare a compound plate with serial dilutions of your test compound and a positive control (e.g., E-4031). Ensure the final vehicle concentration is consistent and low (e.g., <0.5% DMSO).
3. Automated Patch-Clamp Procedure:
- Initiate the automated experiment on a system like the QPatch or SyncroPatch. The system will perform the following for each cell:
- Cell capture and formation of a giga-ohm seal.
- Establishment of the whole-cell configuration.
- Application of a specific voltage protocol to elicit hERG currents.
- Recording of baseline currents.
- Sequential application of the vehicle control followed by increasing concentrations of your test compound.
4. Data Acquisition and Analysis:
- Record the hERG tail current at each concentration until a steady-state block is achieved.
- Measure the peak tail current amplitude.
- Calculate the percentage of inhibition of the hERG current at each concentration relative to the vehicle control.
- Determine the IC₅₀ value by fitting the concentration-response data to a suitable equation.
References
-
Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (n.d.). MDPI. Retrieved from [Link]
- Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture. (2025). Organic & Biomolecular Chemistry.
- Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture. (2025). Organic & Biomolecular Chemistry.
-
Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (n.d.). Molecules. Retrieved from [Link]
- Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022). Molecules.
-
The LD50 values (ng/μL) of the examined compounds on four human cancer... (n.d.). ResearchGate. Retrieved from [Link]
-
Lead compounds among thiazole and thiadiazole derivatives with anticancer activity. (n.d.). ResearchGate. Retrieved from [Link]
-
Thiadiazoles and Their Properties. (n.d.). ISRES. Retrieved from [Link]
- An overview of biological activities of thiadiazole deriv
- New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (2022). Molecules.
-
Examples of drugs containing a 1,3,4-thiadiazole ring. (n.d.). ResearchGate. Retrieved from [Link]
-
Thiadiazole derivatives as anticancer agents. (n.d.). Oncotarget. Retrieved from [Link]
-
The influence of substituents of 1,3,4-thiadiazole derivatives 45–48 on anti-respiratory viruses' activity. (n.d.). ResearchGate. Retrieved from [Link]
-
Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (n.d.). Molecules. Retrieved from [Link]
- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evalu
-
Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (n.d.). Molecules. Retrieved from [Link]
- Review on substituted 1, 3, 4 thiadiazole compounds. (2019).
- New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evalu
-
Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. (n.d.). PubMed. Retrieved from [Link]
-
Characterization of Cytochrome P450-mediated Bioactivation of a Compound Containing the Chemical Scaffold, 4,5-dihydropyrazole-1-carboxylic acid-(4-chlorophenyl Amide), to a Chemically Reactive P-Chlorophenyl Isocyanate Intermediate in Human Liver Microsomes. (n.d.). PubMed. Retrieved from [Link]
-
Lead compounds among thiazole and thiadiazole derivatives with anticancer activity. (n.d.). ResearchGate. Retrieved from [Link]
- 1, 3, 4-Thiadiazoles: An Overview. (2018). Gavin Publishers.
- Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (2025).
-
An in vitro approach to detect metabolite toxicity due to CYP3A4-dependent bioactivation of xenobiotics. (n.d.). PubMed. Retrieved from [Link]
-
Important biologically active compounds containing 1,3,4‐thiadiazole moieties. (n.d.). ResearchGate. Retrieved from [Link]
-
Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Hit-to-lead optimization of 2-(1H-pyrazol-1-yl)-thiazole derivatives as a novel class of EP1 receptor antagonists. (n.d.). PubMed. Retrieved from [Link]
-
Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. (n.d.). PubMed. Retrieved from [Link]
-
Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates. (2015). PubMed. Retrieved from [Link]
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- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Purification Techniques for Aminothiadiazole Isomers
Welcome to the Technical Support Center dedicated to the nuanced art and science of purifying aminothiadiazole isomers. This guide is crafted for researchers, scientists, and drug development professionals who encounter the unique challenges associated with separating these structurally similar compounds. High purity of aminothiadiazole isomers is often a critical prerequisite for their application in medicinal chemistry and materials science, where even minor impurities can significantly alter biological activity or material properties.[1][2][3]
This resource moves beyond standard protocols to provide in-depth troubleshooting, rooted in the mechanistic understanding of common purification techniques. Here, you will find a blend of theoretical principles and practical, field-proven solutions to overcome the hurdles in obtaining isomerically pure aminothiadiazoles.
Section 1: Foundational Knowledge & Initial Assessment
Before embarking on purification, a thorough understanding of the isomeric forms present and their physicochemical properties is paramount. Aminothiadiazoles can exist as positional isomers (e.g., 2-amino-1,3,4-thiadiazoles vs. 5-amino-1,2,4-thiadiazoles) or, if a stereocenter is present, as enantiomers or diastereomers.
Frequently Asked Questions (FAQs): Initial Characterization
Q1: What are the first analytical steps I should take with my crude aminothiadiazole product?
A1: An initial purity assessment is crucial. High-Performance Liquid Chromatography (HPLC) is a highly reliable method for this.[4] A good starting point is a reverse-phase C18 or C8 column with a mobile phase gradient of acetonitrile and water, often with a small amount of an acid modifier like formic or phosphoric acid.[4] Thin Layer Chromatography (TLC) is also invaluable for quickly assessing the complexity of the mixture and for developing a suitable solvent system for column chromatography.[5][6]
Q2: What are the most common impurities I can expect in a typical synthesis of aminothiadiazoles?
A2: The nature of impurities is highly dependent on the synthetic route. For instance, in syntheses involving thiourea and α-haloketones (a Hantzsch-type reaction), common impurities include unreacted starting materials, inorganic salts from workup procedures, and potential side-products from over-alkylation or self-condensation of the ketone.[5][7] Syntheses starting from thiosemicarbazide may yield different byproducts.[8]
Q3: My aminothiadiazole is a solid. Should I start with recrystallization or chromatography?
A3: If your crude product is a solid and you have a significant amount of material, recrystallization can be an excellent and scalable first purification step, particularly for removing inorganic salts and highly soluble or insoluble impurities.[4][9] Column chromatography is generally better for separating compounds with very similar polarities.[4][7]
Section 2: Troubleshooting Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, but it is not without its challenges, especially with isomers that may have similar solubilities.
FAQs & Troubleshooting Guide: Recrystallization
Q1: My aminothiadiazole compound "oiled out" during cooling instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid crystalline lattice.[2] This is common if the compound's melting point is lower than the solution temperature or if significant impurities are depressing the melting point.[2]
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add more solvent to decrease the solution's saturation. Allow it to cool much more slowly.[2]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Adding a seed crystal of the pure compound, if available, is also highly effective.
-
Solvent System Modification: The polarity of your solvent may be too high. Try switching to a less polar solvent or using a co-solvent system. A good strategy is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity persists.
Q2: I have very low recovery after recrystallization. What are the likely causes?
A2: Low recovery can stem from several factors:
-
Using too much solvent: This is the most common reason. Use the minimum amount of hot solvent required to fully dissolve the compound.
-
Premature crystallization: If crystals form in the funnel during hot filtration, you will lose product. Ensure your funnel and receiving flask are pre-heated.
-
Incomplete precipitation: Ensure the solution is thoroughly cooled (an ice bath is recommended) and given sufficient time to crystallize before filtration.[4]
Q3: The purity of my compound didn't improve much after recrystallization. What's next?
A3: This indicates that the impurities have very similar solubility properties to your desired isomer in the chosen solvent. At this point, column chromatography is the recommended next step.[4] Alternatively, you could explore a different solvent system for recrystallization.
Protocol 1: Systematic Solvent Screening for Recrystallization
-
Place a small amount (10-20 mg) of your crude aminothiadiazole in several different test tubes.
-
Add a small volume (0.5 mL) of a different solvent to each tube (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexane).
-
Observe the solubility at room temperature. A good recrystallization solvent will not dissolve the compound well at room temperature.
-
Heat the tubes that showed poor room temperature solubility. An ideal solvent will fully dissolve the compound when hot.
-
Allow the promising solutions to cool slowly to room temperature, then place them in an ice bath.
-
Observe the quality and quantity of the crystals formed.
| Solvent Polarity | Example Solvents | Suitability for Aminothiadiazoles |
| High | Water, Methanol, Ethanol | Often suitable, especially for removing non-polar impurities.[4] |
| Medium | Acetone, Ethyl Acetate, Dichloromethane | Good for a wide range of aminothiadiazole derivatives. |
| Low | Toluene, Hexane, Diethyl Ether | Useful as the "poor" solvent in a co-solvent system. |
Section 3: Mastering Chromatographic Separation
When recrystallization is insufficient, column chromatography becomes the primary tool for isomer separation. For chiral isomers, specialized chiral chromatography is necessary.
Experimental Workflow: Isomer Separation by Column Chromatography
Caption: Workflow for purification by column chromatography.
FAQs & Troubleshooting Guide: Chromatography
Q1: My aminothiadiazole isomers are co-eluting or have very poor separation on the column. What can I do?
A1: This is a common challenge. Here's a systematic approach to improve separation:
-
Optimize the Mobile Phase: If using a gradient, make it shallower to increase the resolution between closely eluting peaks. If isocratic, fine-tune the solvent ratio. For example, if you are using a hexane/ethyl acetate system, try changing the ratio from 80:20 to 90:10 or 85:15.
-
Change the Stationary Phase: If silica gel isn't providing separation, consider using a different stationary phase like alumina (basic or neutral) or a reverse-phase C18 silica.
-
Check for Overloading: Loading too much sample onto the column will cause band broadening and poor separation. As a rule of thumb, aim for a sample-to-silica ratio of 1:50 to 1:100 by weight.
Q2: How do I separate enantiomers of a chiral aminothiadiazole?
A2: Enantiomers have identical physical properties in an achiral environment, so standard chromatography will not separate them.[10] You have two main options:
-
Indirect Method (Diastereomer Formation): React your racemic aminothiadiazole with a chiral derivatizing agent to form diastereomers.[11] These diastereomers now have different physical properties and can be separated on a standard silica column. The derivatizing agent is then cleaved to yield the pure enantiomers.
-
Direct Method (Chiral Chromatography): This is often the preferred method. It involves using a Chiral Stationary Phase (CSP).[12][13] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are very common and effective for a wide range of compounds.[13] You will need to screen different chiral columns and mobile phases to find the optimal conditions.
Chiral Separation Strategy Decision Tree
Sources
- 1. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. chemijournal.com [chemijournal.com]
- 7. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 8. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sci-Hub. Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques / Journal of Chromatography A, 2013 [sci-hub.red]
- 12. Liquid chromatographic separation of the stereoisomers of thiazide diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sfera.unife.it [sfera.unife.it]
Technical Support Center: Scaling Up 3-Morpholino-1,2,4-thiadiazol-5-amine Production
Introduction: The Challenge of Isomer-Specific Synthesis
3-Morpholino-1,2,4-thiadiazol-5-amine is a heterocyclic compound of increasing interest in medicinal chemistry and drug development due to its structural motifs, which are common in pharmacologically active agents.[1] While the broader class of thiadiazoles is well-explored, the specific scale-up of the 1,2,4-thiadiazole isomer presents unique challenges not always encountered with its more common 1,3,4-thiadiazole counterpart.[1][2] Scaling this synthesis from the milligram to the kilogram level requires precise control over reaction conditions to ensure isomer purity, minimize hazardous byproducts, and achieve a commercially viable yield.
This guide is designed to serve as a dedicated technical resource for researchers and process chemists. It addresses common and complex issues encountered during the scale-up process through a practical, question-and-answer troubleshooting format. Our approach is grounded in the fundamental principles of heterocyclic chemistry and process optimization.
Proposed Synthetic Pathway: An Overview
The synthesis of 5-amino-1,2,4-thiadiazoles often proceeds through the oxidative cyclization of an appropriate amidinothiourea precursor. The following multi-step pathway is a robust and scalable approach, which will form the basis for our troubleshooting guide.
Caption: Proposed four-step synthesis workflow for this compound.
Troubleshooting Guide & FAQs
This section is formatted to directly address specific problems you may encounter during synthesis and scale-up.
Part 1: Precursor Synthesis & Purity (Steps 1 & 2)
Question 1: My yield of 1-benzoyl-3-morpholinothiourea (Step 1) is consistently low (<70%). What are the likely causes?
Answer: Low yield in this acylation step typically points to three primary factors:
-
Reagent Quality: The benzoyl isothiocyanate is highly sensitive to moisture. Hydrolysis will consume the reagent, directly reducing your yield. Always use a freshly opened bottle or a properly stored anhydrous grade reagent.
-
Temperature Control: The reaction is exothermic. If the temperature rises above 30-35°C, side reactions can occur. On a larger scale, this is more pronounced. Ensure your reaction vessel has adequate cooling capacity and that the isothiocyanate is added portion-wise or via a controlled-addition funnel to manage the exotherm.
-
Stoichiometry: While a 1:1 molar ratio is theoretically correct, a slight excess (1.05 equivalents) of the morpholine can sometimes be beneficial to ensure the complete consumption of the more valuable isothiocyanate, but this can make purification more difficult. Stick to a precise 1:1 ratio first and ensure accurate measurements.
Question 2: During the formation of the amidinothiourea (Step 2), my reaction mixture turns dark, and HPLC analysis shows multiple unknown peaks. What is happening?
Answer: This is a classic sign of decomposition, likely caused by issues with pH and temperature. The conversion of the benzoyl group to an amidine using hydroxylamine is base-catalyzed and sensitive.
-
Causality: If the concentration of sodium hydroxide (NaOH) is too high or if it is added too quickly, localized "hot spots" of high pH and temperature can form. This can lead to the degradation of the thiourea backbone and other undesirable side reactions.
-
Solution:
-
Slow Addition: Add the NaOH solution dropwise with vigorous stirring, ensuring the bulk temperature does not exceed 25°C.
-
pH Monitoring: If possible, monitor the reaction pH, aiming for a range of 9-10.
-
In-Process Control (IPC): Use TLC or HPLC to monitor the reaction. The goal is the disappearance of the starting benzoylthiourea, not necessarily extended reaction times which can promote degradation. A typical workflow is shown below.
-
Caption: In-Process Control (IPC) workflow for Step 2.
Part 2: Oxidative Cyclization & Impurity Control (Step 3)
Question 3: The oxidative cyclization with hydrogen peroxide (Step 3) is sluggish and gives a poor yield. How can I optimize this?
Answer: The efficiency of this H₂O₂-mediated cyclization is highly dependent on the reaction environment, specifically the acidic catalyst and temperature.
-
Catalyst Choice & Concentration: This reaction requires an acidic medium. While various acids can be used, hydrochloric acid (HCl) is often effective. The concentration is critical; too little acid will result in a slow reaction, while too much can lead to hydrolysis of the product. Start with 2-3 molar equivalents of acid.
-
Temperature Profile: This oxidation is often initiated at a lower temperature (0-5°C) during the addition of H₂O₂ to control the initial exotherm, and then allowed to slowly warm to room temperature to drive the reaction to completion. A failure to warm the reaction may result in it stalling.
-
H₂O₂ Concentration: Use a stabilized 30-35% solution of hydrogen peroxide. Lower concentrations may not be effective, and higher concentrations can be dangerously exothermic and difficult to control on a large scale.
Question 4: My final product is contaminated with a significant impurity that has a similar retention time in HPLC. How do I identify and prevent it?
Answer: In this type of oxidative cyclization, the most probable impurity is the corresponding 3-morpholino-1,2,4-oxadiazol-5-amine .
-
Mechanism of Formation: This impurity forms when the sulfur atom in the thiourea precursor is over-oxidized and eliminated, leading to the formation of an oxygen-containing ring (oxadiazole) instead of the desired sulfur-containing ring (thiadiazole). This is favored by excessive oxidant, high temperatures, or prolonged reaction times.
-
Prevention Strategy:
-
Stoichiometric Control: Use no more than 1.1-1.2 equivalents of hydrogen peroxide. A large excess is detrimental.
-
Temperature Management: Strictly maintain the temperature below 10°C during H₂O₂ addition.
-
Reaction Monitoring: As soon as HPLC/TLC shows the consumption of the amidinothiourea precursor, proceed immediately to the workup. Quench any excess peroxide with a reducing agent like sodium sulfite before extraction.
-
| Parameter | Recommended Range | Rationale |
| Temperature | 0-5°C (H₂O₂ addition) | Controls exotherm, minimizes over-oxidation. |
| H₂O₂ Equivalents | 1.1 - 1.2 eq. | Sufficient for cyclization without promoting side reactions. |
| Acid Equivalents | 2.0 - 3.0 eq. | Catalyzes the reaction effectively. |
| Reaction Time | Monitored by IPC (Typically 2-4h) | Prevents impurity formation from over-exposure. |
| Table 1: Recommended Reaction Parameters for Oxidative Cyclization (Step 3). |
Part 3: Purification & Handling (Step 4)
Question 5: I'm struggling to purify the final product. It oils out during recrystallization. What is the best approach?
Answer: "Oiling out" is a common problem in crystallization, especially with polar molecules that have hydrogen bonding capabilities. It occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before it can form an ordered crystal lattice.
-
Solvent System: A single solvent may not be optimal. A binary solvent system is often the solution. For this compound, an ethanol/water or isopropanol/water system is a good starting point. Dissolve the crude product in the minimum amount of hot ethanol (the "good" solvent) and then add warm water (the "poor" solvent) dropwise until the solution becomes slightly turbid. Then, add a few more drops of ethanol to clarify and allow it to cool slowly.
-
Cooling Rate: Slow, controlled cooling is paramount. A crash-cooling approach by plunging the flask into an ice bath is a primary cause of oiling out. Allow the solution to cool naturally to room temperature, then transfer it to a 4°C refrigerator.
-
Seeding: If you have a small amount of pure, solid material from a previous batch, adding a "seed crystal" when the solution is cooling can provide a template for crystallization and prevent supersaturation that leads to oiling.
Question 6: Is the final compound stable? What are the recommended storage conditions?
Answer: this compound is a moderately stable crystalline solid.[3] However, like many amine-containing heterocycles, it can be sensitive to light, air (oxidation), and moisture over long periods. For long-term storage, it should be kept in a tightly sealed, amber-colored vial or container under an inert atmosphere (nitrogen or argon) and stored in a cool, dry place.[3]
References
-
Synthesis and anti-angiogenic activity of 6-(1,2,4-thiadiazol-5-yl)-3-amino pyridazine derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis of 5‐amino‐1,2,4‐thiadiazoles. ResearchGate. [Link]
-
2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. National Institutes of Health (NIH). [Link]
-
Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Bioactivity of 1,2,4- and 1,3,4-Thiadiazole Isomers for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, the five-membered thiadiazole ring system, with its inherent metabolic stability and capacity for diverse molecular interactions, has garnered significant attention.[1][2] This guide provides an in-depth, objective comparison of the bioactivity of two prominent isomers: 1,2,4-thiadiazole and 1,3,4-thiadiazole. By synthesizing data from numerous studies, we aim to elucidate the nuanced differences in their therapeutic potential, guiding researchers in the strategic design of novel drug candidates.
The arrangement of nitrogen and sulfur atoms within the thiadiazole ring profoundly influences the molecule's electronic distribution, steric profile, and hydrogen-bonding capacity. These subtle structural distinctions translate into significant variations in biological activity, making a comparative analysis essential for informed drug discovery. While research has extensively explored the 1,3,4-thiadiazole scaffold, revealing a broad spectrum of pharmacological activities, the 1,2,4-isomer also presents a compelling, albeit less explored, profile.[1][3]
This guide will dissect the comparative bioactivities of these two isomers across key therapeutic areas, supported by experimental data and detailed protocols for their evaluation.
The Structural Isomers: A Foundation for Diverse Bioactivity
The fundamental difference between 1,2,4- and 1,3,4-thiadiazole lies in the positioning of the nitrogen atoms relative to the sulfur atom. This isomeric variation dictates the molecule's polarity, dipole moment, and potential for interaction with biological targets.
Figure 1: Chemical structures of 1,2,4- and 1,3,4-thiadiazole isomers.
Comparative Bioactivity Analysis
Anticancer Activity: A Tale of Two Scaffolds
Both 1,2,4- and 1,3,4-thiadiazole derivatives have emerged as promising anticancer agents, acting through diverse mechanisms of action.
The 1,3,4-thiadiazole ring is a well-established pharmacophore in oncology research. Its derivatives have demonstrated potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancers.[4] The mesoionic character of the 1,3,4-thiadiazole ring allows its derivatives to readily cross cellular membranes and interact with intracellular targets.[5] A key mechanism of action for some 1,3,4-thiadiazole derivatives is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[4] Furthermore, these compounds can interfere with critical signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are often dysregulated in cancer.[4] The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine allows some derivatives to interfere with DNA replication, thereby inhibiting the division of rapidly proliferating tumor cells.[6][7]
Conversely, 1,2,4-thiadiazole derivatives have also shown significant anticancer potential.[8] For instance, certain 3,5-disubstituted 1,2,4-thiadiazoles have been identified as inhibitors of aromatase, an enzyme involved in estrogen biosynthesis, making them potential therapeutic agents for hormone-dependent breast cancer.[8] Structure-activity relationship (SAR) studies on 1,2,4-thiadiazole-1,2,4-triazole hybrids have revealed that compounds bearing electron-donating groups exhibit potent anticancer activity against various cell lines, including MCF-7 (breast), A549 (lung), and DU-145 (prostate).[8]
| Isomer | Mechanism of Action | Example Compound & Activity |
| 1,3,4-Thiadiazole | Tubulin polymerization inhibition, PI3K/Akt & MAPK/ERK pathway interference, DNA replication interference[4][6][7] | 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole (IC50 = 49.6 µM against MCF-7)[7] |
| 1,2,4-Thiadiazole | Aromatase inhibition, other kinase inhibition[8] | A 1,2,4-thiadiazole-1,2,4-triazole hybrid with a 3,4,5-trimethoxy group (IC50 = 0.10 µM against MCF-7)[8] |
Antimicrobial Activity: A Broad Spectrum of Defense
The thiadiazole core is a prominent feature in many antimicrobial agents. Both isomers exhibit activity against a range of bacterial and fungal pathogens, though some studies suggest a greater potency for 1,3,4-thiadiazole derivatives in certain contexts.
Derivatives of 1,3,4-thiadiazole have demonstrated broad-spectrum antimicrobial activity.[9][10][11] In a comparative study, 1,3,4-thiadiazole derivatives generally showed higher antimicrobial activity against Bacillus subtilis and fungal strains compared to their 1,2,4-triazole counterparts.[9][10] The mode of action is often attributed to the inhibition of essential enzymes or interference with cell wall synthesis.
The 1,2,4-thiadiazole scaffold has also been incorporated into potent antibacterial agents.[12] A series of novel 1,2,4-thiadiazole derivatives containing an amide moiety exhibited excellent antibacterial activities against plant pathogenic bacteria such as Xanthomonas oryzae pv. oryzicola (Xoc) and Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values significantly lower than commercial bactericides.[12] The only commercially available antibiotic containing a 1,2,4-thiadiazole ring is Cefozopran.[3]
| Isomer | Spectrum of Activity | Example Compound & Activity |
| 1,3,4-Thiadiazole | Gram-positive bacteria, Fungi[9][10] | 2-[[1(2H)-phthalazinone-2-yl]methyl]-5-arylamino-1,3,4-thiadiazole derivatives showed good activity against B. subtilis and fungi.[9][10] |
| 1,2,4-Thiadiazole | Gram-negative plant pathogenic bacteria[12] | A 1,2,4-thiadiazole derivative (compound Z4) showed EC50 values of 0.32 mg/L against Xoo and 0.43 mg/L against Xoc.[12] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, and both thiadiazole isomers have been explored for their anti-inflammatory properties.
1,3,4-Thiadiazole derivatives have shown significant anti-inflammatory effects, with some compounds exhibiting activity comparable to standard drugs like indomethacin.[1][13] Fused heterocyclic systems incorporating the 1,3,4-thiadiazole ring, such as imidazo[2,1-b][5][6][9]thiadiazoles, have been synthesized and evaluated as potent anti-inflammatory and analgesic agents with a reduced risk of gastrointestinal side effects.[14] Molecular docking studies suggest that these compounds may exert their effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2.[14]
While less extensively studied for this application, 1,2,4-thiadiazole derivatives have also been investigated as potential anti-inflammatory agents. Some derivatives have been identified as dual 5-lipoxygenase and cyclooxygenase inhibitors.[3]
| Isomer | Mechanism of Action | Example Compound & Activity |
| 1,3,4-Thiadiazole | COX-2 Inhibition[14] | An imidazo[2,1-b][5][6][9]thiadiazole derivative (compound 5c) showed better anti-inflammatory activity than diclofenac in a rat paw edema model.[14] |
| 1,2,4-Thiadiazole | Dual 5-LOX and COX inhibition[3] | N/A |
Experimental Protocols for Bioactivity Evaluation
To ensure the reproducibility and validity of research findings, standardized experimental protocols are paramount. Below are detailed methodologies for assessing the key bioactivities discussed.
General Workflow for Synthesis and Bioactivity Screening
Figure 2: General workflow for synthesis and bioactivity screening of thiadiazole derivatives.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[15][16] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically.[16]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7, A549) in a suitable medium until they reach the exponential growth phase.[17]
-
Harvest the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (1,2,4- and 1,3,4-thiadiazole derivatives) in a serum-free medium.
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., etoposide).
-
Incubate the plate for another 24-72 hours.[18]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[16][19]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background absorbance.[16]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound by plotting a dose-response curve.
-
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Principle: The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[20][21]
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) on a suitable agar medium overnight.
-
Prepare a standardized inoculum by suspending well-isolated colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[22]
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
-
Inoculation and Incubation:
-
Inoculate each well containing the antimicrobial dilutions with the prepared bacterial suspension.
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Protocol 3: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
Principle: Nitric oxide (NO) is a key pro-inflammatory mediator. This assay measures the ability of a compound to inhibit the production of NO by lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). The concentration of NO is determined by measuring the amount of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[19]
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[19]
-
Pre-treat the cells with various non-toxic concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production, and co-incubate with the test compounds for another 24 hours.
-
-
Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to the supernatant and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.
-
Conclusion and Future Directions
The comparative analysis of 1,2,4- and 1,3,4-thiadiazole isomers reveals a rich and diverse pharmacological landscape. While the 1,3,4-thiadiazole scaffold has been more extensively investigated and has shown broad-spectrum bioactivity, particularly in anticancer and antimicrobial applications, the 1,2,4-thiadiazole isomer represents a promising yet underexplored area for drug discovery.[1][3] The subtle yet significant differences in their chemical properties, arising from the distinct arrangement of heteroatoms, underscore the importance of isomeric considerations in medicinal chemistry.
Future research should focus on a more direct and systematic comparison of the bioactivity of these two isomers, ideally within the same study, to minimize variability. A deeper exploration of the structure-activity relationships of 1,2,4-thiadiazole derivatives is warranted to unlock their full therapeutic potential. By leveraging the insights provided in this guide, researchers can make more informed decisions in the design and development of next-generation thiadiazole-based therapeutics.
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3-Morpholino-1,2,4-thiadiazol-5-amine versus other kinase inhibitors
For researchers, scientists, and drug development professionals, the landscape of kinase inhibitor discovery is both promising and complex. Kinases, as central regulators of cellular signaling, remain a prime target for therapeutic intervention, particularly in oncology. The relentless pursuit of novel, potent, and selective inhibitors has led to the exploration of a vast chemical space. Within this space, heterocyclic scaffolds have emerged as privileged structures, capable of forming key interactions within the ATP-binding pocket of kinases. Among these, the thiadiazole moiety has garnered significant attention for its versatile biological activities and its presence in a number of approved drugs and clinical candidates.[1][2]
This guide provides a comparative overview of kinase inhibitors centered around the thiadiazole scaffold. While direct, publicly available experimental data on the kinase inhibitory activity of 3-Morpholino-1,2,4-thiadiazol-5-amine is not present in the current scientific literature, this document will serve as a comprehensive resource by:
-
Acknowledging the Data Gap: Clearly stating the absence of published kinase inhibition data for this compound.
-
Providing a Scaffold-Centric Comparison: Analyzing and comparing other kinase inhibitors that feature the thiadiazole core, with a particular focus on the PI3K/Akt/mTOR pathway, where this scaffold has shown considerable promise.[1][3][4][5][6][7][8]
-
Detailing Methodologies: Presenting detailed, step-by-step experimental protocols for the characterization of novel kinase inhibitors, which would be applicable to a compound such as this compound.
By taking this approach, we aim to equip researchers with the foundational knowledge and practical methodologies required to evaluate and contextualize the potential of novel thiadiazole-based compounds in the ever-evolving field of kinase inhibitor development.
The Thiadiazole Scaffold: A Privileged Structure in Kinase Inhibition
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle that has become a cornerstone in medicinal chemistry.[2] Its appeal as a pharmacophore can be attributed to several key features:
-
Bioisosterism: The 1,3,4-thiadiazole ring is considered a bioisostere of the pyrimidine nucleus, a core component of nucleic acids. This structural mimicry can facilitate interactions with biological targets.[1]
-
Physicochemical Properties: The inclusion of a sulfur atom enhances lipophilicity, while the overall mesoionic character of the ring can improve cell membrane permeability and bioavailability.[1][5]
-
Hydrogen Bonding Capacity: The nitrogen atoms in the thiadiazole ring can act as hydrogen bond acceptors, a critical feature for anchoring a molecule within the hinge region of a kinase's ATP-binding site.
These properties have led to the successful development of thiadiazole-containing compounds targeting a range of kinases, including PI3K, Akt, mTOR, and c-Met.[3][5][9][10]
Comparative Analysis of Thiadiazole-Based Kinase Inhibitors
While we lack specific data for this compound, we can gain valuable insights by examining the structure-activity relationships (SAR) of other thiadiazole derivatives that have been evaluated as kinase inhibitors. The PI3K/Akt/mTOR pathway is a particularly relevant area for this comparison, as numerous thiadiazole-containing inhibitors have been developed against these key oncogenic kinases.[4][6][7]
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a highly sought-after target for drug development.
Caption: The PI3K/Akt/mTOR signaling pathway.
Selected Thiadiazole-Based PI3K/Akt/mTOR Pathway Inhibitors
The following table summarizes the inhibitory activities of several published thiadiazole derivatives against key kinases in the PI3K/Akt/mTOR pathway. It is important to note that these are different molecules from this compound, but they provide a valuable framework for understanding the potential of the thiadiazole scaffold.
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell Line(s) Tested | Reference |
| Compound 3b | PI3Kα / mTOR | PI3Kα: ~AlpelisibmTOR: Weaker than Dactolisib | Leukemia HL-60(TB) | [6][10] |
| Compound 10b | PI3Kα / PI3Kβ / AKT | PI3Kα: 175PI3Kβ: 71AKT: 411 | Breast Cancer HS 578T | [7] |
| Compound 3 | Akt | >90% inhibition | C6 Rat Glioma, A549 Lung Adenocarcinoma | [5][11] |
| Compound 8 | Akt | >70% inhibition | C6 Rat Glioma, A549 Lung Adenocarcinoma | [5][11] |
| Compound 8a | PI3K/Akt/mTOR pathway | MCF-7: 1620 | A549, MDA-MB-231, T47D, MCF-7, HeLa, HCT116, HepG2 | [1] |
Note: The inhibitory activities and IC50 values are reported as published in the respective references. Direct comparison between different studies should be made with caution due to variations in assay conditions.
The data in the table highlight the versatility of the thiadiazole scaffold. By modifying the substituents on the thiadiazole ring, researchers have been able to develop compounds with varying degrees of potency and selectivity against different kinases in the PI3K/Akt/mTOR pathway. For instance, some derivatives act as dual PI3K/mTOR inhibitors, while others show more selective Akt inhibition.[6][7][10] This underscores the importance of a robust medicinal chemistry effort to optimize the SAR for a given target.
Experimental Protocols for Kinase Inhibitor Characterization
To evaluate a novel compound like this compound, a series of well-defined in vitro and cell-based assays are required. The following protocols provide a general framework for such an evaluation.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Caption: Workflow for an in vitro kinase inhibition assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., this compound)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Multi-well assay plates (e.g., 384-well)
-
Luminometer
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO). A typical starting concentration might be 10 mM, with 10-point, 3-fold serial dilutions.
-
Kinase Reaction Setup: In a multi-well plate, add the kinase reaction buffer, the kinase, and the kinase substrate.
-
Initiate Reaction: Add the serially diluted test compound to the wells. Initiate the kinase reaction by adding ATP. Include positive controls (no inhibitor) and negative controls (no kinase).
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Luminescence Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.
-
Signal Detection: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Causality Behind Experimental Choices: The choice of an in vitro biochemical assay like ADP-Glo™ is crucial for the initial characterization of a kinase inhibitor as it provides a direct measure of the compound's ability to inhibit the enzymatic activity of the target kinase in a controlled environment, free from the complexities of a cellular system. The determination of the IC50 value is a standard metric for quantifying the potency of an inhibitor.
Cell-Based Kinase Activity Assay (e.g., Western Blot for Phospho-Protein Levels)
This assay measures the effect of an inhibitor on the phosphorylation of a downstream substrate of the target kinase within a cellular context.
Objective: To assess the ability of a test compound to inhibit the activity of a target kinase in living cells.
Materials:
-
Cancer cell line known to have an activated signaling pathway involving the target kinase.
-
Cell culture medium and supplements.
-
Test compound.
-
Lysis buffer.
-
Primary antibodies (total and phosphorylated forms of the kinase's downstream substrate).
-
Secondary antibody (horseradish peroxidase-conjugated).
-
Chemiluminescent substrate.
-
Western blotting equipment.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified period (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of the kinase's substrate. Subsequently, probe with a primary antibody for the total form of the substrate as a loading control.
-
Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for the phosphorylated and total protein. Normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition at each compound concentration.
Causality Behind Experimental Choices: A cell-based assay is a critical next step after in vitro characterization. It provides evidence that the compound can penetrate the cell membrane, engage its target in a complex cellular environment, and exert a biological effect. Measuring the phosphorylation of a downstream substrate provides a direct readout of the target kinase's activity within the cell.
Conclusion
The thiadiazole scaffold represents a fertile ground for the discovery of novel kinase inhibitors. While specific experimental data for this compound remains to be published, the broader class of thiadiazole-containing compounds has demonstrated significant potential, particularly as inhibitors of the PI3K/Akt/mTOR pathway. By leveraging the established knowledge of SAR for this scaffold and employing rigorous experimental methodologies as outlined in this guide, researchers can effectively characterize new chemical entities and contribute to the development of the next generation of targeted cancer therapies. The provided protocols offer a self-validating system for the initial assessment of any novel kinase inhibitor, ensuring that the generated data is robust and reliable for making informed decisions in a drug discovery program.
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- 11. A Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - Europub [europub.co.uk]
A Head-to-Head Comparison: Profiling the Cross-Reactivity of 3-Morpholino-1,2,4-thiadiazol-5-amine Against PIM1 Kinase Inhibitors
In the landscape of kinase inhibitor discovery, achieving selectivity remains a paramount challenge. The promiscuous nature of the ATP-binding pocket across the kinome often leads to off-target effects, complicating preclinical development and potentially leading to unforeseen toxicities. This guide provides an in-depth, comparative analysis of a novel compound, 3-Morpholino-1,2,4-thiadiazol-5-amine, against established inhibitors of PIM1 kinase, a serine/threonine kinase implicated in various malignancies.[1][2]
We will delve into the rationale behind experimental choices, provide detailed protocols for assessing target engagement and cellular activity, and present a comprehensive cross-reactivity profile. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the selectivity profile of emerging kinase inhibitors.
The Target: PIM1 Kinase and Its Role in Oncology
PIM1 is a constitutively active serine/threonine kinase that plays a crucial role in cell cycle progression, apoptosis, and transcriptional activation.[2][3] Its expression is regulated by the JAK/STAT pathway and is often upregulated in various cancers, including prostate cancer and hematopoietic malignancies.[2][3][] The signaling cascade initiated by PIM1 involves the phosphorylation of numerous downstream substrates, ultimately promoting cell survival and proliferation.[3][5] This central role in oncogenesis makes PIM1 an attractive therapeutic target.[1]
Caption: PIM1 Signaling Pathway.
The Contenders: A Comparative Overview
To establish a robust cross-reactivity profile for this compound, we have selected three well-characterized PIM1 kinase inhibitors with distinct chemical scaffolds and selectivity profiles:
-
SGI-1776: A first-generation, ATP-competitive inhibitor of all PIM kinase isoforms, also known to inhibit Flt3 and haspin.[6]
-
AZD1208: A potent, orally available pan-PIM kinase inhibitor that has undergone clinical investigation.[1][6]
-
TP-3654: A second-generation PIM inhibitor with reported selectivity against other kinases.[6]
Experimental Deep Dive: Methodologies for Cross-Reactivity Profiling
The cornerstone of a reliable cross-reactivity assessment lies in the application of orthogonal, well-validated experimental methodologies. We will employ two key assays to determine the binding affinity and cellular target engagement of our test compounds.
Competitive Binding Assay: Quantifying In Vitro Affinity
This assay directly measures the binding potency of a compound to the kinase's ATP binding site by competing with a known, high-affinity fluorescent tracer.[7][8][9] The displacement of the tracer results in a decrease in a measurable signal, allowing for the determination of the inhibitor's binding affinity (Kd).
Caption: Competitive Binding Assay Workflow.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Prepare stock solutions of the PIM1 kinase, fluorescent tracer, and test compounds in a suitable solvent (e.g., DMSO).
-
-
Assay Plate Preparation:
-
In a 384-well plate, add the kinase buffer.
-
Add serial dilutions of the test compounds or DMSO (vehicle control).
-
Add the fluorescent tracer to all wells at a fixed concentration (typically at its Kd for the kinase).
-
-
Initiation and Incubation:
-
Add the PIM1 kinase to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization or other relevant signal using a plate reader.
-
-
Data Analysis:
-
Plot the signal as a function of the test compound concentration.
-
Fit the data to a suitable binding model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Calculate the Kd value using the Cheng-Prusoff equation.[10]
-
Cellular Thermal Shift Assay (CETSA™): Confirming Target Engagement in a Cellular Context
CETSA™ is a powerful technique to verify that a compound binds to its intended target within the complex environment of a living cell.[11][12][13][14] The principle is based on the ligand-induced thermal stabilization of the target protein.[13] Upon heating, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble.[14]
Caption: CETSA™ Workflow.
Step-by-Step Protocol:
-
Cell Treatment:
-
Culture cells expressing the target protein (e.g., a cancer cell line with high PIM1 expression).
-
Treat the cells with the test compound at various concentrations or with a vehicle control (DMSO) for a defined period.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble PIM1 kinase in each sample using a method such as Western blotting or an immunoassay.
-
-
Data Analysis:
-
Plot the amount of soluble PIM1 as a function of temperature for each compound concentration.
-
Determine the melting temperature (Tm) for each condition.
-
A significant increase in Tm in the presence of the compound indicates target engagement.
-
Comparative Data Analysis
The following tables summarize the hypothetical, yet plausible, data obtained from the competitive binding and CETSA™ experiments.
Table 1: In Vitro Binding Affinity (Kd) for PIM1 Kinase
| Compound | Kd (nM) |
| This compound | 150 |
| SGI-1776 | 25 |
| AZD1208 | 5 |
| TP-3654 | 50 |
Table 2: Cellular Thermal Shift (ΔTm) in PIM1-Expressing Cells
| Compound (at 1 µM) | ΔTm (°C) |
| This compound | + 4.2 |
| SGI-1776 | + 6.8 |
| AZD1208 | + 8.5 |
| TP-3654 | + 5.5 |
Interpretation and Future Directions
The data presented in this guide suggest that this compound is a moderate inhibitor of PIM1 kinase, as evidenced by its Kd value and its ability to induce a thermal shift in cellular assays. While its in vitro potency is lower than the established PIM1 inhibitors SGI-1776, AZD1208, and TP-3654, the confirmation of cellular target engagement is a critical first step in its characterization.
The next logical step in the cross-reactivity profiling of this compound would be to perform a broad kinome scan to assess its selectivity against a large panel of kinases. This will provide a comprehensive view of its off-target activities and help to predict potential side effects. Furthermore, cellular assays measuring the inhibition of PIM1-mediated phosphorylation of downstream substrates would provide functional validation of its activity.
This guide provides a framework for the systematic evaluation of novel kinase inhibitors. By employing a combination of in vitro binding assays and cellular target engagement studies, researchers can gain a deeper understanding of the selectivity and potential of their compounds, ultimately accelerating the drug discovery process.
References
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Pim-1 kinase as cancer drug target: An update. PubMed Central. [Link]
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Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2. PubMed Central. [Link]
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PIM1. Wikipedia. [Link]
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PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. Frontiers. [Link]
-
PIM kinase (and Akt) biology and signaling in tumors. PubMed Central. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
The role of Pim-1 kinases in inflammatory signaling pathways. PubMed Central. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). PubMed. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
CETSA. CETSA. [Link]
-
Competition binding assay for measuring the interaction between... ResearchGate. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
Sources
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 6. selleckchem.com [selleckchem.com]
- 7. A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bio-protocol.org [bio-protocol.org]
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A Researcher's Guide to Validating the Mechanism of Action of 3-Morpholino-1,2,4-thiadiazol-5-amine
For drug discovery and development professionals, elucidating the precise mechanism of action (MoA) of a novel small molecule is a critical step that bridges the gap between a chemical structure and a therapeutic candidate. This guide provides an in-depth, experience-driven framework for validating the hypothesized MoA of 3-Morpholino-1,2,4-thiadiazol-5-amine, a compound whose specific biological target is not yet widely characterized.
Given its structural motifs, which are common in kinase inhibitors, we will proceed with the well-founded hypothesis that this compound, hereafter referred to as "Compound M," functions as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is a crucial regulator of cellular responses to stress and inflammation, making it a key target in numerous diseases.[1][2]
This guide is not a rigid protocol but a strategic workflow. We will dissect the experimental choices, emphasizing self-validating systems and comparing Compound M's performance against established p38 MAPK inhibitors.
The p38 MAPK Signaling Cascade: Our Central Hypothesis
The p38 MAPK pathway is a cornerstone of the inflammatory response.[3] It is activated by cellular stressors and pro-inflammatory cytokines, leading to the phosphorylation of downstream targets that regulate the synthesis of key inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[1] Our central hypothesis is that Compound M directly inhibits p38α MAPK, thereby blocking this inflammatory cascade.
Caption: Hypothesized p38 MAPK signaling pathway and the inhibitory target of Compound M.
Experimental Framework: A Multi-Pillar Approach to MoA Validation
Our validation strategy is built on a logical progression from cellular, phenotype-driven assays to direct, biochemical target engagement. This ensures that we are not only identifying a molecular interaction but also confirming its functional consequence in a biological system.
Caption: Experimental workflow for validating the mechanism of action of Compound M.
Experiment 1: Cellular Phenotypic Assay - Inhibition of TNF-α Production
Scientific Rationale: The production of TNF-α in response to lipopolysaccharide (LPS) is a classic, physiologically relevant readout of p38 MAPK pathway activity.[1][4] Demonstrating that Compound M can inhibit this response is the first crucial piece of evidence. We will compare its efficacy to Doramapimod (BIRB 796), a well-characterized, potent pan-p38 MAPK inhibitor.[5]
Experimental Protocol:
-
Cell Seeding: Seed human monocytic THP-1 cells or primary human peripheral blood mononuclear cells (PBMCs) in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere.
-
Compound Treatment: Pre-incubate the cells for 1 hour with a serial dilution of Compound M (e.g., 1 nM to 10 µM), Doramapimod (positive control, 1 nM to 10 µM), or DMSO (vehicle control).
-
Stimulation: Stimulate the cells with LPS (100 ng/mL) for 4-6 hours to induce TNF-α production.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.
Comparative Data Summary:
| Compound | Target(s) | Cellular TNF-α Inhibition IC50 (nM) |
| Compound M | p38 MAPK (Hypothesized) | 150 |
| Doramapimod | p38α/β/γ/δ[5] | 38 |
| DMSO Vehicle | None | > 10,000 |
Table 1: Hypothetical comparative data for the inhibition of LPS-induced TNF-α production.
Experiment 2: Cellular Target Engagement - Downstream Substrate Phosphorylation
Scientific Rationale: To confirm that the observed phenotypic effect is due to on-target activity within the cell, we must measure the phosphorylation state of a direct downstream substrate of p38 MAPK. MAPK-activated protein kinase 2 (MAPKAPK2 or MK2) is an excellent candidate.[3] A reduction in phosphorylated MK2 (p-MK2) in the presence of Compound M provides strong evidence of target engagement.
Experimental Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HeLa or U-937) to 80% confluency in 6-well plates.
-
Serum Starvation: Serum-starve the cells for 4 hours to reduce basal kinase activity.
-
Inhibitor Pre-treatment: Pre-treat cells for 1 hour with Compound M (at 1x, 5x, and 10x the TNF-α IC50), Doramapimod (1 µM), or DMSO.
-
Stimulation: Stimulate the cells with a potent p38 MAPK activator like Anisomycin (10 µg/mL) or UV radiation for 30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate overnight at 4°C with primary antibodies against phospho-MK2 (Thr334) and total MK2. A total p38 antibody can also be used as a loading control.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities and normalize the p-MK2 signal to the total MK2 signal.
Expected Outcome: Treatment with Compound M and Doramapimod should show a dose-dependent decrease in the p-MK2/total MK2 ratio compared to the stimulated DMSO control, indicating inhibition of p38 MAPK activity in the cell.
Experiment 3: Direct Target Interaction - In Vitro Kinase Assay
Scientific Rationale: The definitive test of our hypothesis is to determine if Compound M can directly inhibit the enzymatic activity of purified p38α MAPK in a cell-free environment. This biochemical assay removes the complexity of the cellular environment and allows for a direct measurement of enzyme inhibition, yielding a precise IC50 value for target engagement.
Experimental Protocol:
-
Assay Principle: Utilize a kinase assay kit (e.g., ADP-Glo™ or LanthaScreen™) that measures the consumption of ATP or the phosphorylation of a specific substrate.
-
Reaction Setup: In a 384-well plate, combine:
-
Recombinant human p38α enzyme.
-
A specific peptide substrate for p38α (e.g., ATF2).
-
ATP at its Km concentration.
-
A serial dilution of Compound M, Doramapimod, or DMSO in assay buffer.
-
-
Incubation: Incubate the reaction at 30°C for 60 minutes.
-
Signal Detection: Stop the reaction and add the detection reagents according to the kit manufacturer's protocol. This typically involves a reagent that converts remaining ATP into a luminescent signal or a labeled antibody that detects the phosphorylated substrate.
-
Data Measurement: Read the luminescence or fluorescence signal on a plate reader.
-
Data Analysis: Convert the signal to percent inhibition relative to the DMSO control and calculate the IC50 value.
Comparative Data Summary:
| Compound | p38α Enzymatic IC50 (nM) | p38β Enzymatic IC50 (nM) |
| Compound M | 75 | 450 |
| Doramapimod [5] | 38 | 65 |
| Adezmapimod (SB203580) [5] | 50 | 500 |
Table 2: Hypothetical comparative data for the direct inhibition of p38 MAPK isoforms.
Experiment 4: Target Selectivity - Kinase Panel Profiling
Scientific Rationale: A critical aspect of drug development is understanding a compound's selectivity. Many kinase inhibitors have off-target effects due to the conserved nature of the ATP-binding pocket.[6] Profiling Compound M against a broad panel of kinases is essential to validate that it is not a promiscuous inhibitor and to anticipate potential side effects. Particular attention should be paid to other MAPK family members like JNK1/2 and ERK1/2.
Experimental Protocol:
-
Service Provider: Engage a commercial service provider (e.g., Eurofins, Reaction Biology) that offers kinase panel screening.
-
Compound Submission: Submit Compound M at one or two key concentrations (e.g., 100 nM and 1 µM).
-
Panel Selection: Choose a comprehensive panel that includes representatives from all major kinase families, with a particular focus on the CMGC group (which includes MAPKs).
-
Data Interpretation: The service will provide data as "% inhibition at a given concentration." Any kinase inhibited by >50% is typically considered a "hit" and may warrant further investigation to determine a full IC50.
Expected Outcome: Ideally, Compound M will show high potency against p38α with significantly lower activity (>100-fold selectivity) against other kinases, especially JNK and ERK.[4] This would confirm it as a selective p38 MAPK inhibitor.
Conclusion and Path Forward
This structured, multi-faceted approach provides a robust framework for validating the hypothesized mechanism of action of this compound as a p38 MAPK inhibitor. By systematically moving from a cellular phenotype to direct enzymatic inhibition and selectivity profiling, researchers can build a comprehensive and convincing data package.
References
- Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. (n.d.). SciSpace.
-
Lee, J. K., & Kim, S. Y. (2020). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Molecules, 25(12), 2845. Retrieved January 17, 2026, from [Link]
- New Inhibitors of the P38 Mitogen-Activated Protein Kinase: Repurposing Existing Drugs with Deep Learning. (2021). Biointerface Research in Applied Chemistry, 12(4), 5384-5404.
-
Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). (2023). International Journal of Molecular Sciences, 24(18), 14115. Retrieved January 17, 2026, from [Link]
-
Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. (2024). Chemistry & Biodiversity, e202400827. Retrieved January 17, 2026, from [Link]
-
Dual-Action Kinase Inhibitors Influence p38α MAP Kinase Dephosphorylation. (2022). Scientific Reports, 12(1), 1083. Retrieved January 17, 2026, from [Link]
-
p38α MAPK inhibitors. (n.d.). Alzheimer's Drug Discovery Foundation. Retrieved January 17, 2026, from [Link]
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A Head-to-Head Comparison of Morpholino-Thiadiazoles in Anticancer Studies: A Technical Guide for Researchers
In the landscape of modern oncology research, the relentless pursuit of novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the morpholino-thiadiazole core has emerged as a promising pharmacophore, demonstrating significant potential in the development of new anticancer drugs. This guide provides a comprehensive, head-to-head comparison of various morpholino-thiadiazole derivatives, synthesizing available preclinical data to offer researchers, scientists, and drug development professionals a detailed overview of their performance, mechanisms of action, and the experimental methodologies crucial for their evaluation.
The inherent value of the morpholino moiety in drug design is well-established, often improving physicochemical properties such as aqueous solubility and metabolic stability. When coupled with the versatile 1,3,4-thiadiazole ring, a known bioisostere of pyrimidine, the resulting derivatives gain the ability to interact with a multitude of biological targets, thereby interfering with critical cellular processes in cancer cells, including DNA replication and key signaling pathways.[1][2][3]
This guide will delve into the comparative anticancer activities of selected morpholino-thiadiazole derivatives, present a critical analysis of their structure-activity relationships, and provide detailed, field-proven protocols for essential in vitro assays.
Comparative Anticancer Activity of Morpholino-Thiadiazole Derivatives
It is imperative to note that the following data is compiled from different studies. Direct comparison of absolute IC50 values should be approached with caution due to potential variations in experimental conditions, such as cell passage number, reagent sources, and incubation times.
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolyl-Thiomorpholine Derivative 3f | A549 (Lung Carcinoma) | 3.72 | [4] |
| Cisplatin (Reference) | A549 (Lung Carcinoma) | 12.50 | [4] |
| Morpholine-Substituted Thiadiazole 1 | C6 (Rat Glioma) | 128 | [5] |
| Cisplatin (Reference) | C6 (Rat Glioma) | 103 | [5] |
| Morpholine-Substituted Thiadiazole 3 | C6 (Rat Glioma) | 507 | [5] |
| Morpholino-thiopyrano[4,3-d]pyrimidine 8d | A549 (Lung Carcinoma) | Activity Reported | [6] |
| Morpholino-thiopyrano[4,3-d]pyrimidine 8d | PC-3 (Prostate Cancer) | Activity Reported | [6] |
| Morpholino-thiopyrano[4,3-d]pyrimidine 8d | MCF-7 (Breast Cancer) | Activity Reported | [6] |
Data for compound 8d was reported in the study, but specific IC50 values were not provided in the abstract.
From the available data, it is evident that the substitution pattern on the thiadiazole and the associated phenyl rings significantly influences the anticancer potency. For instance, the thiazolyl-thiomorpholine derivative 3f , with a 4-methylphenyl substitution, demonstrated superior activity against the A549 lung cancer cell line when compared to the standard chemotherapeutic agent, cisplatin.[4] Conversely, some morpholine-substituted thiadiazoles showed limited activity against A549 cells in another study.[5] This highlights the nuanced structure-activity relationships (SAR) within this class of compounds.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway
A recurrent theme in the anticancer mechanism of morpholino-thiadiazole derivatives is their interaction with the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][6] This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.
The morpholine ring, in particular, is a common feature in many PI3K/Akt/mTOR inhibitors, where its oxygen atom can form a crucial hydrogen bond in the kinase hinge region.[7] By inhibiting key kinases in this pathway, such as PI3K or Akt, morpholino-thiadiazole derivatives can effectively block downstream signaling, leading to the induction of apoptosis and cell cycle arrest in cancer cells.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholino-thiadiazole derivatives.
Experimental Protocols
To ensure the scientific integrity and reproducibility of findings, the following are detailed, step-by-step methodologies for the key in vitro assays used to evaluate the anticancer potential of morpholino-thiadiazole derivatives.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Caption: Workflow of the MTT assay for determining cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Treat the cells with various concentrations of the morpholino-thiadiazole derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[8]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection: Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells through the use of Annexin V-FITC and propidium iodide (PI).
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the morpholino-thiadiazole derivatives at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[9]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; and late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.[10]
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.[10]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Western Blotting for PI3K/Akt Pathway Proteins
Western blotting is used to detect the expression and phosphorylation status of key proteins in the PI3K/Akt pathway.
Protocol:
-
Protein Extraction: Treat cells with the test compounds, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR.[11]
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the effect of the compounds on the phosphorylation status of the target proteins.
Conclusion and Future Directions
The morpholino-thiadiazole scaffold represents a promising avenue for the development of novel anticancer agents. The available data, though not from direct head-to-head comparative studies, suggests that specific structural modifications can lead to potent and selective anticancer activity, often through the inhibition of the PI3K/Akt/mTOR signaling pathway. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of these compounds.
Future research should focus on systematic SAR studies to optimize the anticancer potency and pharmacokinetic properties of morpholino-thiadiazole derivatives. Furthermore, in vivo studies in relevant animal models are crucial to validate the promising in vitro findings and to assess the therapeutic potential of these compounds for clinical applications.
References
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- 5. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
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- 11. researchgate.net [researchgate.net]
Orthogonal assays to confirm the biological target of 3-Morpholino-1,2,4-thiadiazol-5-amine
A Researcher's Guide to Orthogonal Target Validation for Novel Kinase Inhibitors
Introduction: The Challenge of Target Deconvolution
In drug discovery, the journey from a promising chemical "hit" in a high-throughput screen to a validated lead compound is fraught with challenges. One of the most critical hurdles is unequivocally identifying the compound's true biological target. A primary screen might suggest an interaction, but assay artifacts, off-target effects, or indirect modulation of a pathway can easily mislead researchers, leading to costly failures in later stages. This guide addresses this challenge directly, providing a strategic framework for confirming the biological target of a novel compound using a layered, multi-technique approach known as orthogonal validation.
While the compound 3-Morpholino-1,2,4-thiadiazol-5-amine [1][2] is a structurally defined molecule, its biological target is not established in publicly available literature. Therefore, for the purposes of this guide, we will proceed with a common and instructive hypothetical scenario:
-
Hypothetical Hit: A primary biochemical screen has identified this compound (hereafter designated "Compound-X" ) as a potent inhibitor of Pim-1 kinase .
Pim-1 is a serine/threonine kinase that is a well-established proto-oncogene; its overexpression is implicated in numerous cancers, including prostate cancer and various hematopoietic malignancies, making it a compelling therapeutic target.[3][4][5][6] Pim-1 plays crucial roles in cell cycle progression, survival, and apoptosis by phosphorylating a range of downstream substrates.[3][7] Our task is to build an unshakeable, data-driven case that Compound-X directly and specifically binds to and inhibits Pim-1 kinase, not just in a test tube, but within the complex environment of a living cell.
The Principle of Orthogonality: Building a Fortress of Evidence
The core principle of this guide is orthogonality . An orthogonal assay is one that measures the same biological event—in this case, the interaction between Compound-X and Pim-1—using a fundamentally different technology or methodology.[8][9][10] Relying on a single assay format is risky; for example, a primary enzymatic assay could yield a false positive due to compound fluorescence or aggregation. By confirming the result with a distinct method, such as a biophysical binding assay, we systematically eliminate these possibilities. A robust target validation strategy layers multiple orthogonal assays to build a comprehensive and convincing body of evidence.[10]
Caption: The logic of orthogonal target validation.
Biophysical Confirmation: Is the Interaction Direct?
The first crucial step is to confirm that Compound-X physically binds to purified Pim-1 protein. This moves beyond measuring enzyme inhibition to directly detecting a molecular interaction. Isothermal Titration Calorimetry (ITC) is the gold standard for this purpose.
Method Spotlight: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed when two molecules interact.[][12] This technique provides a complete thermodynamic profile of the binding event in a single experiment, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[13][14][15] Crucially, it is a label-free, in-solution method, eliminating potential artifacts from fluorescent tags or surface immobilization.[16]
-
Sample Preparation:
-
Express and purify recombinant human Pim-1 kinase to >95% purity.
-
Prepare a 20-50 µM solution of Pim-1 in a suitable, well-degassed buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).[15]
-
Prepare a 200-500 µM solution of Compound-X in the exact same buffer, including a matched concentration of any solvent (e.g., DMSO).[15] Mismatched buffers are a primary source of error.
-
Dialyze both protein and ligand against the final buffer to ensure they are perfectly matched.
-
-
Instrument Setup (e.g., Malvern MicroCal ITC200):
-
Set the experiment temperature (e.g., 25°C).
-
Load the Pim-1 solution into the sample cell (~200 µL).
-
Load the Compound-X solution into the titration syringe (~40 µL).
-
-
Titration:
-
Perform a series of small (e.g., 2 µL) injections of Compound-X into the Pim-1 solution.
-
The instrument measures the minute temperature changes after each injection, generating a binding isotherm.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to calculate Kd, n, and ΔH.
-
A successful experiment will yield a clear sigmoidal binding curve. The data allows for a direct, quantitative comparison against a known Pim-1 inhibitor.
| Compound | Binding Affinity (Kd) | Stoichiometry (n) | Enthalpy (ΔH) |
| Compound-X (Hypothetical) | 150 nM | 1.05 | -15.2 kcal/mol |
| Known Pim-1 Inhibitor | 50 nM | 0.98 | -12.5 kcal/mol |
Cellular Target Engagement: Does it Bind Inside the Cell?
Confirming a biophysical interaction is essential, but it doesn't prove the compound can reach and bind its target in the complex milieu of a living cell.[17] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify intracellular target engagement.[18][19][20][21]
Method Spotlight: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle of ligand-induced thermal stabilization.[20] When a protein binds to a ligand (like Compound-X), it generally becomes more resistant to heat-induced denaturation.[19][21] By heating intact cells treated with the compound and then measuring the amount of soluble (non-denatured) target protein remaining, we can infer binding.[20][22]
Caption: The experimental workflow for CETSA.
-
Cell Treatment:
-
Culture a suitable cell line known to express Pim-1 (e.g., human prostate cancer cell line PC3).
-
Treat cells with Vehicle (DMSO) or a saturating concentration of Compound-X (e.g., 10 µM) for 1-2 hours.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling.
-
-
Lysis and Fractionation:
-
Lyse the cells (e.g., via freeze-thaw cycles).
-
Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
-
Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble Pim-1 protein in each sample by Western blot using a specific anti-Pim-1 antibody.
-
The results are plotted as the percentage of soluble Pim-1 remaining at each temperature. In the presence of a binding compound, the curve will shift to the right, indicating a higher melting temperature (Tm).
| Treatment | Apparent Melting Temp (Tm) | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | 52.1 °C | - |
| Compound-X (10 µM) | 58.6 °C | +6.5 °C |
Cellular Pathway Modulation: Does it Inhibit the Target's Function?
Showing that a compound binds its target in a cell is a major step. The next is to demonstrate that this binding event leads to the expected functional consequence: inhibition of the kinase's downstream signaling pathway. Pim-1 is known to promote cell survival by phosphorylating and inactivating the pro-apoptotic protein Bad at serine 112 (p-Bad S112).[23][24]
Method Spotlight: Western Blot for Downstream Substrates
Western blotting is a classic and reliable method to measure changes in the phosphorylation state of specific proteins.[23] By treating cells with Compound-X and measuring the levels of p-Bad (S112) relative to total Bad, we can directly assess the compound's impact on the Pim-1 signaling pathway.[25]
Caption: The Pim-1 signaling pathway targeted by Compound-X.
-
Cell Treatment:
-
Seed PC3 cells and allow them to adhere overnight.
-
Treat cells with increasing concentrations of Compound-X (e.g., 0, 0.1, 0.3, 1, 3, 10 µM) for a defined period (e.g., 4 hours).
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
SDS-PAGE and Transfer:
-
Determine total protein concentration (e.g., BCA assay).
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Probe separate blots with primary antibodies for p-Bad (S112), total Bad, and a loading control (e.g., β-Actin).
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL substrate and an imaging system.
-
A successful experiment will show a dose-dependent decrease in the p-Bad (S112) signal, while the total Bad and loading control signals remain constant.
| Compound-X Conc. (µM) | p-Bad (S112) Signal | Total Bad Signal |
| 0 | ++++ | ++++ |
| 0.1 | ++++ | ++++ |
| 0.3 | +++ | ++++ |
| 1.0 | ++ | ++++ |
| 3.0 | + | ++++ |
| 10.0 | - | ++++ |
Genetic Validation: Is the Effect Dependent on the Target?
The final and most rigorous test is to determine if the cellular effect of Compound-X is entirely dependent on the presence of Pim-1. CRISPR/Cas9-mediated gene knockout provides the ultimate tool for this "on-target" validation.[26][27]
Method Spotlight: CRISPR/Cas9 Knockout
By creating a cell line that completely lacks the Pim-1 gene (PIM1-KO), we can test if Compound-X still elicits its cellular phenotype.[27][28] If the compound's effect is lost in the knockout cells, it provides definitive evidence that Pim-1 is the relevant target.[27] A common phenotype to measure is cell viability or proliferation.
-
Generate Cell Lines:
-
Use CRISPR/Cas9 to generate a stable PIM1 knockout (KO) PC3 cell line.
-
Use a non-targeting guide RNA to generate a control cell line (WT).
-
Verify complete loss of Pim-1 protein expression in the KO line via Western blot.
-
-
Phenotypic Assay:
-
Treat both WT and PIM1-KO cells with a dose range of Compound-X for 72 hours.
-
Measure cell viability using an appropriate assay (e.g., CellTiter-Glo).
-
-
Data Analysis:
-
Plot cell viability versus compound concentration for both cell lines and calculate the IC50 (concentration for 50% inhibition of viability).
-
The key result is a significant rightward shift in the dose-response curve for the PIM1-KO cells, indicating a loss of sensitivity to the compound.
| Cell Line | Compound-X IC50 | Interpretation |
| Wild-Type (WT) | 850 nM | Compound-X is potent in cells expressing Pim-1. |
| PIM1-Knockout (KO) | > 30,000 nM | The anti-proliferative effect is lost without Pim-1. |
Comparative Summary & Conclusion
Each orthogonal assay provides a unique and essential piece of the target validation puzzle. Together, they build a compelling, multi-faceted case that moves from a simple biochemical observation to a genetically-validated cellular mechanism of action.
| Assay | Question Answered | Key Output | Throughput | Context |
| ITC | Does it bind directly? | Kd, Stoichiometry | Low | In Vitro (Purified Protein) |
| CETSA | Does it bind in the cell? | ΔTm (Thermal Shift) | Medium | In Cellulo (Intact Cells) |
| Western Blot | Does it inhibit the pathway? | ↓ p-Substrate | Medium | Ex Vivo (Cell Lysate) |
| CRISPR KO | Is the effect target-dependent? | ↑ IC50 Shift | Medium | In Cellulo (Phenotype) |
By systematically applying these four orthogonal methodologies, a researcher can confidently conclude that this compound ("Compound-X") is a direct, cell-active, and specific inhibitor of Pim-1 kinase. This rigorous, evidence-based approach is fundamental to de-risking novel drug candidates and is a hallmark of sound scientific practice in drug discovery.
References
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Pim-1 kinase as cancer drug target: An update - PMC. (URL: [Link])
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PIM1 - Wikipedia. (URL: [Link])
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Potential roles for the PIM1 kinase in human cancer - a molecular and therapeutic appraisal. (URL: [Link])
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Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC. (URL: [Link])
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Biophysical Assay Services for Drug Discovery - Reaction Biology. (URL: [Link])
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Modern Biophysical Approaches to Study Protein–Ligand Interactions. (URL: [Link])
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Orthogonal Assay Service - Creative Biolabs. (URL: [Link])
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Determining target engagement in living systems - PMC. (URL: [Link])
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PIM Kinase as an Executional Target in Cancer - PMC. (URL: [Link])
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A Pipeline for Drug Target Identification and Validation - PMC. (URL: [Link])
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (URL: [Link])
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Biophysical Assays - Charles River Laboratories. (URL: [Link])
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (URL: [Link])
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A Practical Guide to Target Engagement Assays - Selvita. (URL: [Link])
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Mechanisms regulating Pim levels and downstream activation. - ResearchGate. (URL: [Link])
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From gene to validated and qualified hits | AXXAM. (URL: [Link])
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Target Validation with CRISPR | Biocompare.com. (URL: [Link])
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Critical Needs in Cellular Target Engagement - DiscoverX. (URL: [Link])
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Target engagement - the Chemical Probes Portal. (URL: [Link])
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Determining target engagement in living systems | Request PDF - ResearchGate. (URL: [Link])
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The oncogenic kinase Pim-1 is modulated by K-Ras signaling and mediates transformed growth and radioresistance in human pancreatic ductal adenocarcinoma cells - PMC. (URL: [Link])
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. (URL: [Link])
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The role of Pim kinase in immunomodulation - PMC. (URL: [Link])
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Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells. (URL: [Link])
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CETSA. (URL: [Link])
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Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells. (URL: [Link])
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Improving Therapeutics Discovery with Orthogonal Assay Data - Revvity Signals. (URL: [Link])
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Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (URL: [Link])
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CRISPR approaches to small molecule target identification - PMC. (URL: [Link])
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Orthogonal Screening Platforms - Charles River Laboratories. (URL: [Link])
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Western blot analysis of PIM kinase targets. (A) Western blot analysis... | Download Scientific Diagram - ResearchGate. (URL: [Link])
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Isothermal Titration Calorimetry (ITC) - Protocols.io. (URL: [Link])
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Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. (URL: [Link])
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This compound. (URL: [Link])
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Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction. (URL: [Link])
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PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PMC. (URL: [Link])
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Quick Start: Isothermal Titration Calorimetry (ITC) - TA Instruments. (URL: [Link])
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PIM kinases inhibit AMPK activation and promote tumorigenicity by phosphorylating LKB1. (URL: [Link])
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Comparative Analysis of the Antimicrobial Spectrum of 3-Morpholino-1,2,4-thiadiazol-5-amine: A Benchmarking Guide
Introduction: The Quest for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel chemical entities capable of combating multidrug-resistant pathogens. Heterocyclic compounds, particularly those containing nitrogen and sulfur, have historically been a fertile ground for identifying new therapeutic agents. Among these, the thiadiazole nucleus is a prominent scaffold known for its diverse pharmacological activities.[1][2][3] Derivatives of 1,3,4-thiadiazole, a related isomer, have demonstrated a broad spectrum of biological activities, including significant antibacterial and antifungal properties.[1][4][5][6] This guide focuses on a specific, promising derivative, 3-Morpholino-1,2,4-thiadiazol-5-amine (hereafter designated "Compound-MTA"), and provides a comprehensive framework for benchmarking its antimicrobial spectrum against established clinical agents.
The objective of this guide is to present a robust, reproducible methodology for evaluating the antimicrobial efficacy of a novel compound. We will detail the rationale behind the selection of comparator drugs and a diverse microbial panel, provide step-by-step experimental protocols, and present a comparative analysis of the resulting data. This document is intended for researchers, microbiologists, and drug development professionals engaged in the early-stage evaluation of potential new antibiotics.
Rationale for Experimental Design
A successful benchmarking study hinges on logical and informed experimental choices. The causality behind our selected methodology is rooted in established standards for antimicrobial susceptibility testing, ensuring the data generated is both reliable and comparable to existing literature.
Selection of Comparator Agents
To accurately position the antimicrobial spectrum of Compound-MTA, it is essential to compare it against agents with well-defined mechanisms of action and varying spectra. The chosen comparators provide a comprehensive baseline:
-
Penicillin G: A classic β-lactam antibiotic, representing agents that primarily target Gram-positive bacteria by inhibiting cell wall synthesis. Its inclusion helps to quickly classify a new agent's efficacy against this major bacterial group.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication. It is effective against a wide range of both Gram-positive and Gram-negative bacteria.[3]
-
Tetracycline: A bacteriostatic agent that inhibits protein synthesis by binding to the 30S ribosomal subunit. It possesses a broad spectrum but is subject to widespread resistance, making it a useful benchmark for novel mechanisms.
-
Fluconazole: A standard azole antifungal agent that inhibits the synthesis of ergosterol, a critical component of the fungal cell membrane. Its inclusion is vital for assessing any potential antifungal activity of the test compound.
Selection of Microbial Panel
The panel of microorganisms was selected to represent a diverse range of clinically relevant pathogens, encompassing different cell wall structures and metabolic characteristics.
-
Gram-Positive Bacteria:
-
Staphylococcus aureus (ATCC 25923): A major human pathogen responsible for a wide array of infections, from skin and soft tissue to life-threatening sepsis.
-
Bacillus subtilis (ATCC 6633): A spore-forming bacterium often used as a model organism for Gram-positive bacteria.[5]
-
-
Gram-Negative Bacteria:
-
Escherichia coli (ATCC 25922): A ubiquitous bacterium and a common cause of urinary tract infections, gastroenteritis, and nosocomial infections.
-
Pseudomonas aeruginosa (ATCC 27853): An opportunistic pathogen notorious for its intrinsic and acquired resistance mechanisms, making it a challenging target for new antibiotics.
-
-
Fungi (Yeast):
-
Candida albicans (ATCC 10231): The most common human fungal pathogen, causing infections ranging from superficial candidiasis to invasive systemic disease.[7]
-
Experimental Methodology
The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing. Adherence to these standardized methods ensures the trustworthiness and reproducibility of the results.
Workflow for Antimicrobial Susceptibility Testing
The overall experimental process follows a logical progression from inoculum preparation to the final determination of inhibitory and cidal concentrations.
Caption: Workflow for MIC and MBC/MFC Determination.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Preparation of Reagents:
-
Prepare stock solutions of Compound-MTA and comparator drugs in a suitable solvent (e.g., DMSO).
-
Prepare sterile Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 medium for fungi.
-
-
Inoculum Preparation:
-
Aseptically pick 3-5 well-isolated colonies from an overnight agar plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Procedure (96-Well Plate):
-
Dispense 100 µL of sterile broth/medium into all wells of a 96-well microtiter plate.
-
Add 100 µL of the stock drug solution to the first well of each row and perform a 2-fold serial dilution across the plate.
-
The final volume in each well should be 100 µL after dilution.
-
Add 10 µL of the prepared microbial inoculum to each well.
-
Include a growth control (no drug) and a sterility control (no inoculum) for each plate.
-
-
Incubation and Reading:
-
Incubate the plates at 37°C for 24 hours for bacteria and 35°C for 48 hours for C. albicans.
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration in which no growth is observed.
-
Protocol 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
This assay differentiates between microbistatic (inhibiting growth) and microbicidal (killing) activity.
-
Subculturing:
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).
-
-
Incubation:
-
Incubate the agar plates under the same conditions as in the MIC assay.
-
-
Reading:
-
Count the number of colonies on each spot. The MBC/MFC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
-
Comparative Data Analysis (Illustrative Results)
The following table summarizes the hypothetical MIC values obtained from the described assays. This data is presented for illustrative purposes to demonstrate how Compound-MTA would be benchmarked. The values are based on the general activities reported for various thiadiazole derivatives.[1][8]
| Microorganism | Strain (ATCC) | Compound-MTA | Penicillin G | Ciprofloxacin | Tetracycline | Fluconazole |
| Gram-Positive Bacteria | ||||||
| Staphylococcus aureus | 25923 | 8 | 0.5 | 1 | 2 | NA |
| Bacillus subtilis | 6633 | 4 | 0.25 | 0.5 | 1 | NA |
| Gram-Negative Bacteria | ||||||
| Escherichia coli | 25922 | 64 | >256 | 0.06 | 8 | NA |
| Pseudomonas aeruginosa | 27853 | >128 | >256 | 1 | 64 | NA |
| Fungi (Yeast) | ||||||
| Candida albicans | 10231 | 16 | NA | NA | NA | 2 |
| All values are Minimum Inhibitory Concentration (MIC) in µg/mL. NA = Not Applicable. |
Interpretation of Results
-
Gram-Positive Activity: The compound demonstrates moderate activity against both S. aureus and B. subtilis, with MIC values of 8 and 4 µg/mL, respectively. While not as potent as the dedicated Gram-positive agent Penicillin G, this activity is significant and warrants further investigation. The presence of an amino group on the thiadiazole ring has been shown in some derivatives to contribute to antibacterial activity.[1]
-
Gram-Negative Activity: Compound-MTA shows limited activity against E. coli (MIC 64 µg/mL) and is largely ineffective against the highly resistant P. aeruginosa (MIC >128 µg/mL). This suggests the compound may have difficulty penetrating the outer membrane of Gram-negative bacteria or is susceptible to their efflux pump mechanisms.
-
Antifungal Activity: A notable finding is the compound's activity against C. albicans (MIC 16 µg/mL). While less potent than the standard antifungal Fluconazole, this dual antibacterial/antifungal potential is a highly desirable characteristic for a novel scaffold. Several studies have reported antifungal properties in thiadiazole derivatives.[1][5]
Comparative Spectrum Overview
This diagram visually summarizes the effectiveness of each compound against the tested classes of microorganisms, based on the illustrative data.
Caption: Visual comparison of antimicrobial spectra.
Discussion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to benchmarking the antimicrobial spectrum of a novel agent, using this compound as a case study. The illustrative results suggest that Compound-MTA could be a promising lead compound with a valuable spectrum of activity, particularly against Gram-positive bacteria and pathogenic fungi.
The critical next steps in the evaluation of this compound would include:
-
Mechanism of Action Studies: Elucidating how Compound-MTA exerts its antimicrobial effects is crucial. Does it inhibit cell wall synthesis, protein synthesis, or DNA replication, or does it act on the cell membrane?
-
Toxicity and Safety Profiling: In vitro and in vivo studies are necessary to determine the compound's safety profile and therapeutic index.
-
Spectrum Expansion: Testing against a broader panel of clinical isolates, including resistant strains (e.g., MRSA, VRE), would further define its potential clinical utility.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of Compound-MTA can help optimize its potency and spectrum.[9] Small structural modifications can significantly impact biological activity.[9]
By following a structured, comparative approach as detailed here, researchers can efficiently characterize novel antimicrobial candidates, accelerating the journey from initial discovery to potential clinical application.
References
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Plech, T., et al. (2022). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. Available at: [Link]
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Gür, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. Available at: [Link]
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Mohammad, Y., et al. (2017). Synthesis and Antimicrobial Activity of Some Novel 1,3,4-Thiadiazole derivatives. American Journal of PharmTech Research. Available at: [Link]
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Küçükgüzel, I., et al. (2007). Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Turkish Journal of Chemistry. Available at: [Link]
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Kadam, S. S., et al. (2024). Synthesis and Antimicrobial Evaluation of Novel Thiadiazole Derivatives. Dei Gratia Journal of Scientific Research. Available at: [Link]
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Plech, T., et al. (2017). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Nanomedicine. Available at: [Link]
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Al-Amiery, A. A., et al. (2012). Synthesis and Evaluation the Activity of 1, 3, 4-Thiadiazole Derivatives as Antibacterial Agent Against Common Pathogenic Bacteria. ResearchGate. Available at: [Link]
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PubChem. 3-Hydroxy-4-morpholino-1,2,5-thiadiazole. National Center for Biotechnology Information. Available at: [Link]
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Eribi, M., et al. (2025). Synthesis and Antimicrobial Efficacy of Novel 1,3,4-Thiadiazole Derivatives Against Key Bacterial and Fungal Strains. Acta Chimica Slovenica. Available at: [Link]
-
Sharma, D., et al. (2008). Synthesis and Antimicrobial Activities of 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives of 5-Amino-2-Hydroxybenzoic Acid. E-Journal of Chemistry. Available at: [Link]
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Kumar, A., et al. (2021). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Journal of Pharmaceutical Research International. Available at: [Link]
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-
Juvekar, A., et al. (2016). 1,3,4-Thiadiazole Derivatives as an Antimicrobial. Semantic Scholar. Available at: [Link]
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Drapak, I. V., et al. (2019). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. ResearchGate. Available at: [Link]
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Alam, F. (2018). Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review. Journal of Applied Pharmaceutical Research. Available at: [Link]
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Khatoon, N., et al. (2022). 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Frontiers in Chemistry. Available at: [Link]
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Independent Verification of the Synthesis of 3-Morpholino-1,2,4-thiadiazol-5-amine: A Comparative Guide for Researchers
Introduction: The Significance of the 1,2,4-Thiadiazole Scaffold
The 1,2,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a morpholine moiety can enhance pharmacokinetic properties such as solubility and metabolic stability. The 5-amino substitution provides a handle for further functionalization, making 3-Morpholino-1,2,4-thiadiazol-5-amine a molecule of significant interest for the exploration of new therapeutic agents.
Proposed Primary Synthesis: Oxidative Cyclization of a Guanyl Thiourea
Based on the reliable and versatile methods for the synthesis of 5-amino-1,2,4-thiadiazoles, the most promising route to this compound is the iodine-mediated oxidative cyclization of a morpholino-substituted guanyl thiourea. This approach is attractive due to its mild reaction conditions, high efficiency, and the ready availability of the necessary precursors.[1]
The proposed synthetic pathway is a two-step process starting from N-morpholinoguanidine.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of the Guanyl Thiourea Precursor
The key intermediate, a morpholino-guanyl thiourea, can be synthesized from N-morpholinoguanidine. While the direct synthesis of N-morpholinoguanidine is not widely reported, a plausible approach involves the reaction of morpholine with a cyanogen halide followed by reaction with ammonia, or more conveniently, through the reaction of 4-morpholinoaniline with cyanamide.[2][3]
Experimental Protocol: Synthesis of Morpholino-guanyl Thiourea
-
Synthesis of N-Morpholinoguanidine Hydrochloride: (Adapted from the synthesis of N-substituted guanidines)[2][3]
-
To a solution of 4-morpholinoaniline (10 mmol) in ethanol (20 mL) at 0°C, add concentrated hydrochloric acid (5 mL) dropwise.
-
Add a 50% aqueous solution of cyanamide (25 mmol) to the mixture.
-
Heat the reaction mixture to reflux for 12 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Treat the residue with a saturated aqueous solution of sodium carbonate to neutralize the excess acid.
-
Filter the resulting solid, wash with acetone, and dry under vacuum to yield N-(4-morpholinophenyl)guanidine.
-
Note: For the synthesis of the direct precursor, a more direct route starting from morpholine and dicyandiamide or a protected guanidinylating agent would be preferable if available.
-
-
Formation of Morpholino-guanyl Thiourea:
-
Suspend N-morpholinoguanidine hydrochloride (10 mmol) and ammonium thiocyanate (12 mmol) in toluene (50 mL).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and filter the resulting precipitate.
-
Wash the solid with cold toluene and dry under vacuum to yield the morpholino-guanyl thiourea.
-
Step 2: Oxidative Cyclization to the 1,2,4-Thiadiazole Ring
The iodine-mediated oxidative cyclization of the guanyl thiourea is expected to proceed smoothly to form the desired this compound.[1]
Experimental Protocol: Synthesis of this compound
-
To a stirred solution of the morpholino-guanyl thiourea (5 mmol) in a suitable solvent such as acetonitrile or ethanol (25 mL), add a base such as potassium carbonate (7.5 mmol).
-
Add a solution of iodine (6 mmol) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 25 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Diagram of the Experimental Workflow:
Caption: Workflow for the synthesis and purification of the target compound.
Independent Verification: Analytical Characterization
As no published spectral data for this compound is currently available, the following expected analytical data is provided as a benchmark for verification based on the analysis of structurally similar compounds.[4][5][6][7]
Table 1: Predicted Analytical Data for this compound
| Analytical Technique | Expected Observations |
| ¹H NMR (in CDCl₃ or DMSO-d₆) | - Two triplets around 3.7-3.9 ppm (4H, -CH₂-O-CH₂- of morpholine). - Two triplets around 3.2-3.4 ppm (4H, -CH₂-N-CH₂- of morpholine). - A broad singlet for the amino group (-NH₂) protons, which may be exchangeable with D₂O. |
| ¹³C NMR (in CDCl₃ or DMSO-d₆) | - A signal for the C3 of the thiadiazole ring attached to the morpholine nitrogen. - A signal for the C5 of the thiadiazole ring attached to the amino group. - Signals for the morpholine carbons, typically around 66-67 ppm (-CH₂-O) and 45-46 ppm (-CH₂-N). |
| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ at m/z = 187.06.[8] |
| FTIR (KBr pellet) | - N-H stretching vibrations for the amino group (around 3300-3400 cm⁻¹). - C-H stretching vibrations for the morpholine ring (around 2850-2950 cm⁻¹). - C=N and C-N stretching vibrations characteristic of the thiadiazole and morpholine rings. - C-O-C stretching of the morpholine ring. |
| Melting Point | Expected to be a solid at room temperature. |
Comparative Analysis of Alternative Synthetic Routes
While the proposed oxidative cyclization is a strong candidate, other methods for the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles are worth considering.
Table 2: Comparison of Synthetic Routes for 5-Amino-1,2,4-Thiadiazoles
| Synthetic Method | Starting Materials | Reagents/Conditions | Advantages | Disadvantages |
| Oxidative Dimerization of Thioamides | Thioamides | Oxidizing agents (e.g., IBX, molecular oxygen) | One-pot, can be efficient. | Can lead to symmetrical products; may require harsh oxidants. |
| From Amidines and Dithioesters | Amidines, Dithioesters | Base-promoted condensation | Good for unsymmetrically substituted thiadiazoles. | Dithioesters can be less stable or accessible. |
| From Imidates and Thioureas | Imidates, Thioureas | Iodine-mediated oxidative N-S bond formation | Readily available starting materials. | May require anhydrous conditions.[9] |
| Reaction of Nitriles with Thioamides | Nitriles, Thioamides | AlCl₃, Iodine | One-pot, chemoselective. | Limited to 3-alkyl-5-arylthiadiazoles. |
Decision Tree for Synthetic Route Selection:
Caption: Decision-making flowchart for selecting a synthetic strategy.
Conclusion
This guide provides a comprehensive framework for the synthesis and independent verification of this compound. The proposed route, centered on the oxidative cyclization of a guanyl thiourea, is mechanistically sound and leverages established, efficient chemical transformations. The provided experimental protocols and predicted analytical data serve as a robust starting point for researchers aiming to synthesize and characterize this novel compound. By understanding the primary synthetic pathway and considering the comparative analysis of alternative methods, scientists and drug development professionals can make informed decisions to efficiently access this promising heterocyclic scaffold for further investigation.
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RSC Publishing. Synthesis of novel series of 3,5-disubstituted imidazo[1,2- d ][2][10][11]thiadiazoles involving S N Ar and Suzuki–Miyaura cross-coupling reactions. RSC Advances. 2022.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Morpholino-1,2,4-thiadiazol-5-amine
As laboratory professionals dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Morpholino-1,2,4-thiadiazol-5-amine, ensuring the protection of personnel and the environment. The procedures outlined herein are grounded in established safety standards from regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
Hazard Assessment and Immediate Safety
Before handling this compound for any purpose, including disposal, a thorough understanding of its potential hazards is essential. While a specific Safety Data Sheet (SDS) for this exact compound was not located, analysis of structurally similar aminothiadiazole compounds suggests it should be handled with care.[1][2]
Assumed Hazard Profile:
-
Acute Toxicity: Potentially harmful if swallowed.[1]
-
Skin Irritation: Likely to cause skin irritation.[1]
-
Eye Irritation: Likely to cause serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.
Causality Behind Precautions: The primary routes of exposure in a laboratory setting are inhalation of dust, skin/eye contact, and accidental ingestion. The safety protocols below are designed to create effective barriers against these exposure routes.
Required Personal Protective Equipment (PPE)
Adherence to PPE requirements is non-negotiable. The OSHA Laboratory Standard (29 CFR 1910.1450) mandates the use of appropriate controls to protect workers.[3][4][5]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[6] | Prevents eye contact with airborne particles or accidental splashes. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) inspected for integrity before each use. | Provides a barrier against direct skin contact, which can cause irritation. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required if handled within a certified chemical fume hood. Use a NIOSH-approved respirator if a hood is unavailable or if generating significant dust. | A chemical fume hood is an engineering control designed to minimize inhalation exposure.[5] |
Step-by-Step Disposal Protocol
All materials contaminated with this compound must be treated as hazardous waste.[7][8] Disposal down the drain or in regular trash is strictly prohibited.[7][9] The entire lifecycle of the waste, from generation to pickup, must be meticulously managed.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[7][10]
-
Action: Designate a specific, clearly labeled hazardous waste container for this compound and its associated waste (e.g., contaminated wipes, weigh boats).
-
Causality: Storing incompatible waste types together can lead to violent reactions, fire, or the release of toxic gases. For instance, never mix acids with bases or oxidizing agents with organic compounds.[10]
Step 2: Waste Collection
Collect waste at the point of generation in a designated Satellite Accumulation Area (SAA).[10][11] An SAA must be under the direct control of laboratory personnel.[12]
-
Solid Waste:
-
Procedure: Carefully transfer the solid this compound, along with any contaminated disposables like gloves or weigh paper, into a designated solid hazardous waste container.
-
Container: Use a wide-mouth, high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. The container must be compatible with the chemical.[7]
-
-
Liquid Waste (Solutions & Rinsate):
-
Procedure: Collect all solutions containing the compound and any solvent rinsate from cleaning contaminated glassware into a designated liquid hazardous waste container.
-
Container: Use a sturdy, chemically compatible container (e.g., HDPE, glass) with a leak-proof, screw-top cap.[7][12] Never fill a liquid waste container beyond 90% capacity to allow for vapor expansion.[12]
-
Step 3: Container Labeling
Proper labeling is a core requirement of the EPA's Resource Conservation and Recovery Act (RCRA).[12]
-
Action: Immediately upon starting a waste container, affix a hazardous waste label.
-
Required Information:
Step 4: Decontamination of Empty Containers
The original product container is not considered "empty" until it has been properly decontaminated.
-
Procedure:
-
Triple-rinse the empty container with a suitable solvent (e.g., methanol, acetone) that can dissolve any remaining residue.
-
Each rinse should use a solvent volume of approximately 5-10% of the container's capacity.[8]
-
Crucially, collect all three rinses as liquid hazardous waste. [7][8]
-
After triple-rinsing, completely deface or remove the original label.[7][8] The rinsed, unlabeled container can then typically be disposed of as non-hazardous glass or plastic waste, but confirm this with your institution's EHS department.
-
Step 5: Storage and Final Disposal
-
Storage: Store the sealed and labeled hazardous waste containers in your designated SAA. The SAA should be away from drains and incompatible materials.[7][10] Containers must remain closed at all times except when adding waste.[7]
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. Laboratory personnel should never transport hazardous waste across a facility themselves.[8] The EHS office will ensure the waste is handled by a licensed hazardous waste disposal vendor for final treatment, which may include incineration or other approved methods.[11]
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of chemical waste.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.
-
Isolate the Area: Cordon off the spill area to prevent further spread.
-
Don PPE: If the spill is small and you are trained to handle it, don your full PPE as described in Section 1.
-
Contain and Absorb: Cover the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill kit). Do not use combustible materials like paper towels for large spills.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department, as required by your institution's Chemical Hygiene Plan.[4][5]
By adhering to these detailed procedures, researchers, scientists, and drug development professionals can confidently manage the disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
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Occupational Safety and Health Administration (OSHA). Laboratories - Standards. [Link]
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MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard. [Link]
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GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]
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Dartmouth College. Hazardous Waste Disposal Guide. [Link]
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U.S. Environmental Protection Agency (EPA). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. [Link]
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Personal protective equipment for handling 3-Morpholino-1,2,4-thiadiazol-5-amine
Operational Safety and Handling Guide: 3-Morpholino-1,2,4-thiadiazol-5-amine
Senior Application Scientist Note: This guide addresses the handling of this compound, a research chemical for which specific toxicological data is not publicly available. In such instances, prudent laboratory practice, as mandated by standards such as OSHA's Occupational exposure to hazardous chemicals in laboratories standard (29 CFR 1910.1450), dictates that the substance be treated as hazardous.[1] The following protocols are therefore based on a conservative hazard assessment, drawing analogies from the known properties of structurally related compounds, namely heterocyclic amines and thiadiazole derivatives.
Immediate Safety Briefing: Hazard Assessment by Analogy
Given the absence of specific data, a risk assessment must be based on the chemical's constituent functional groups: a morpholine ring, an amine group, and a thiadiazole core.
-
Thiadiazole Derivatives: Structurally similar compounds are known to pose specific hazards. For example, 5-Amino-1,2,3-thiadiazole is classified as harmful if swallowed and causes significant skin and eye irritation.[2] Similarly, the Safety Data Sheet for 3-Chloro-4-morpholino-1,2,5-thiadiazole lists it as harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[3] These precedents suggest a strong potential for this compound to be a potent irritant.
-
Heterocyclic Amines: Amines as a class are frequently skin and respiratory irritants and can act as sensitizers.
-
Morpholine Derivatives: While morpholine is a scaffold in many pharmaceuticals, derivatives can exhibit a wide range of biological activities.[4][5] This underscores the need for caution, as the biological effect of this specific arrangement of atoms is unknown.
Based on this analysis, this compound must be handled as, at minimum, a substance that is harmful if ingested and causes severe skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to create a self-validating system of protection. All PPE must be inspected before use and removed carefully to avoid cross-contamination.
Core PPE for All Operations
This is the absolute minimum requirement for any work involving this compound.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated chemical splash goggles. | Protects against splashes and potential aerosols. Standard safety glasses are insufficient.[6][7] |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness). | Provides a barrier against skin contact. Double-gloving is strongly recommended when handling the pure solid or concentrated solutions. |
| Body Protection | Flame-resistant (FR) lab coat, fully buttoned. | Protects skin and personal clothing from minor spills and contamination. |
| Footwear | Closed-toe, non-porous shoes. | Protects feet from spills.[8] |
Task-Specific Enhanced PPE
Certain procedures increase the risk of exposure and require additional protective measures.
| Task | Additional PPE Required | Rationale |
| Weighing Solid Compound | N95 respirator or higher. | Prevents inhalation of fine particulates. This operation must be performed in a chemical fume hood or other ventilated enclosure. |
| Handling >1 Liter of Solution | Chemical splash goggles AND a full-face shield. | A face shield provides a secondary layer of protection for the entire face from significant splashes.[6][7] |
| High-Energy Operations (e.g., sonicating, vortexing) | Full-face shield over chemical splash goggles. | These operations increase the likelihood of generating aerosols and splashes. |
| Large-Scale Spill Cleanup | Chemical-resistant apron or disposable coveralls, double gloves. | Provides enhanced protection for the body against widespread contamination. |
Operational Workflow: From Receipt to Disposal
All handling of this compound, especially the manipulation of the solid compound and the preparation of stock solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9]
Step-by-Step Handling Protocol
-
Preparation: Before retrieving the compound, don all required Core PPE. Designate a specific area within the fume hood for the procedure and line it with absorbent, disposable bench paper.
-
Weighing (Solid):
-
Don an N95 respirator before opening the primary container.
-
Carefully open the container inside the fume hood. Avoid creating dust.
-
Use a dedicated spatula to transfer the solid to a tared weigh boat or container.
-
Close the primary container tightly immediately after use.
-
-
Dissolution:
-
Add the solvent to the vessel containing the weighed solid.
-
Use gentle swirling or magnetic stirring to dissolve. If sonication is required, ensure the vessel is capped and take precautions against aerosol generation.
-
-
Transfer: When transferring solutions, use pipettes or cannulas. Avoid pouring from open containers where possible to minimize splash risk.
-
Post-Handling:
-
Wipe down the dedicated work area with an appropriate solvent (e.g., ethanol) and dispose of the contaminated bench paper and wipes as hazardous waste.
-
Carefully remove outer gloves (if double-gloved) and dispose of them as hazardous waste.
-
Remove remaining PPE in the designated area, avoiding contact with the outside of contaminated items.
-
Wash hands thoroughly with soap and water.[2]
-
Chemical Handling Workflow Diagram
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
